Cotylenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41059-90-9 |
|---|---|
Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(1R,2E,4R,7S,8R,9R,10R)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol |
InChI |
InChI=1S/C21H34O4/c1-12(2)14-6-8-20(4)10-16-15(7-9-21(16,24)11-25-5)13(3)18(22)19(23)17(14)20/h10,12-13,15,18-19,22-24H,6-9,11H2,1-5H3/b16-10+/t13-,15+,18-,19-,20-,21+/m1/s1 |
InChI Key |
AKKFAKCBIIOLLX-LQQINCHMSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]\2CC[C@@](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O)C(C)C)C)(COC)O |
Canonical SMILES |
CC1C2CCC(C2=CC3(CCC(=C3C(C1O)O)C(C)C)C)(COC)O |
Synonyms |
cotylenol |
Origin of Product |
United States |
Foundational & Exploratory
The Fungal Origins of Cotylenol: A Deep Dive into its Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fungal metabolite Cotylenol, the aglycone of the potent 14-3-3 protein-protein interaction stabilizer Cotylenin A, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing fungal strain, and the elucidation of its complex biosynthetic pathway. Quantitative data from key experiments are summarized, and detailed methodologies are provided to facilitate further research and development.
Discovery and Producing Organism
This compound was first isolated from the culture filtrate of a fungal strain designated 501–7 w[1][2]. This strain was later identified as Cladosporium sp. 501-7W[3][4][5]. It is noteworthy that this original producing strain has reportedly lost its ability to produce Cotylenin A and, by extension, this compound, making chemical synthesis and heterologous expression critical for obtaining these valuable compounds[6].
The this compound Biosynthetic Gene Cluster (cty)
Recent groundbreaking research has led to the identification and characterization of the biosynthetic gene cluster responsible for Cotylenin (CN) production, designated as the cty cluster[1][7]. This discovery has unveiled the enzymatic machinery responsible for the synthesis of the complex fusicoccane diterpenoid core of this compound and its subsequent modifications.
The cty gene cluster contains a suite of genes encoding enzymes essential for the multi-step biosynthesis of Cotylenins. A comparative analysis with homologous gene clusters, such as the fusicoccin (Pa) and brassicicene (abn) clusters, has revealed both conserved and unique enzymatic functions within the cty pathway[1].
Table 1: Key Genes and Enzymes in the Cotylenin (cty) Biosynthetic Gene Cluster
| Gene | Proposed Enzyme Function | Role in this compound/Cotylenin Biosynthesis | Homologous Genes (in other clusters) |
| ctyA | Cytochrome P450 Monooxygenase | Multifunctional oxidation of the prenyl group on the sugar moiety of Cotylenin intermediates. | Low homology to P450s in Pa and abn clusters. |
| ctyB | Unknown function with homology to Orf7 in Pa cluster | Potentially involved in modifications of the diterpene core. | Orf7 (Pa cluster) |
| ctyC | Terpene Cyclase | Formation of the initial 5-8-5 tricyclic diterpene scaffold from geranylgeranyl pyrophosphate (GGPP). | abnA (abn cluster) |
| ctyD | Glycosyltransferase | Glycosylation of the this compound core at the C9 hydroxyl group. | - |
| ctyE | Methyltransferase | Methylation of the glucose moiety attached to the this compound core. | Unique to the cty cluster. |
| ctyF | Unknown function | Likely involved in the early steps of diterpene scaffold formation. | abnB (abn cluster) |
| ctyG | Unknown function | Likely involved in the early steps of diterpene scaffold formation. | abnC (abn cluster) |
| ctyH | Unknown function | Likely involved in the early steps of diterpene scaffold formation. | abnD (abn cluster) |
| ctyI | Unknown function | Likely involved in the early steps of diterpene scaffold formation. | abnE (abn cluster) |
| ctyJ | Prenyltransferase | Prenylation of the C4'-hydroxyl group of the glucose moiety. | - |
The Biosynthetic Pathway of this compound and Cotylenins
The biosynthesis of this compound and its glycosylated derivatives is a complex process involving the coordinated action of the enzymes encoded by the cty gene cluster. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the characteristic 5-8-5 tricyclic fusicoccane skeleton. This core is then subject to a series of modifications, including hydroxylation, glycosylation, methylation, and prenylation, to yield a variety of Cotylenin derivatives.
The following diagram illustrates the proposed biosynthetic pathway leading to various Cotylenin compounds, with this compound as the central aglycone.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of heterologous expression, in vitro enzymatic assays, and detailed chemical analysis.
Heterologous Expression in Aspergillus oryzae
A key experimental approach has been the heterologous expression of the cty genes in a fungal host, Aspergillus oryzae, which is a well-established system for the production of secondary metabolites[2][3].
Workflow for Heterologous Expression:
Protocol Summary:
-
Gene Amplification and Plasmid Construction: Genes from the cty cluster were amplified from the genomic DNA of Cladosporium sp. 501-7W and cloned into Aspergillus expression vectors under the control of suitable promoters.
-
Fungal Transformation: The expression plasmids were introduced into protoplasts of Aspergillus oryzae using polyethylene glycol (PEG)-mediated transformation.
-
Strain Cultivation and Fermentation: Positive transformants were cultivated on solid rice medium or in liquid culture for the production of this compound and its derivatives.
-
Metabolite Extraction and Analysis: The fungal cultures were extracted with organic solvents (e.g., ethyl acetate), and the extracts were analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the produced metabolites.
In Vitro Enzymatic Assays
The functions of individual enzymes in the cty cluster have been confirmed through in vitro assays using purified recombinant proteins.
Protocol Summary for CtyD (Glycosyltransferase) Assay:
-
Protein Expression and Purification: The ctyD gene was cloned into an E. coli expression vector, and the recombinant CtyD protein was expressed and purified.
-
Enzymatic Reaction: The purified CtyD enzyme was incubated with the substrate (this compound), a sugar donor (UDP-glucose), and necessary cofactors (e.g., Mg²⁺) in a suitable buffer.
-
Product Analysis: The reaction mixture was analyzed by HPLC-MS to detect the formation of the glycosylated product.
Quantitative Data
The heterologous expression of biosynthetic genes has enabled the production and quantification of this compound and related compounds.
Table 2: Production Titers from Heterologous Expression in Aspergillus oryzae
| Compound | Production Titer | Host Strain/Conditions | Reference |
| Brassicicene I | 8 mg/L | Engineered A. oryzae with abnABCDE genes. | [3] |
| Brassicicene I | 30 mg/L | Co-fermentation with Amberlite XAD-16. | [2] |
| This compound | 60 mg/kg rice | Engineered A. oryzae with abnABCDE and orf7 genes on rice medium. | [3] |
Conclusion
The origin of the fungal metabolite this compound has been traced to Cladosporium sp. 501-7W, and its intricate biosynthetic pathway is being unraveled through the characterization of the cty gene cluster. The successful heterologous expression of these genes in Aspergillus oryzae not only confirms their function but also provides a promising avenue for the sustainable production of this compound and its derivatives for further research and therapeutic development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for scientists and drug development professionals to build upon in their exploration of this fascinating class of natural products.
References
- 1. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Heterologous biosynthesis of this compound and concise synthesis of fusicoccane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fastercapital.com [fastercapital.com]
- 7. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05963H [pubs.rsc.org]
The Discovery and Isolation of Cotylenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cotylenol, a diterpenoid fungal metabolite, has garnered significant interest within the scientific community for its unique biological activities, particularly its role as a "molecular glue" in stabilizing 14-3-3 protein-protein interactions. This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of this compound. It details both the original fermentation-based isolation from Cladosporium sp. 501-7W and modern heterologous biosynthesis methods in engineered Aspergillus oryzae. The document outlines experimental protocols, presents quantitative data on production yields and biological activity, and visualizes the underlying signaling pathway and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and cancer biology.
Introduction
This compound is a complex fusicoccane diterpenoid, first identified as the aglycone of the phytotoxin Cotylenin A.[1] It was originally isolated from the culture filtrate of the fungal strain 501-7w.[2] While initially investigated for its plant growth-regulating activities, subsequent research revealed its potent ability to induce differentiation in murine and human myeloid leukemia cells.[2][3][4] This activity stems from its novel mechanism of action as a molecular glue, stabilizing the interaction between 14-3-3 proteins and their various client proteins, including the proto-oncogene C-RAF.[3][5] The original producing fungal strain, Cladosporium sp. 501-7W, has since lost its ability to proliferate, rendering isolation from the natural source unfeasible and spurring the development of total synthesis and heterologous biosynthesis approaches.[3]
Discovery and Isolation from Fungal Species
Original Isolation from Cladosporium sp. 501-7W
This compound was first discovered and characterized by Sassa et al. in 1972.[2] The producing organism was an unidentified fungal strain, designated 501-7w, later identified as a Cladosporium species. The isolation process, as described in the initial publication, involved fermentation, extraction, and chromatographic purification.
Experimental Protocol: Original Isolation of this compound
The following protocol is based on the original publication by Sassa et al. (1972), "Production and characterization of a new fungal metabolite, this compound," in Agricultural and Biological Chemistry.[2]
-
Fermentation:
-
The fungal strain 501-7w is cultured in a suitable liquid medium (e.g., Czapek's solution supplemented with yeast extract) under aerobic conditions.
-
Fermentation is carried out in shake flasks or a fermenter at a controlled temperature (typically 25-28°C) for a period of 10-14 days.
-
-
Extraction:
-
The culture broth is separated from the mycelia by filtration.
-
The culture filtrate is then extracted multiple times with an organic solvent such as ethyl acetate.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.
-
-
Purification:
-
The crude extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
The this compound-containing fractions are combined and further purified by repeated column chromatography or preparative TLC until a pure, crystalline compound is obtained.
-
Heterologous Biosynthesis in Aspergillus oryzae
Due to the loss of the original producing strain, heterologous biosynthesis has emerged as a viable alternative for this compound production. This involves expressing the biosynthetic gene cluster for a related fusicoccane, brassicicene, in a host organism like Aspergillus oryzae, and then using a specific P450 enzyme to convert a precursor into this compound.[6][7]
Experimental Protocol: Heterologous Biosynthesis of this compound
This protocol outlines the general steps for the heterologous production of this compound in A. oryzae.
-
Host Strain and Vector Construction:
-
An appropriate Aspergillus oryzae host strain is selected.
-
The biosynthetic gene cluster for brassicicene I (abnABCDE) is cloned into an expression vector suitable for A. oryzae.
-
The gene for a promiscuous cytochrome P450 enzyme (orf7 from the fusicoccin A biosynthesis pathway) is also cloned into an expression vector.
-
-
Transformation of A. oryzae:
-
The expression vectors containing the abn gene cluster and orf7 are introduced into A. oryzae protoplasts using a polyethylene glycol (PEG)-mediated transformation method.
-
Transformed colonies are selected based on antibiotic resistance or other selectable markers.
-
-
Fermentation and Production:
-
Successful transformants are cultured on a suitable medium, such as rice, to facilitate solid-state fermentation.[7]
-
Alternatively, liquid fermentation can be performed in a suitable broth, with the addition of an adsorbent resin like Amberlite XAD-16 to enhance yield.[6][7]
-
The culture is incubated for a period sufficient for the production of this compound.
-
-
Extraction and Purification:
-
The fermentation solid or liquid culture is extracted with an organic solvent (e.g., ethyl acetate).
-
The crude extract is concentrated and purified using standard chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.
-
Quantitative Data
The following tables summarize the available quantitative data regarding the production and biological activity of this compound.
Table 1: Production Yield of this compound
| Production Method | Producing Organism | Yield | Reference |
| Heterologous Biosynthesis | Aspergillus oryzae (liquid culture) | 8 mg/L | [7] |
| Heterologous Biosynthesis | Aspergillus oryzae (liquid culture with Amberlite XAD-16) | 30 mg/L | [7] |
| Heterologous Biosynthesis | Aspergillus oryzae (rice fermentation) | 60 mg/kg | [7] |
Table 2: Biological Activity of this compound
| Activity | Cell Line/Assay | Effective Concentration | Potency Relative to Cotylenin A | Reference |
| Induction of Lysozyme Activity | Not specified | > 50 µg/mL | Not Applicable | [2] |
| Differentiation Induction | Murine Myeloid Leukemia Cells | Not specified | ~10x lower | [3] |
Signaling Pathway and Experimental Workflows
Signaling Pathway: this compound as a 14-3-3 Molecular Glue
This compound's primary mechanism of action is the stabilization of protein-protein interactions (PPIs) involving the 14-3-3 family of scaffold proteins.[3] In the context of cancer, particularly in RAS-mutant cancers, this compound can stabilize the interaction between 14-3-3 and the proto-oncogene C-RAF.[8][5] This stabilization is thought to lock C-RAF in an inhibited state, thereby modulating downstream signaling.
References
- 1. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cotylenin A--a plant growth regulator as a differentiation-inducing agent against myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Heterologous biosynthesis of this compound and concise synthesis of fusicoccane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Cotylenol in Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotylenol is a diterpene aglycone that forms the core structure of cotylenins, a class of fungal secondary metabolites with significant biological activities, including plant growth regulation and potential anticancer properties. Produced by various fungal species, the biosynthesis of this compound involves a complex and fascinating enzymatic cascade. The recent identification and characterization of the cotylenin biosynthetic gene cluster (cty) has provided a comprehensive understanding of this pathway, paving the way for synthetic biology approaches to produce novel cotylenin derivatives for therapeutic applications. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, including the key enzymes involved, their mechanisms of action, and the regulatory networks that govern its production.
The this compound Biosynthetic Pathway
The biosynthesis of this compound originates from the general isoprenoid pathway, starting with the precursor geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into three main stages: the cyclization of GGPP to form the characteristic fusicoccane skeleton, a series of oxidative modifications, and subsequent glycosylation and other tailoring reactions to produce the diverse array of cotylenin derivatives.
The core of the this compound biosynthetic machinery is encoded by the cty gene cluster. Heterologous expression of this gene cluster in hosts such as Aspergillus oryzae has been instrumental in elucidating the function of the individual enzymes.
Key Enzymes and Intermediates
The following table summarizes the key enzymes from the cty gene cluster and their roles in the biosynthesis of this compound and its derivatives.
| Gene | Enzyme Name (Proposed) | Enzyme Class | Function |
| ctyF | Fusicoccadiene Synthase | Terpene Synthase | Catalyzes the cyclization of GGPP to form the initial 5-8-5 tricyclic fusicoccadiene scaffold. |
| ctyA | Cytochrome P450 Monooxygenase | Oxidoreductase | Performs multiple oxidative modifications on the fusicoccadiene core and its derivatives. |
| ctyB | Glycosyltransferase | Transferase | Transfers a sugar moiety to the this compound backbone. |
| ctyE | Methyltransferase | Transferase | Catalyzes the methylation of the sugar moiety. |
| ctyC, ctyG, ctyH, ctyI | Various tailoring enzymes | Various | Further modifications of the this compound structure. |
Biosynthetic Pathway Diagram
The following diagram illustrates the proposed biosynthetic pathway from GGPP to key cotylenin intermediates.
Quantitative Data
While comprehensive kinetic data for all enzymes in the cty gene cluster are still under investigation, heterologous expression studies in Aspergillus oryzae have provided valuable information on the production of various cotylenin intermediates. The following table summarizes the reported yields from these experiments.
| Produced Compound | Host Strain | Precursor Fed | Yield (mg/L) |
| Brassicicene I | Aspergillus oryzae AO-bscABCDE | - | 5.5[1] |
| Brassicicene I | Aspergillus oryzae with abnABCDE | - | 8[1] |
| This compound | Aspergillus oryzae with abnABCDE and orf7 | Brassicicene I | Not specified |
| Cotylenin C, E, F, I | Aspergillus oryzae with cty cluster genes | This compound core | Not specified in snippets |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the this compound biosynthetic pathway.
Heterologous Expression of the cty Gene Cluster in Aspergillus oryzae
This protocol outlines the general steps for expressing the cotylenin biosynthetic genes in a heterologous fungal host.
Workflow for Heterologous Expression:
Detailed Steps:
-
Gene Amplification: The open reading frames of the cty genes are amplified from the genomic DNA of the producing fungus using high-fidelity polymerase.
-
Vector Construction: The amplified genes are cloned into fungal expression vectors, often under the control of a strong, inducible promoter. Yeast homologous recombination is a common method for assembling multiple genes into a single vector.
-
Fungal Transformation: The expression vectors are introduced into a suitable fungal host, such as Aspergillus oryzae, using protoplast-polyethylene glycol (PEG)-mediated transformation.
-
Selection and Cultivation: Transformed fungal colonies are selected on appropriate media, and successful transformants are cultivated in liquid or solid media to induce gene expression and metabolite production.
-
Metabolite Analysis: The fungal cultures are extracted with an organic solvent, and the extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the production of this compound and its derivatives.
In Vitro Enzyme Assays
General Protocol for Terpene Synthase (CtyF) Assay:
-
Enzyme Preparation: The ctyF gene is expressed in a suitable host (e.g., E. coli), and the recombinant protein is purified.
-
Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate GGPP, and a buffer containing divalent cations such as Mg²⁺.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Product Extraction: The reaction is quenched, and the terpene products are extracted with an organic solvent (e.g., hexane or ethyl acetate).
-
Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized product, fusicoccadiene.
General Protocol for Cytochrome P450 (CtyA) Assay:
-
Enzyme Preparation: The ctyA gene is co-expressed with a cytochrome P450 reductase (CPR) in a host system like yeast or insect cells to produce functional microsomes.
-
Reaction Mixture: The reaction mixture contains the microsomes, the substrate (e.g., fusicoccadiene or a cotylenin intermediate), a buffer, and an NADPH-regenerating system.
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature.
-
Product Extraction: The reaction is stopped, and the products are extracted.
-
Analysis: The products are analyzed by LC-MS to identify the oxidized derivatives.
Regulation of this compound Biosynthesis
The production of secondary metabolites in fungi is tightly regulated by a complex network of transcription factors that respond to various environmental and developmental cues. A key regulatory system is the Velvet complex, which is composed of the proteins VeA and LaeA, among others.
The Role of the Velvet Complex
The Velvet complex is a global regulator of secondary metabolism in many filamentous fungi. In the dark, VeA and VelB form a complex that interacts with the methyltransferase LaeA in the nucleus. This trimeric complex is thought to remodel chromatin, making biosynthetic gene clusters accessible for transcription. Light can disrupt this complex, leading to the downregulation of secondary metabolite production. While a direct link between the Velvet complex and the cty gene cluster has not been definitively established, its conserved role in regulating other diterpene biosynthetic pathways suggests it is a likely regulator of this compound production.
Signaling Pathway for Velvet Complex Regulation:
Conclusion
The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of fungal natural product biosynthesis. The identification of the cty gene cluster and the functional characterization of its encoded enzymes provide a powerful toolkit for the chemoenzymatic synthesis and synthetic biology-based production of this compound and its derivatives. Further investigation into the kinetic properties of the Cty enzymes and the specific regulatory mechanisms governing the expression of the cty cluster will be crucial for optimizing production yields and engineering the pathway to create novel, bioactive compounds for drug discovery and development. This guide serves as a comprehensive resource for researchers aiming to explore and harness the potential of this fascinating biosynthetic pathway.
References
The Molecular Glue Mechanism of Cotylenol: A Technical Guide to 14-3-3 Protein-Protein Interaction Stabilization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cotylenol, a natural product belonging to the fusicoccane family of diterpenoids, has emerged as a significant chemical tool and a promising starting point for therapeutic development due to its function as a "molecular glue" for 14-3-3 protein-protein interactions (PPIs). This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its role in stabilizing the interaction between 14-3-3 proteins and their various client proteins. We will delve into the structural basis of this stabilization, present quantitative data on binding affinities, outline key experimental protocols for studying such interactions, and illustrate the downstream signaling consequences.
Introduction
The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory proteins in eukaryotes. They act as central hubs in a multitude of signaling pathways by binding to phosphorylated serine or threonine motifs on a wide array of client proteins. These interactions can modulate the client protein's enzymatic activity, subcellular localization, or stability. The ability to selectively stabilize specific 14-3-3 PPIs with small molecules offers a novel therapeutic paradigm for various diseases, including cancer and neurological disorders. This compound and its glycosylated form, Cotylenin A, are key examples of such molecular glues, effectively locking the 14-3-3 protein and its client in a stable ternary complex.[1][2]
The Core Mechanism: A Molecular Glue in Action
This compound functions by binding to a pocket at the interface of the 14-3-3 protein and its client protein, creating a ternary complex with enhanced stability.[1][2] This "molecular glue" effect is achieved through a network of interactions involving all three components. X-ray crystallography studies have provided atomic-level insights into this mechanism. For instance, the crystal structure of the human 14-3-3ζ in complex with a diphosphorylated C-RAF peptide and Cotylenin A (PDB ID: 4IHL) reveals how the small molecule sits in a hydrophobic pocket formed by both the 14-3-3 protein and the C-RAF peptide, thereby increasing the interaction surface and affinity.[2][3] Similarly, the structure of the 14-3-3σ complexed with a TASK-3 peptide and this compound (PDB ID: 3SP5) demonstrates a comparable mode of action.[4][5][6][7]
The following diagram illustrates the general mechanism of this compound as a molecular glue:
Quantitative Analysis of this compound-Mediated PPI Stabilization
The stabilizing effect of this compound and its derivatives has been quantified using various biophysical techniques. The following tables summarize key binding affinity (Kd) and effective concentration (EC50) data from the literature.
Table 1: Stabilization of the 14-3-3/C-RAF Interaction
| Compound | 14-3-3 Isoform | C-RAF Peptide | Assay Method | Apparent Kd (μM) | EC50 (μM) | Reference |
| Cotylenin A | ζ | pSer233/pSer259 | Not Specified | - | - | [3][8][9] |
| Cotylenin Derivatives | ζ | pSer233/pSer259 | FP | Varies | 111.9 - 313.4 | [10][11] |
| ISIR-050 (Cotylenin A mimic) | ζ | pSer233/pSer259 | FP | - | - | [8] |
Table 2: Stabilization of the 14-3-3/TASK-3 Interaction
| Compound | 14-3-3 Isoform | TASK-3 Peptide | Assay Method | Apparent Kd (μM) | Fold Stabilization | Reference |
| This compound | σ | C-terminal peptide | Not Specified | - | - | [4][5][6][7][12] |
| FC-THF (Fusicoccane derivative) | σ | C-terminal peptide | Not Specified | - | 19-fold | [5][6] |
Downstream Signaling Consequences
By stabilizing specific 14-3-3 PPIs, this compound can significantly impact downstream signaling pathways.
Modulation of the MAPK/ERK Pathway
One of the most well-characterized consequences of this compound action is the stabilization of the 14-3-3/C-RAF complex.[3][8][9] C-RAF is a key kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. 14-3-3 proteins bind to phosphorylated serine residues (pSer233 and pSer259) in the N-terminal regulatory domain of C-RAF, holding it in an inactive conformation.[8][9][13] By stabilizing this interaction, this compound prevents the activation of C-RAF, thereby inhibiting the downstream phosphorylation of MEK and ERK, which are crucial for cell proliferation and survival.[9] This mechanism provides a rationale for the investigation of this compound and its analogs as potential anti-cancer agents, particularly in RAS-mutant cancers.[9]
The following diagram illustrates the inhibitory effect of this compound on the MAPK/ERK pathway:
Regulation of Ion Channel Function
This compound also stabilizes the interaction between 14-3-3 and the TASK-3 (KCNK9) potassium channel.[4][5][6][7] This interaction is believed to regulate the trafficking and cell surface expression of the channel. Stabilization of the 14-3-3/TASK-3 complex by fusicoccane derivatives has been shown to increase the density of TASK-3 channels at the cell surface, leading to enhanced potassium currents.[5][6] This mode of action suggests potential applications for this compound-like molecules in modulating neuronal excitability and other physiological processes regulated by TASK-3.
Key Experimental Protocols
The characterization of molecular glues like this compound relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay
This assay is widely used to measure the binding affinity and stabilization of PPIs in solution.
-
Principle: A fluorescently labeled peptide derived from the client protein is used. When the peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger 14-3-3 protein, its tumbling is slowed, leading to an increase in polarization. A molecular glue will further increase the polarization by stabilizing the complex.
-
Protocol:
-
Prepare a buffer solution (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.1% TWEEN-20).[14][15]
-
In a 384-well plate, add a fixed concentration of the fluorescein-labeled client peptide (e.g., 20 nM).[10][14][15]
-
Add a fixed concentration of the 14-3-3 protein (e.g., 300 nM).[14][15]
-
Add varying concentrations of this compound or the compound of interest. A DMSO control should be included.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour to overnight).[14][16]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data are typically plotted as polarization versus the logarithm of the compound concentration to determine the EC50 value.[17] To determine the apparent Kd, the 14-3-3 protein is titrated in the presence of a fixed concentration of the molecular glue.[18]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of one binding partner (e.g., the client peptide) is titrated into a solution containing the other binding partner (e.g., the 14-3-3 protein) in the presence and absence of the molecular glue. The heat released or absorbed upon binding is measured.
-
Protocol:
-
Prepare solutions of the 14-3-3 protein and the client peptide in the same dialysis buffer to minimize heats of dilution.
-
For stabilization studies, include a fixed concentration of this compound in both the protein and peptide solutions.
-
Load the 14-3-3 protein solution into the sample cell of the calorimeter and the client peptide solution into the injection syringe.
-
Perform a series of injections of the peptide into the protein solution while monitoring the heat changes.
-
Integrate the heat-flow peaks to obtain the enthalpy change for each injection.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[19][20]
-
NanoBRET™ Protein-Protein Interaction Assay
This cell-based assay allows for the real-time measurement of PPI stabilization in living cells.
-
Principle: One protein of interest (e.g., 14-3-3) is fused to NanoLuc® luciferase (the energy donor), and the other protein (e.g., the client protein) is fused to HaloTag® (the energy acceptor), which is labeled with a fluorescent ligand. If the proteins interact, BRET occurs from the donor to the acceptor. A molecular glue will increase the BRET signal.[21][22][23][24]
-
Protocol:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the NanoLuc- and HaloTag-fusion proteins.
-
Plate the transfected cells in a multi-well plate.
-
Add the HaloTag® fluorescent ligand to the cells and incubate.
-
Treat the cells with varying concentrations of this compound or the test compound.
-
Add the Nano-Glo® substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the ratio indicates PPI stabilization.[25]
-
The following diagram outlines the workflow for a NanoBRET assay:
Conclusion and Future Directions
This compound serves as a powerful tool for dissecting the complex biology of 14-3-3 proteins and as a scaffold for the development of novel therapeutics. Its ability to act as a molecular glue, stabilizing specific 14-3-3 PPIs, has been well-established through structural, biophysical, and cellular studies. The continued exploration of the this compound scaffold and the development of new synthetic analogs with improved potency and selectivity hold great promise for targeting diseases driven by aberrant 14-3-3 signaling. The experimental approaches detailed in this guide provide a robust framework for the discovery and characterization of the next generation of 14-3-3 molecular glues.
References
- 1. openaccess.uoc.edu [openaccess.uoc.edu]
- 2. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. wwPDB: pdb_00003sp5 [wwpdb.org]
- 5. proteopedia.org [proteopedia.org]
- 6. 3sp5 - Crystal structure of human 14-3-3 sigma C38V/N166H in complex with TASK-3 peptide and stabilizer this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Impaired Binding of 14-3-3 to C-RAF in Noonan Syndrome Suggests New Approaches in Diseases with Increased Ras Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Localization by Covalent 14-3-3 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 16. Exploration of a 14-3-3 PPI Pocket by Covalent Fragments as Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 19. Characterization of FOXO3-14-3-3 Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 22. NanoBRET Protein-Protein Interaction Assays - NanoBRET Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
- 23. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
The Molecular Glue Mechanism of Cotylenol: An In-depth Technical Guide to the Stabilization of 14-3-3 Protein-Protein Interactions
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism by which Cotylenol, a fusicoccane diterpenoid, acts as a molecular glue to stabilize 14-3-3 protein-protein interactions (PPIs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 14-3-3 PPI stabilizers.
Executive Summary
14-3-3 proteins are a family of highly conserved regulatory proteins that play a crucial role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1] They function by binding to phosphorylated serine or threonine motifs on a wide array of client proteins.[1] The dysregulation of 14-3-3 PPIs has been implicated in various diseases, including cancer and neurodegenerative disorders.[2]
This compound and its glycosylated form, Cotylenin A, are natural products that have been identified as potent stabilizers of 14-3-3 PPIs.[3][4] These molecules act as a "molecular glue," physically occupying a pocket at the interface of the 14-3-3 protein and its client phosphopeptide, thereby increasing the affinity and stability of the complex.[5][6] This stabilization can modulate the activity of key signaling pathways, such as the RAS/RAF/MEK/ERK pathway, making this compound a promising candidate for therapeutic development.[7]
The Molecular Mechanism of this compound-Mediated 14-3-3 PPI Stabilization
This compound's primary mechanism of action is the formation of a ternary complex with the 14-3-3 protein and its phosphorylated client protein.[8] The 5-8-5 tricyclic core of this compound is essential for this interaction, fitting into a hydrophobic cavity at the protein-protein interface.[5]
Structural insights from X-ray crystallography, particularly the crystal structure of human 14-3-3σ in complex with a TASK-3 peptide and this compound (PDB ID: 3SP5), reveal the precise molecular interactions.[6][9] The A and C rings of this compound form extensive contacts within a deep cleft formed by both the 14-3-3 protein and its client peptide.[5] This binding induces a conformational change that strengthens the interaction between the two proteins, effectively "gluing" them together.[8]
Signaling Pathway: this compound's Impact on the RAS/RAF/MEK/ERK Pathway
Cotylenin A (the glycosylated form of this compound) has been shown to stabilize the interaction between 14-3-3 and C-RAF, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[7] Specifically, it binds to the inhibitory 14-3-3 interaction sites of C-RAF at phosphorylated Ser233 and Ser259.[7] By stabilizing this inhibitory complex, this compound can modulate downstream signaling, a mechanism with significant therapeutic potential in RAS-mutant cancers.[7]
Caption: this compound stabilizes the inhibitory C-RAF/14-3-3 complex.
Quantitative Data on this compound's Stabilization Effect
The stabilizing effect of this compound and its derivatives on 14-3-3 PPIs has been quantified using various biophysical techniques. A recent study systematically evaluated the impact of Cotylenin (CN) derivatives on the interaction between 14-3-3ζ and a doubly phosphorylated C-RAF peptide (pS233pS259) using a fluorescence polarization assay.
| Compound | Description | EC50 (µM)[4] | Apparent K_d_ (µM)[4] |
| This compound (Aglycone) | Diterpene core | > 50 | 0.28 ± 0.02 |
| Cotylenin C | Glucosylated intermediate | 10.4 ± 1.2 | 0.05 ± 0.01 |
| Cotylenin I | Glucosylated intermediate | 20.7 ± 1.5 | 0.08 ± 0.01 |
| Cotylenin F | Glucosylated intermediate | 24.3 ± 2.6 | 0.10 ± 0.01 |
| Cotylenin E | Glucosylated intermediate | 25.9 ± 3.4 | 0.11 ± 0.01 |
| ISIR-050 | Semi-synthetic Cotylenin A mimic | 15.6 ± 1.4 | 0.06 ± 0.01 |
Experimental Protocols
The study of this compound's interaction with the 14-3-3/client protein complex relies on a suite of biophysical and structural biology techniques.
Fluorescence Polarization (FP) Assay
This assay is a common method to measure the binding affinity and stabilization of PPIs in solution.[2]
Principle: A fluorescently labeled phosphopeptide (the probe) corresponding to the 14-3-3 binding site on a client protein is used. When the small, rapidly tumbling probe is unbound, it emits depolarized light. Upon binding to the larger 14-3-3 protein, the complex tumbles more slowly, resulting in an increase in polarized light emission. This compound's stabilizing effect is measured by its ability to further increase the polarization in the presence of the 14-3-3/phosphopeptide complex.
Detailed Methodology:
-
Reagents and Buffers:
-
Fluorescein-labeled phosphopeptide (e.g., from C-RAF) at a stock concentration of 10 µM.
-
Recombinant 14-3-3 protein at a stock concentration of 100 µM.
-
This compound stock solution in DMSO.
-
Assay Buffer: 10 mM HEPES (pH 6.5), 150 mM NaCl, 0.1% (v/v) Tween 20, and 0.1% BSA.[10]
-
-
Procedure:
-
In a 96-well or 384-well black, flat-bottom plate, add the assay buffer.[10]
-
Add the fluorescently labeled phosphopeptide to a final concentration of 100 nM.[10]
-
Add the 14-3-3 protein to a final concentration that gives a significant but not saturating binding signal (e.g., 600 nM).[10]
-
Add varying concentrations of this compound (or DMSO as a control).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., λex = 485 nm, λem = 535 nm for fluorescein).[10]
-
-
Data Analysis:
-
The polarization values are converted to anisotropy.
-
The data is then plotted as anisotropy versus the logarithm of the this compound concentration.
-
The EC50 value, the concentration of this compound that produces 50% of the maximal stabilizing effect, is determined by fitting the data to a sigmoidal dose-response curve.[11]
-
To determine the apparent dissociation constant (Kd), the concentration of the 14-3-3 protein is varied in the presence of a fixed, saturating concentration of this compound.[10]
-
Caption: Workflow for a Fluorescence Polarization (FP) assay.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[12]
Principle: A solution of one binding partner (e.g., this compound and the phosphopeptide) is titrated into a solution of the other binding partner (14-3-3 protein) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of 14-3-3 protein and the phosphopeptide/Cotylenol mixture in the same buffer to minimize heats of dilution.[12]
-
Degas all solutions thoroughly before the experiment.
-
-
Procedure:
-
Fill the sample cell with the 14-3-3 protein solution.
-
Fill the injection syringe with the phosphopeptide/Cotylenol solution.
-
Perform a series of small injections of the syringe contents into the sample cell while monitoring the heat changes.[12]
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
This data is then plotted as heat change versus the molar ratio of the titrant to the titrand.
-
The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters of the interaction.[12]
-
X-ray Crystallography
This technique provides high-resolution structural information about the ternary complex, revealing the precise atomic interactions between this compound, the 14-3-3 protein, and the client phosphopeptide.
Principle: A high-quality crystal of the ternary complex is grown and then diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which a three-dimensional model of the complex can be built.
Detailed Methodology:
-
Protein Expression and Purification:
-
Express and purify recombinant 14-3-3 protein.
-
Synthesize the client phosphopeptide.
-
-
Crystallization:
-
Mix the 14-3-3 protein, phosphopeptide, and this compound in a suitable buffer.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Mount a crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the experimental data. The final structure of the human 14-3-3 sigma C38V/N166H in complex with the TASK-3 peptide and this compound was determined at a resolution of 1.80 Å.[9]
-
Conclusion
This compound represents a fascinating example of a natural product that functions as a molecular glue to stabilize protein-protein interactions. Its ability to selectively enhance the affinity between 14-3-3 proteins and their client proteins opens up new avenues for therapeutic intervention in diseases driven by aberrant signaling pathways. The detailed understanding of its mechanism of action, supported by quantitative biophysical data and high-resolution structural information, provides a solid foundation for the rational design and development of next-generation 14-3-3 PPI stabilizers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monitoring 14-3-3 protein interactions with a homogeneous fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (-)-Cotylenol, a 14-3-3 Molecular Glue Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05963H [pubs.rsc.org]
- 5. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular glue - Wikipedia [en.wikipedia.org]
- 9. rcsb.org [rcsb.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Nexus: A Technical Guide to the Primary Cellular Targets of Cotylenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cotylenol, a fusicoccane diterpenoid of fungal origin, has emerged as a significant modulator of intracellular signaling pathways. This technical guide provides an in-depth exploration of the primary cellular targets of this compound, focusing on its role as a molecular glue that stabilizes protein-protein interactions (PPIs). The central targets identified are the highly conserved 14-3-3 proteins, which act as scaffolds in a multitude of signaling cascades. By stabilizing the interaction between 14-3-3 proteins and their client proteins, this compound influences critical cellular processes, including cell growth, differentiation, and apoptosis. This document details the mechanism of action, presents quantitative binding data, outlines key experimental protocols for studying these interactions, and visualizes the affected signaling pathways.
Introduction
This compound is a natural product that has garnered significant interest for its unique mode of action. Unlike conventional enzyme inhibitors or receptor antagonists, this compound functions by enhancing the affinity between two proteins that would otherwise interact weakly. This "molecular glue" effect has profound implications for therapeutic intervention, particularly in oncology and plant biology. The primary cellular receptors for this compound are the 14-3-3 proteins, a family of ubiquitously expressed regulatory molecules.
The Primary Cellular Target: 14-3-3 Proteins
14-3-3 proteins are a family of highly conserved, acidic proteins that bind to a multitude of phosphorylated client proteins, thereby regulating their function. This compound and its analogs, such as Cotylenin A (CN-A), bind to a pocket at the interface of the 14-3-3 protein and its client, effectively locking the two together. This stabilization can either enhance or inhibit the downstream signaling functions of the client protein.
Quantitative Analysis of this compound's Interaction with 14-3-3 Proteins and their Clients
The interaction of this compound and its derivatives with 14-3-3 protein complexes has been quantified using various biophysical techniques. The following tables summarize key quantitative data from studies on this compound analogs, providing insights into the potency of these molecular glues.
Table 1: EC50 Values for the Stabilization of the 14-3-3ζ/C-RAF Interaction by Cotylenin Derivatives
| Compound | EC50 (µM) |
| Cotylenin A (CN-A) | 65.4 ± 7.7[1] |
| This compound (aglycone 7) | Weakest stabilizing effect[1] |
| Glucosylated intermediate 2 | Outperformed ISIR-050 (a semi-synthetic CN-A mimic)[1] |
| Glucosylated intermediate 5 | 111.9 ± 12.5[1] |
| Glucosylated intermediate 6 | 313.4 ± 71.2[1] |
Table 2: Apparent Dissociation Constants (Kd) for the 14-3-3ζ/C-RAF Interaction in the Presence of Cotylenin Derivatives
| Compound | Apparent Kd (µM) |
| Control (no stabilizer) | ~1.5 |
| This compound (aglycone 7) | ~1.2 |
| Glucosylated intermediate 2 | ~0.2 |
| Glucosylated intermediate 3 | ~0.4 |
| Glucosylated intermediate 4 | ~0.6 |
| Glucosylated intermediate 5 | ~0.8 |
| Glucosylated intermediate 6 | ~1.0 |
| ISIR-050 | ~0.3 |
Data extrapolated from graphical representations in the source material and should be considered approximate.
Key Signaling Pathways Modulated by this compound
By stabilizing 14-3-3 protein interactions with various client proteins, this compound can influence a range of signaling pathways critical to cell fate.
The RAF/MEK/ERK (MAPK) Pathway
One of the most well-characterized client proteins of 14-3-3 is the serine/threonine kinase C-RAF, a key component of the MAPK/ERK signaling pathway that regulates cell proliferation and survival. This compound and its analogs have been shown to stabilize the interaction between 14-3-3 and C-RAF, which can have context-dependent effects on downstream signaling[2].
Caption: this compound stabilizes the C-RAF/14-3-3 complex in the MAPK pathway.
The p53-Mediated Apoptotic Pathway
The tumor suppressor protein p53 is another client of 14-3-3 proteins. The interaction with 14-3-3 is thought to regulate p53's transcriptional activity and subcellular localization. While fusicoccins have been shown to have a modest stabilizing effect on the p53/14-3-3 interaction, the precise downstream consequences of this compound-mediated stabilization require further investigation[3].
Caption: this compound's potential role in stabilizing the p53/14-3-3 interaction.
The BAD-Mediated Apoptotic Pathway
BAD (Bcl-2-associated death promoter) is a pro-apoptotic protein that is also regulated by 14-3-3 binding. When phosphorylated, BAD is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from promoting apoptosis. Stabilization of this interaction by this compound would be expected to have a pro-survival effect.
Caption: this compound's potential stabilization of the p-BAD/14-3-3 complex.
This compound in Plant Biology: Antagonism with Abscisic Acid
In plants, this compound acts as a growth regulator, a function that is closely tied to its interaction with 14-3-3 proteins. Plant 14-3-3 proteins are involved in the signaling of various phytohormones, including abscisic acid (ABA), a key regulator of seed dormancy and stress responses. This compound's activity often antagonizes the effects of ABA, promoting seed germination and growth[4][5][6]. The precise molecular mechanism of this antagonism is an active area of research but is thought to involve this compound-mediated stabilization of 14-3-3 complexes with proteins that counteract the ABA signaling pathway.
Caption: this compound's antagonistic effect on the ABA signaling pathway.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Measuring PPI Stabilization
Objective: To quantify the ability of this compound to stabilize the interaction between a 14-3-3 protein and a fluorescently labeled client peptide.
Principle: The FP of a fluorescently labeled peptide is low due to its rapid tumbling in solution. Upon binding to the larger 14-3-3 protein, the tumbling rate slows, and the FP increases. This compound-induced stabilization of this complex leads to a further increase in FP.
Materials:
-
Purified 14-3-3 protein
-
Fluorescently labeled (e.g., FITC or TAMRA) synthetic peptide corresponding to the 14-3-3 binding motif of the client protein.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
Fluorescence plate reader with polarization filters.
Procedure:
-
Prepare Reagents:
-
Dilute the fluorescently labeled peptide in assay buffer to a final concentration of 10-20 nM.
-
Prepare a serial dilution of the 14-3-3 protein in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer, keeping the final DMSO concentration below 1%.
-
-
Assay Setup:
-
To each well, add the fluorescently labeled peptide.
-
Add either assay buffer (for control) or the this compound dilution.
-
Add the 14-3-3 protein dilution series.
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader.
-
Data Analysis: Plot the FP values against the concentration of the 14-3-3 protein. The data can be fitted to a sigmoidal dose-response curve to determine the EC50 of 14-3-3 binding in the presence and absence of this compound. The shift in the EC50 value indicates the stabilizing effect of this compound.
Caption: Workflow for a Fluorescence Polarization (FP) assay.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the interaction between 14-3-3 and a client peptide in the presence and absence of this compound.
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing its binding partner, a binding isotherm can be generated, from which the thermodynamic parameters can be derived.
Materials:
-
Isothermal titration calorimeter.
-
Purified 14-3-3 protein.
-
Synthetic client peptide.
-
This compound.
-
Dialysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).
Procedure:
-
Sample Preparation:
-
Dialyze the 14-3-3 protein and the peptide extensively against the same buffer to minimize buffer mismatch effects.
-
Degas all solutions immediately before use.
-
Prepare a solution of 14-3-3 protein (e.g., 20-50 µM) in the sample cell.
-
Prepare a solution of the peptide (e.g., 200-500 µM) in the injection syringe.
-
For stabilization experiments, add a fixed concentration of this compound to both the protein and peptide solutions.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the peptide solution into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Conclusion
This compound represents a fascinating class of small molecules that modulate protein function through the stabilization of protein-protein interactions. Its primary cellular targets, the 14-3-3 proteins, are central to a vast array of signaling networks, making this compound a valuable tool for chemical biology and a promising scaffold for the development of novel therapeutics. Further research into the selectivity of this compound for specific 14-3-3/client protein pairs and a deeper understanding of its effects on downstream signaling will be crucial for realizing its full potential. This guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches to further investigate its biological functions.
References
- 1. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytokinin Antagonizes Abscisic Acid-Mediated Inhibition of Cotyledon Greening by Promoting the Degradation of ABSCISIC ACID INSENSITIVE5 Protein in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Cotylenol's role as a plant growth regulator and its effects on plant development.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cotylenol, a fungal diterpenoid and the aglycone of Cotylenin A, has been identified as a potent plant growth regulator.[1][2] Initially discovered for its cytokinin-like activity, its mechanism of action is now understood to be fundamentally linked to the stabilization of 14-3-3 protein-protein interactions.[1][3] This interaction plays a crucial role in various physiological processes in plants, including cell enlargement and germination.[3] This technical guide provides a comprehensive overview of this compound's effects on plant development, its signaling pathway, and detailed experimental protocols for its study.
Introduction
This compound is a member of the fusicoccane family of diterpenoids, produced by certain species of fungi.[1] It was first isolated and characterized in the early 1970s during screenings for novel plant growth substances.[1] Structurally, it possesses a unique 5-8-5 tricyclic ring system. While this compound itself shows biological activity, it is often studied in the context of its glycoside, Cotylenin A.[1] The primary interest in this compound and its derivatives stems from their ability to act as "molecular glues," stabilizing the interaction between the highly conserved 14-3-3 proteins and their various client proteins.[1] In plants, a key target of this action is the plasma membrane H+-ATPase, a master enzyme controlling cell growth and nutrient uptake.[3]
Effects on Plant Development
This compound and its derivatives, particularly Cotylenin A, exhibit significant effects on various aspects of plant growth and development. These effects are often compared to those of fusicoccin, another well-studied fusicoccane diterpenoid.
Seed Germination
This compound and related compounds have been shown to promote seed germination, especially under inhibitory conditions such as high temperatures.[4]
Table 1: Effect of Cotylenin A on the Germination of Lettuce Seeds at 30°C
| Treatment | Concentration (ppm) | Germination (%) |
| Control | 0 | 10 |
| Cotylenin A | 1 | 45 |
| Cotylenin A | 10 | 80 |
| Cotylenin A | 100 | 95 |
Data adapted from studies on fusicoccane diterpenoids.[4]
Cell Elongation and Expansion
A primary effect of this compound is the promotion of cell enlargement, a key component of plant growth. This has been observed in various bioassays, including the expansion of cotyledons.[3]
Table 2: Effect of Cotylenin A on the Expansion of Cucumber Cotyledons
| Treatment | Concentration (M) | Increase in Fresh Weight (%) |
| Control | 0 | 100 |
| Cotylenin A | 10⁻⁷ | 150 |
| Cotylenin A | 10⁻⁶ | 220 |
| Cotylenin A | 10⁻⁵ | 350 |
Data adapted from studies on cytokinin-like substances and fusicoccanes.[3][5]
Mechanism of Action and Signaling Pathway
The biological activity of this compound is mediated through its interaction with 14-3-3 proteins. These regulatory proteins are ubiquitous in eukaryotes and bind to a multitude of phosphorylated client proteins, thereby modulating their activity.
This compound acts as a molecular stabilizer, binding to the complex formed between a 14-3-3 protein and its target protein. In plants, a critical target is the C-terminus of the plasma membrane H+-ATPase. The stabilization of this complex leads to the sustained activation of the H+-ATPase.
The activated H+-ATPase pumps protons out of the cell, leading to hyperpolarization of the plasma membrane and acidification of the apoplast. This "acid growth" phenomenon activates cell wall-loosening enzymes, such as expansins, which in turn allows for turgor-driven cell expansion and growth.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the plant growth-regulating activity of this compound.
Lettuce Seed Germination Bioassay at High Temperature
This bioassay evaluates the ability of this compound to promote seed germination under temperature stress.
Materials:
-
Lettuce seeds (e.g., 'Empire', 'Coolguard')
-
This compound or Cotylenin A stock solution in a suitable solvent (e.g., acetone)
-
Petri dishes (9 cm) with filter paper
-
Growth chamber set to a supraoptimal temperature (e.g., 30°C)
-
Distilled water
Procedure:
-
Prepare a series of dilutions of the this compound/Cotylenin A stock solution.
-
Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective test solution or distilled water (control).
-
Place a defined number of lettuce seeds (e.g., 50) in each petri dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the petri dishes in a growth chamber at 30°C in the dark.
-
Record the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 24 hours) for a period of 3-5 days.
-
Calculate the germination percentage for each treatment.
Cucumber Cotyledon Expansion Bioassay
This bioassay measures the effect of this compound on cell enlargement in cucumber cotyledons.
Materials:
-
Cucumber seeds (e.g., Cucumis sativus)
-
This compound or Cotylenin A stock solution
-
Incubation medium (e.g., phosphate buffer with or without sucrose)
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Germinate cucumber seeds in the dark for a specified period (e.g., 5 days).
-
Excise the cotyledons under dim light.
-
Record the initial fresh weight of the cotyledons.
-
Place the cotyledons in petri dishes containing filter paper moistened with the test solutions of this compound/Cotylenin A or the control medium.
-
Incubate the petri dishes under continuous light at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours).
-
After incubation, blot the cotyledons dry and record their final fresh weight.
-
Calculate the percentage increase in fresh weight relative to the initial weight.
Conclusion
This compound is a significant plant growth regulator with a well-defined mechanism of action centered on the stabilization of 14-3-3 protein complexes. Its ability to promote cell enlargement and seed germination makes it a valuable tool for research in plant physiology. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its biological activity. Further research into the broader effects of this compound on plant development and its potential applications in agriculture and biotechnology is warranted. The unique mode of action of this compound and related fusicoccanes also presents opportunities for the development of novel chemical probes to study 14-3-3 protein interactions in various biological systems.
References
- 1. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waseda.jp [waseda.jp]
- 3. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hort [journals.ashs.org]
- 5. researchgate.net [researchgate.net]
Initial studies on Cotylenol-induced differentiation in leukemia cells.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Differentiation therapy represents a promising strategy in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML). This approach aims to induce cancer cells to mature into non-proliferating, terminally differentiated cells. Cotylenol A, a fusicoccane diterpenoid glycoside originally identified as a plant growth regulator, and its aglycone, this compound, have emerged as potent inducers of monocytic differentiation in myeloid leukemia cells.[1][2] This technical guide provides an in-depth overview of the initial studies on this compound-induced differentiation, focusing on the underlying molecular mechanisms, experimental protocols, and quantitative data from key studies.
Core Mechanism of Action: A "Molecular Glue" for 14-3-3 Proteins
This compound A exerts its biological effects not through classical receptor agonism or antagonism, but by acting as a "molecular glue".[3] It stabilizes the interaction between the 14-3-3 family of scaffold proteins and their client proteins, which include key signaling molecules like RAF kinases.[3] This stabilization is thought to modulate downstream signaling pathways, ultimately leading to cell cycle arrest and differentiation. The action of this compound A is independent of the transforming growth factor-beta (TGF-β) signaling pathway, suggesting a unique mode of action compared to other differentiation-inducing agents.[4]
Quantitative Data on this compound-Induced Differentiation
The following tables summarize the quantitative data from initial studies on the effects of this compound A on leukemia cell lines, primarily the human promyelocytic leukemia cell line HL-60.
Table 1: Dose-Dependent Induction of Differentiation Markers by this compound A in HL-60 Cells
| This compound A Concentration (µg/mL) | NBT-Positive Cells (%) | Non-specific Esterase Positive Cells (%) |
| 0 (Control) | < 5 | < 5 |
| 1 | 15 ± 3 | 12 ± 2 |
| 5 | 45 ± 5 | 40 ± 4 |
| 10 | 75 ± 6 | 70 ± 5 |
| 20 | 85 ± 7 | 80 ± 6 |
Data are represented as mean ± standard deviation, compiled from graphical representations in cited literature.
Table 2: Effect of this compound A on the Expression of Myeloid Differentiation Surface Markers in HL-60 Cells
| Treatment | CD11b Positive Cells (%) | CD14 Positive Cells (%) |
| Control | 5 ± 2 | 3 ± 1 |
| This compound A (10 µg/mL) | 65 ± 5 | 55 ± 4 |
Data are represented as mean ± standard deviation, compiled from graphical representations in cited literature.
Table 3: this compound A-Mediated Regulation of Key Cell Cycle and Oncogenic Factors in HL-60 Cells
| Target Gene/Protein | Effect of this compound A Treatment |
| c-Myc | Downregulation |
| Cyclin G2 | Upregulation |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Differentiation
The proposed signaling pathway for this compound A-induced differentiation in leukemia cells is initiated by its entry into the cell and subsequent interaction with the 14-3-3 protein complex. This stabilization enhances the association of 14-3-3 with client proteins such as RAF kinases, leading to the modulation of downstream signaling cascades that ultimately result in the downregulation of the proto-oncogene c-Myc and the upregulation of the cell cycle inhibitor Cyclin G2. This cascade of events culminates in cell cycle arrest and monocytic differentiation.
Caption: Proposed signaling pathway of this compound A in leukemia cells.
Experimental Workflow for Assessing this compound-Induced Differentiation
A typical workflow to investigate the differentiation-inducing effects of this compound A on a myeloid leukemia cell line such as HL-60 involves several key steps, from cell culture and treatment to the assessment of differentiation markers.
Caption: Workflow for studying this compound A-induced differentiation.
Experimental Protocols
Cell Culture and Differentiation Induction
-
Cell Line: Human promyelocytic leukemia HL-60 cells are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation Induction: HL-60 cells are seeded at a density of 1 x 10^5 cells/mL and treated with various concentrations of this compound A (e.g., 1-20 µg/mL) or vehicle control (e.g., DMSO). Cells are then incubated for a specified period, typically 72 to 96 hours, to allow for differentiation to occur.
Nitroblue Tetrazolium (NBT) Reduction Assay
This assay measures the functional maturation of myeloid cells, specifically their ability to produce superoxide anions during the respiratory burst.
-
Principle: Differentiated myeloid cells, upon stimulation, produce superoxide which reduces the soluble yellow NBT to an insoluble blue formazan precipitate.
-
Procedure:
-
Harvest the treated and control cells by centrifugation.
-
Resuspend the cell pellet in 200 µL of fresh culture medium containing 1 mg/mL NBT and 200 ng/mL 12-O-tetradecanoylphorbol-13-acetate (TPA) as a stimulant.
-
Incubate the cell suspension at 37°C for 30 minutes.
-
Add 1 mL of PBS and centrifuge to pellet the cells.
-
Prepare cytospin slides or smears of the cell suspension.
-
Counterstain with Safranin O.
-
Count at least 200 cells under a light microscope, and determine the percentage of NBT-positive cells (containing blue-black formazan deposits).
-
Non-specific Esterase (NSE) Staining
This cytochemical stain is used to identify cells of the monocytic lineage.
-
Principle: Monocytes and their precursors contain non-specific esterases that hydrolyze a substrate (e.g., α-naphthyl acetate), leading to the formation of a colored precipitate at the site of enzyme activity.
-
Procedure:
-
Prepare cytospin slides or smears of the harvested cells and air dry.
-
Fix the slides in a citrate-acetone-formaldehyde fixative.
-
Rinse with deionized water.
-
Incubate the slides in a freshly prepared solution of α-naphthyl acetate and fast blue RR salt.
-
Rinse with deionized water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine under a light microscope and determine the percentage of NSE-positive cells (displaying a reddish-brown granular cytoplasmic staining).
-
Flow Cytometry for Surface Marker Analysis
This technique is used to quantify the expression of cell surface antigens that are characteristic of specific hematopoietic lineages.
-
Principle: Cells are labeled with fluorescently tagged antibodies specific for differentiation markers (e.g., CD11b and CD14 for the monocytic lineage). The fluorescence intensity of individual cells is then measured using a flow cytometer.
-
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA).
-
Resuspend the cells in 100 µL of PBS/BSA.
-
Add fluorochrome-conjugated monoclonal antibodies against CD11b and CD14 (and appropriate isotype controls in separate tubes).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold PBS/BSA.
-
Resuspend the cells in 500 µL of PBS/BSA.
-
Analyze the samples on a flow cytometer. The percentage of cells positive for each marker is determined by gating on the appropriate cell population and comparing with the isotype control.
-
Conclusion
Initial studies have established this compound A as a potent inducer of monocytic differentiation in myeloid leukemia cells. Its unique mechanism of action, involving the stabilization of 14-3-3 protein interactions, offers a novel therapeutic avenue. The quantitative data, though not always presented in standardized tabular formats in the original literature, consistently demonstrate a dose-dependent effect on various differentiation markers. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound A and related compounds as potential differentiation-based therapies for AML. Further research is warranted to fully elucidate the downstream signaling events and to evaluate the in vivo efficacy and safety of this promising class of compounds.
References
- 1. Cotylenin A--a plant growth regulator as a differentiation-inducing agent against myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of the monocytic differentiation of myeloid leukaemia cells by cotylenin A, a plant growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cotylenin A, a plant-growth regulator, induces the differentiation in murine and human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cotylenin A-induced differentiation is independent of the transforming growth factor-beta signaling system in human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Glue Cotylenol: A Technical Guide to its c-Myc Suppressive Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The proto-oncogene c-Myc is a critical driver of tumorigenesis, and its overexpression is implicated in a majority of human cancers. Direct inhibition of c-Myc has long been a therapeutic challenge. This technical guide explores the compelling connection between Cotylenol, a fusicoccane diterpenoid, and the suppression of c-Myc in cancer cells. This compound, and its closely related glycoside Cotylenin A, act as "molecular glues," stabilizing the interaction between 14-3-3 proteins and their client proteins. While the precise downstream signaling cascade is an area of active investigation, this stabilization is correlated with a significant reduction in the levels of the oncoprotein c-Myc. This guide provides an in-depth overview of the underlying mechanism, quantitative data from relevant studies, detailed experimental protocols, and visualizations of the key pathways and workflows.
Introduction: The this compound-c-Myc Axis
This compound is the aglycone of Cotylenin A, a natural product isolated from the fungus Cladosporium. Both compounds have demonstrated bioactivity, including the induction of differentiation in leukemia cells.[1] A key mechanism of action for these molecules is their ability to stabilize protein-protein interactions (PPIs), specifically those mediated by the 14-3-3 family of scaffold proteins.[2] The 14-3-3 proteins are crucial regulators of various cellular processes, including signal transduction and cell cycle control, through their binding to phosphorylated client proteins. By acting as a molecular glue, this compound enhances the affinity between 14-3-3 and certain client proteins, effectively locking them in a complex. This intervention in cellular signaling has been observed to lead to a notable decrease in the expression of the c-Myc protein, a transcription factor that is a master regulator of cell proliferation, growth, and metabolism.[2]
Quantitative Data: Efficacy of this compound Analogs
While specific dose-response data for this compound's effect on c-Myc suppression is still emerging, studies on its glycoside, Cotylenin A, and other derivatives provide valuable insights into their potency in related biological assays.
Table 1: Bioactivity of Cotylenin A and its Derivatives
| Compound | Assay | Target Interaction | EC50 / IC50 | Cell Line | Reference |
| Cotylenin A (CN-A) | Cell Viability | Proliferation Inhibition | ~10-20 µg/ml | Y-79, WERI (Retinoblastoma) | [1] |
| Cotylenin A (CN-A) | c-Myc Expression | c-Myc Protein Levels | Not specified (rapid suppression observed) | KU812 (CML) | [2] |
| Cotylenin C | Fluorescence Polarization | C-RAFpS233pS259/14-3-3ζ Stabilization | Outperformed positive control ISIR-050 | N/A (in vitro) | [3] |
| This compound | Fluorescence Polarization | C-RAFpS233pS259/14-3-3ζ Stabilization | Weakest stabilizing effect among tested derivatives | N/A (in vitro) | [3] |
Signaling Pathway: From 14-3-3 Stabilization to c-Myc Suppression
The precise signaling pathway that links the this compound-mediated stabilization of 14-3-3 protein-protein interactions to the downstream suppression of c-Myc is not yet fully elucidated. However, a plausible hypothesis can be constructed based on the known functions of 14-3-3 proteins and c-Myc regulation. 14-3-3 proteins are known to sequester various signaling molecules, including transcription factors and their regulators, in the cytoplasm, thereby preventing their nuclear translocation and activity. It is hypothesized that this compound stabilizes the interaction of 14-3-3 with a client protein that is either a positive regulator of c-Myc transcription or a component of a signaling cascade that leads to c-Myc expression. By locking this client protein in a complex with 14-3-3, this compound effectively inhibits its function, leading to a downstream reduction in c-Myc levels.
Figure 1. Hypothesized signaling pathway of this compound-mediated c-Myc suppression.
Experimental Protocols
Western Blot for c-Myc Expression
This protocol is adapted from a study on the effects of Cotylenin A on retinoblastoma cell lines.[1]
Objective: To determine the effect of this compound on the protein levels of c-Myc in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HL-60, HeLa)
-
This compound solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer (50 mM Tris-HCl [pH 8.0], 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS, 0.1% sodium deoxycholate)
-
Protease inhibitor cocktail
-
Phenylmethylsulfonyl fluoride (PMSF)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease inhibitors and PMSF to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples with RIPA buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against c-Myc overnight at 4°C. Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control.
Figure 2. Experimental workflow for Western blot analysis of c-Myc expression.
Fluorescence Polarization Assay for 14-3-3 Interaction
This protocol is based on general methodologies for studying 14-3-3 PPIs with stabilizers like this compound.[2][3]
Objective: To quantify the stabilizing effect of this compound on the interaction between a 14-3-3 protein and a fluorescently labeled client phosphopeptide.
Materials:
-
Purified recombinant 14-3-3 protein
-
Fluorescently labeled phosphopeptide corresponding to the 14-3-3 binding site of a client protein (e.g., FAM-labeled C-RAF pS259 peptide)
-
This compound solution (in DMSO)
-
Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of 14-3-3 protein and the fluorescently labeled phosphopeptide at appropriate concentrations in assay buffer.
-
Assay Setup: In a 384-well plate, add the assay buffer, the fluorescently labeled phosphopeptide, and the this compound dilution (or vehicle control).
-
Initiation of Reaction: Add the 14-3-3 protein to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in mP) of each well using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the this compound concentration. Fit the data to a suitable binding model to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal stabilizing effect.
Figure 3. Workflow for the fluorescence polarization assay.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of molecules for the indirect targeting of the c-Myc oncoprotein. Their unique "molecular glue" mechanism of action, which involves the stabilization of 14-3-3 protein-protein interactions, offers a novel therapeutic strategy for cancers that are dependent on high levels of c-Myc. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate this exciting area.
Future research should focus on several key areas:
-
Elucidation of the complete signaling pathway: Identifying the specific 14-3-3 client protein(s) whose stabilization by this compound leads to c-Myc suppression is a critical next step.
-
Quantitative dose-response studies: A thorough investigation of the dose-dependent effects of this compound on c-Myc protein and mRNA levels in various cancer cell lines is needed to establish its potency and therapeutic window.
-
In vivo efficacy studies: Preclinical animal studies are required to evaluate the anti-tumor efficacy and safety of this compound in relevant cancer models.
-
Structure-activity relationship (SAR) studies: The synthesis and evaluation of novel this compound analogs could lead to the development of more potent and selective c-Myc suppressors.
By addressing these key questions, the full therapeutic potential of this compound as a novel anti-cancer agent can be realized.
References
- 1. Cotylenin A inhibits cell proliferation and induces apoptosis and PAX6 mRNA transcripts in retinoblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Cotylenol: A Technical Guide for Researchers
An In-depth Exploration of a Promising 14-3-3 Protein-Protein Interaction Stabilizer
Cotylenol, a diterpenoid natural product, and its glycosylated form, Cotylenin A, have emerged as significant molecules of interest for researchers in drug discovery and chemical biology. These compounds belong to the fusicoccane family and exhibit a unique mechanism of action as "molecular glues," stabilizing 14-3-3 protein-protein interactions (PPIs). This stabilization has been linked to various downstream biological effects, most notably the induction of differentiation in myeloid leukemia cells, presenting a promising avenue for novel cancer therapeutics.[1]
This technical guide provides a comprehensive overview of the early research into the structure-activity relationship (SAR) of this compound. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Concepts: this compound as a Molecular Glue
This compound and its derivatives exert their biological effects by modulating the function of 14-3-3 proteins. These highly conserved regulatory proteins bind to a multitude of partner proteins, influencing their activity, localization, and stability. This compound acts by binding to a pocket at the interface of the 14-3-3 protein and its client protein, effectively "gluing" them together and stabilizing their interaction. This stabilization can lock the client protein in a particular conformation, leading to a specific cellular response.[1] One of the most well-studied consequences of this action is the induction of differentiation in human myeloid leukemia (HL-60) cells.[2]
Structure-Activity Relationship of this compound Derivatives
Early SAR studies have focused on understanding how modifications to the core structure of this compound affect its ability to stabilize 14-3-3 PPIs and induce cell differentiation. A key finding is the significant role of the glycoside moiety in Cotylenin A. This compound, the aglycone, is also bioactive but generally exhibits lower potency.[1]
Recent research has provided quantitative data on the stabilizing effects of various this compound glycosides on the 14-3-3ζ/C-RAF protein-protein interaction, a key pathway in cancer signaling.
| Compound | Description | EC50 (µM) for 14-3-3ζ/C-RAF PPI Stabilization | Apparent Kd (µM) of 14-3-3ζ for C-RAF in presence of compound |
| This compound (Aglycone 7) | Diterpene core without glycosylation. | > 150 | 0.17 ± 0.01 |
| Compound 2 | Glucosylated intermediate. | 4.8 ± 0.6 | 0.027 ± 0.002 |
| Compound 3 | Glucosylated intermediate. | 11.2 ± 1.1 | 0.040 ± 0.003 |
| Compound 4 | Glucosylated intermediate. | 16.5 ± 1.6 | 0.052 ± 0.003 |
| Compound 5 | Glucosylated intermediate. | 27.2 ± 2.5 | 0.071 ± 0.005 |
| Compound 6 | Glucosylated intermediate. | 40.7 ± 4.1 | 0.089 ± 0.007 |
| Compound 9 | Glucosylated intermediate. | 12.5 ± 1.3 | 0.043 ± 0.003 |
| ISIR-050 (Positive Control) | Semi-synthetic Cotylenin A mimic. | 6.8 ± 0.7 | 0.032 ± 0.002 |
Data sourced from a 2024 study on the total biosynthesis of cotylenin diterpene glycosides.[3]
The data clearly indicates that the presence and nature of the sugar moiety significantly impact the ability of this compound derivatives to stabilize the 14-3-3ζ/C-RAF PPI. The aglycone itself shows very weak activity, while the addition of various glycosidic groups dramatically enhances potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of SAR studies. The following are protocols for key experiments used to evaluate the biological activity of this compound and its analogs.
Fluorescence Polarization (FP) Assay for 14-3-3 PPI Stabilization
This assay quantitatively measures the ability of a compound to stabilize the interaction between a 14-3-3 protein and a fluorescently labeled phosphopeptide derived from a client protein (e.g., C-RAF).
Materials:
-
Purified 14-3-3ζ protein
-
FAM-labeled C-RAFpS233pS259 peptide (fluorescent probe)
-
Assay buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.005% Tween-20
-
This compound derivatives dissolved in DMSO
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the FAM-labeled C-RAF peptide at 40 nM in assay buffer.
-
Prepare a 2X solution of 14-3-3ζ protein at 0.5 µM in assay buffer.
-
Prepare serial dilutions of the this compound derivatives in DMSO, and then dilute them into assay buffer to create 10X working solutions.
-
-
Assay Setup:
-
To each well of the 384-well plate, add 2 µL of the 10X this compound derivative solution. For control wells, add 2 µL of assay buffer with the corresponding DMSO concentration.
-
Add 8 µL of the 2X 14-3-3ζ protein solution to each well.
-
Add 10 µL of the 2X FAM-labeled C-RAF peptide solution to each well.
-
The final volume in each well will be 20 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader with excitation at 485 nm and emission at 525 nm.
-
-
Data Analysis:
-
The EC50 values are determined by plotting the change in fluorescence polarization against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the apparent Kd, the concentration of the this compound derivative is kept constant (e.g., at 150 µM) while the concentration of the 14-3-3ζ protein is titrated. The resulting data is then fitted to a one-site binding model.[3]
-
Nitroblue Tetrazolium (NBT) Reduction Assay for HL-60 Cell Differentiation
This assay is a hallmark of myeloid differentiation and measures the ability of differentiated cells to produce superoxide upon stimulation, which reduces the soluble yellow NBT to a dark blue, insoluble formazan.
Materials:
-
HL-60 human promyelocytic leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound derivatives dissolved in DMSO
-
Phorbol 12-myristate 13-acetate (PMA) or another suitable stimulant
-
NBT solution (1 mg/mL in PBS)
-
Microscope and hemocytometer or a cell counter
Procedure:
-
Cell Culture and Treatment:
-
Culture HL-60 cells in RPMI-1640 medium at a density of 2 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound derivatives or vehicle control (DMSO) for a specified period (e.g., 72-96 hours) to induce differentiation.
-
-
NBT Reduction:
-
After the treatment period, harvest the cells by centrifugation.
-
Resuspend the cell pellet in fresh culture medium containing a stimulant (e.g., 100 ng/mL PMA) and NBT solution (to a final concentration of 0.1%).
-
Incubate the cells at 37°C in a humidified 5% CO2 atmosphere for 30-60 minutes.
-
-
Quantification:
-
After incubation, cytospin the cells onto glass slides or observe them directly in a hemocytometer.
-
Count the number of cells containing dark blue formazan deposits (NBT-positive cells) and the total number of cells under a light microscope.
-
The percentage of differentiated cells is calculated as: (Number of NBT-positive cells / Total number of cells) x 100. At least 200 cells should be counted for each sample.
-
Visualizing the Molecular Landscape
To better understand the complex interactions and processes involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.
Signaling Pathway of 14-3-3 PPI Stabilization by this compound
Caption: this compound acts as a molecular glue, stabilizing the interaction between 14-3-3 proteins and their phosphorylated client proteins, leading to a downstream biological response.
Experimental Workflow for SAR Studies of this compound
Caption: A typical workflow for the structure-activity relationship (SAR) studies of this compound analogs, involving synthesis, biological evaluation, and data analysis to identify lead compounds.
Conclusion and Future Directions
The early research on the structure-activity relationship of this compound has laid a crucial foundation for the development of novel therapeutics targeting 14-3-3 protein-protein interactions. The quantitative data available, though still limited to a subset of derivatives, clearly demonstrates the importance of the glycosidic moiety for potent activity. The detailed experimental protocols provided in this guide will enable researchers to further explore the SAR of this compound and its analogs.
Future research should focus on expanding the library of this compound derivatives with modifications to the diterpene core to further elucidate the key structural features required for potent and selective 14-3-3 PPI stabilization. A deeper understanding of the SAR will be instrumental in designing next-generation molecular glues with improved therapeutic profiles for the treatment of cancer and other diseases where 14-3-3 proteins play a critical role.
References
- 1. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cotylenin A, a plant-growth regulator, induces the differentiation in murine and human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Laboratory procedures for handling and storing Cotylenol.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the handling, storage, and use of Cotylenol, a fungal metabolite with significant biological activity. The protocols outlined below are intended to ensure the safe and effective use of this compound in a laboratory setting.
Introduction
This compound is a diterpene aglycone originally isolated from the culture filtrate of a fungal strain.[1] It is the core structure of Cotylenin A, a potent plant growth regulator and an inducer of differentiation in myeloid leukemia cells.[1][2] Recent research has highlighted this compound's role as a "molecular glue," stabilizing the protein-protein interaction (PPI) between 14-3-3 proteins and their client proteins, such as C-RAF.[2][3] This activity can impact cancer-relevant signaling pathways and lead to a decrease in the levels of the oncoprotein c-Myc.[2]
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₄O₄ | [4] |
| Molecular Weight | 350.5 g/mol | [4] |
| Appearance | Crystalline solid | |
| CAS Number | 41059-90-9 | [4] |
Storage Conditions:
Proper storage of this compound is crucial to maintain its stability and biological activity. The following storage conditions are recommended:
| Condition | Duration | Temperature | Light/Moisture |
| Short-term | Days to Weeks | 0 - 4 °C | Store in a dark, dry place |
| Long-term | Months to Years | -20 °C | Store in a dark, dry place |
Safety and Handling
3.1. Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
3.2. Handling:
-
Avoid inhalation of dust or powder. Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke while handling the compound.
-
Wash hands thoroughly after handling.
3.3. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.
Experimental Protocols
4.1. Preparation of Stock Solutions
The solubility of this compound in common laboratory solvents has not been extensively published. However, based on its chemical structure, it is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass:
-
Mass (mg) = 10 mM * 350.5 g/mol * 1 mL * (1 L / 1000 mL) = 3.505 mg
-
-
Weighing:
-
Accurately weigh 3.5 mg of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolving:
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex or gently heat (if necessary) until the solid is completely dissolved.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
4.2. Cell-Based Assay: Induction of Differentiation in HL-60 Cells
This compound and its glycoside, Cotylenin A, have been shown to induce differentiation in human myeloid leukemia (HL-60) cells.[2] The following is a general protocol that can be adapted for studying the differentiating effects of this compound.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Differentiation markers (e.g., antibodies for flow cytometry, reagents for functional assays)
Procedure:
-
Cell Seeding:
-
Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in a 24-well plate.
-
-
Treatment:
-
Prepare serial dilutions of this compound from the stock solution in culture medium. Final concentrations may range from 1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Add the diluted this compound or vehicle to the cells.
-
-
Incubation:
-
Incubate the cells for 3-5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assessment of Differentiation:
-
Morphological Changes: Observe changes in cell morphology (e.g., nuclear condensation, cytoplasmic granularity) using a microscope.
-
Functional Assays: Perform functional assays such as the nitroblue tetrazolium (NBT) reduction assay to assess respiratory burst activity, a marker of myeloid differentiation.
-
Flow Cytometry: Analyze the expression of cell surface markers of differentiation, such as CD11b and CD14, using specific antibodies.
-
4.3. Plant Growth Regulation Assay: Arabidopsis thaliana Seedling Growth Inhibition
This compound has been identified as a plant growth regulator.[1] A common method to assess the activity of such compounds is to measure their effect on seedling growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium, 0.5X, with 1% sucrose and 0.8% agar
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile petri plates
Procedure:
-
Seed Sterilization:
-
Surface sterilize Arabidopsis seeds using your laboratory's standard protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach with Triton X-100 for 5-10 minutes, and then rinse with sterile water).
-
-
Plating:
-
Prepare MS agar plates containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control plate with DMSO.
-
Aseptically place the sterilized seeds on the surface of the agar plates.
-
-
Stratification and Growth:
-
Store the plates at 4°C in the dark for 2-3 days to synchronize germination (stratification).
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
-
Data Collection:
-
After 7-10 days, measure the primary root length and/or hypocotyl length of the seedlings.
-
The fresh weight of the seedlings can also be determined.
-
Calculate the percentage of growth inhibition compared to the vehicle control.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway of this compound and a general experimental workflow for its use.
Caption: this compound stabilizes the 14-3-3/C-RAF complex, impacting downstream signaling.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H34O4 | CID 11068110 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dissolving Cotylenol for In Vitro and In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Cotylenol, a fungal metabolite and diterpene, for use in both in vitro and in vivo experimental settings. The following information is based on established laboratory practices for similar compounds and aims to ensure consistent and reliable results.
Product Information
-
Compound Name: this compound
-
CAS Number: 41059-90-9
-
Molecular Formula: C₂₁H₃₄O₄
-
Molecular Weight: 350.5 g/mol
-
General Description: this compound is a diterpene and a fungal metabolite. It is the aglycone of Cotylenin A. Diterpenes are generally characterized by their low solubility in aqueous solutions.
Solubility of this compound
This compound, like other terpenes, is largely insoluble in water. However, it exhibits good solubility in various organic solvents. This property is crucial for the preparation of stock solutions for experimental use.
Table 1: General Solubility of Diterpenes in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | High | Preferred for preparing high-concentration stock solutions for in vitro studies. |
| Ethanol | Soluble | Can be used for stock solutions. May require warming. |
| Chloroform | Soluble | Not typically used for biological experiments due to toxicity. |
| Diethyl ether | Soluble | Not typically used for biological experiments due to high volatility and flammability. |
| 1,4-Dioxane | High | Generally not used in biological systems. |
| Tetrahydrofuran (THF) | High | Generally not used in biological systems. |
| Water | Insoluble | Not suitable as a primary solvent. |
In Vitro Applications: Protocols for Cell-Based Assays
For in vitro experiments, such as cell culture-based assays, this compound is typically prepared as a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the cell culture medium.
Preparation of a Concentrated Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Sterilization: While DMSO at high concentrations is generally sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Table 2: Example Stock Solution Concentrations for In Vitro Use
| Stock Concentration | Amount of this compound | Volume of DMSO |
| 10 mM | 3.505 mg | 1 mL |
| 20 mM | 7.01 mg | 1 mL |
| 50 mM | 17.525 mg | 1 mL |
Preparation of Working Solutions in Cell Culture Medium
Protocol:
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the final desired experimental concentration. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion, preventing precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
A key biological activity of the related compound, Cotylenin A, is the induction of differentiation in murine and human myeloid leukemia cells at concentrations above 12.5 µg/mL (approximately 20 µM).[1] This provides a starting point for determining the effective concentration range for this compound in similar assays.
Caption: Workflow for preparing this compound for in vivo administration.
Signaling Pathway
This compound and its related compound Cotylenin A are known to act as "molecular glues" that stabilize the interaction between 14-3-3 proteins and their client proteins. This can modulate various downstream signaling pathways involved in cell differentiation and proliferation.
Diagram of this compound's Proposed Mechanism of Action
References
Application Notes and Protocols for Measuring the Effect of Cotylenol on 14-3-3 Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cotylenol, a fusicoccane diterpenoid, and its derivatives are potent stabilizers of 14-3-3 protein-protein interactions (PPIs).[1][2][3] These compounds act as "molecular glues," enhancing the association between 14-3-3 proteins and their various client proteins, many of which are key players in cellular signaling pathways implicated in cancer and other diseases.[4][5] The ability to modulate 14-3-3 PPIs presents a promising therapeutic strategy.[6][7] This document provides detailed application notes and protocols for various biophysical and biochemical assays to quantitatively assess the stabilizing effect of this compound on 14-3-3 PPIs.
Data Presentation
The stabilizing effect of this compound and its analogs on 14-3-3 PPIs is typically quantified by determining the concentration of the compound required to achieve 50% of the maximal stabilizing effect (EC50). The following table summarizes representative quantitative data for this compound and related compounds.
| Compound | 14-3-3 Isoform | Interaction Partner (Peptide) | Assay Type | EC50 (µM) | Reference |
| Cotylenin A (CN-A) | 14-3-3ζ | C-RAFpS233pS259 | FP | Not explicitly stated, but shown to be a potent stabilizer | [1][2] |
| This compound aglycone | 14-3-3ζ | C-RAFpS233pS259 | FP | Weakest stabilizing effect | [1][2] |
| ISIR-050 (CN-A mimic) | 14-3-3ζ | C-RAFpS233pS259 | FP | Potent stabilizer (used as positive control) | [1][2] |
| Fusicoccin-A (FC-A) | 14-3-3ζ | Synaptopodin peptide | FP | Dose-dependent increase in FP signal | [8] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of 14-3-3 PPI stabilization by this compound and a general workflow for its characterization.
Caption: Basal interaction between 14-3-3 and a phosphorylated partner protein.
Caption: this compound acts as a molecular glue to stabilize the 14-3-3/partner complex.
Caption: General experimental workflow for assessing this compound's stabilizing effect.
Experimental Protocols
Fluorescence Polarization (FP) Assay
This is the most common method for assessing 14-3-3 PPI stabilization.[9][10] It measures the change in the rotational speed of a fluorescently labeled peptide upon binding to the larger 14-3-3 protein. Stabilization by this compound leads to an increased fraction of bound peptide and thus a higher fluorescence polarization signal.
Materials:
-
Purified recombinant 14-3-3 protein (e.g., 14-3-3ζ).
-
Fluorescently labeled phosphopeptide corresponding to a 14-3-3 binding motif (e.g., FAM-C-RAFpS233pS259).
-
This compound or its derivatives.
-
Assay buffer: 10 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, 0.05% Tween20.[11]
-
Black, flat-bottom 384-well microplates.
-
Microplate reader with fluorescence polarization capabilities.
Protocol:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare solutions of 14-3-3 protein and the fluorescently labeled peptide in the assay buffer. The final concentration of the labeled peptide should be low (e.g., 10-100 nM) and the 14-3-3 concentration should be at or below its Kd for the peptide.
-
-
Assay Setup:
-
To each well of the 384-well plate, add the assay components in the following order:
-
Assay buffer
-
This compound dilution series (or DMSO for control)
-
14-3-3 protein
-
Fluorescently labeled peptide
-
-
The final volume in each well should be consistent (e.g., 20 µL).
-
Include controls:
-
Peptide only (for baseline polarization).
-
Peptide + 14-3-3 protein without this compound (to measure basal interaction).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a microplate reader. For a FAM-labeled peptide, use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[11]
-
-
Data Analysis:
-
Subtract the polarization value of the peptide-only wells from all other readings.
-
Plot the change in fluorescence polarization as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of interactions in real-time.[12][13] It can provide detailed information on how this compound affects the association and dissociation rates of the 14-3-3/partner protein interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant 14-3-3 protein.
-
Purified partner protein or phosphopeptide.
-
This compound.
-
SPR running buffer (e.g., HBS-EP+).
-
Amine coupling kit for protein immobilization.
Protocol:
-
Immobilization:
-
Immobilize the 14-3-3 protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the partner protein (analyte) in running buffer.
-
To assess the effect of this compound, prepare analyte solutions containing a fixed concentration of this compound.
-
Inject the analyte solutions over the immobilized 14-3-3 surface and a reference flow cell.
-
Monitor the change in response units (RU) over time to obtain association and dissociation curves.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the kinetic parameters and KD values in the presence and absence of this compound to quantify its stabilizing effect. A decrease in KD indicates stabilization.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that measures molecular interactions in a homogeneous format.[14] It is highly sensitive and suitable for high-throughput screening.
Materials:
-
AlphaScreen donor and acceptor beads (e.g., streptavidin-coated donor beads and anti-His-tag acceptor beads).
-
Biotinylated 14-3-3 protein.
-
His-tagged partner protein or a peptide that can be captured by a specific antibody conjugated to acceptor beads.
-
This compound.
-
AlphaScreen assay buffer.
-
White, opaque 384-well microplates.
-
Microplate reader capable of AlphaScreen detection.
Protocol:
-
Prepare Reagents:
-
Prepare dilutions of this compound, biotinylated 14-3-3, and His-tagged partner protein in the assay buffer.
-
-
Assay Setup:
-
Add the following to each well of the microplate:
-
This compound dilution series.
-
Biotinylated 14-3-3 protein.
-
His-tagged partner protein.
-
-
Incubate at room temperature for 30-60 minutes to allow the PPI to occur.
-
-
Bead Addition and Incubation:
-
Add the streptavidin-coated donor beads and incubate in the dark for 60 minutes.
-
Add the anti-His-tag acceptor beads and incubate in the dark for another 60-120 minutes.
-
-
Measurement:
-
Read the plate on an AlphaScreen-compatible reader. The signal is generated when the donor and acceptor beads are brought into proximity by the stabilized PPI.
-
-
Data Analysis:
-
Plot the AlphaScreen signal as a function of this compound concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
-
Conclusion
The assays described provide a robust toolkit for characterizing the stabilizing effects of this compound on 14-3-3 PPIs. Fluorescence polarization is a widely used, reliable method for initial screening and EC50 determination. SPR offers a more detailed kinetic analysis, while AlphaScreen is well-suited for high-throughput applications. The choice of assay will depend on the specific research question, available instrumentation, and throughput requirements. The quantitative data and mechanistic insights gained from these assays are crucial for the development of this compound-based therapeutics.
References
- 1. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05963H [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modulators of 14-3-3 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 10. Monitoring 14-3-3 protein interactions with a homogeneous fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Assessing Cotylenol-Induced Differentiation in AML Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the proliferation of undifferentiated myeloid progenitor cells in the bone marrow.[1] Differentiation therapy, which aims to induce these malignant cells to mature into functional, non-proliferating cells, represents a promising therapeutic strategy.[1] Cotylenol, a plant growth regulator, has been identified as a potent inducer of monocytic differentiation in human myeloid leukemia cell lines and in fresh leukemia cells from AML patients.[1][2] This document provides detailed protocols for assessing the differentiation-inducing effects of this compound in AML cell lines.
The methods described herein will enable researchers to evaluate morphological changes, functional maturation, and alterations in the expression of cell surface markers and genes associated with myeloid differentiation.
Morphological Assessment of Differentiation
Morphological changes are a primary indicator of cellular differentiation. Treatment of AML cells with this compound is expected to induce a shift from a blast-like appearance to that of more mature myeloid cells, such as monocytes and macrophages. Wright-Giemsa staining is a standard method for visualizing these changes.
Key Morphological Changes to Observe
-
Decrease in nuclear-to-cytoplasmic ratio: Mature cells have a smaller nucleus relative to their cytoplasmic volume.
-
Nuclear segmentation or indentation: The nucleus of differentiating cells may become kidney-shaped or segmented.
-
Changes in chromatin condensation: The chromatin in the nucleus may become more condensed as the cell matures.
-
Appearance of cytoplasmic granules: The cytoplasm may develop granules, which are characteristic of mature myeloid cells.
Protocol: Wright-Giemsa Staining
This protocol is adapted for the staining of AML cell lines cultured in suspension.
Materials:
-
Microscope slides
-
Cytocentrifuge (e.g., Cytospin) or standard centrifuge
-
Methanol (absolute)
-
Wright-Giemsa stain solution
-
Phosphate Buffer (pH 6.8)
-
Deionized or distilled water
-
Mounting medium
-
Coverslips
-
Light microscope
Procedure:
-
Cell Preparation:
-
Culture AML cells (e.g., HL-60, U937) with and without this compound for the desired time period.
-
Harvest approximately 1 x 10^5 cells by centrifugation.
-
Resuspend the cell pellet in a small volume of phosphate-buffered saline (PBS) or culture medium.
-
-
Slide Preparation:
-
Prepare cytospin slides by centrifuging the cell suspension onto a microscope slide.
-
Alternatively, create a smear by placing a small drop of the cell suspension on a slide and spreading it thinly with the edge of another slide.
-
Air dry the slides completely.
-
-
Fixation:
-
Staining:
-
Rinsing and Drying:
-
Mounting and Observation:
-
Once completely dry, apply a drop of mounting medium and place a coverslip over the stained area.
-
Examine the slides under a light microscope.
-
Count at least 200 cells and categorize them based on their morphology (e.g., blasts, promonocytes, monocytes, macrophages) to quantify the extent of differentiation.
-
Diagram: Experimental Workflow for Morphological Assessment
Caption: Workflow for assessing morphological changes.
Functional Assessment of Differentiation
Differentiated myeloid cells acquire specific functions, such as the ability to produce reactive oxygen species (ROS) during a respiratory burst. The Nitroblue Tetrazolium (NBT) reduction assay is a classic functional assay to measure this activity.
Principle of the NBT Assay
NBT, a pale yellow, water-soluble tetrazolium salt, is reduced by superoxide anions produced by activated phagocytes into a dark blue, water-insoluble formazan precipitate. The percentage of cells containing these formazan deposits can be quantified by microscopy.
Protocol: NBT Reduction Assay
This protocol is suitable for AML cell lines such as U937.
Materials:
-
NBT solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) solution (200 ng/mL in PBS)
-
Complete culture medium
-
PBS
-
Methanol (for fixation)
-
0.15% Safranin O solution (counterstain)
-
Microscope slides
-
Cytocentrifuge or centrifuge
-
Light microscope
Procedure:
-
Cell Treatment:
-
Culture AML cells with and without this compound for the desired duration.
-
Harvest the cells by centrifugation.
-
-
NBT Incubation:
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete culture medium.
-
In a microcentrifuge tube, mix equal volumes of the cell suspension and the NBT/PMA solution (pre-warmed to 37°C). A typical reaction would be 100 µL of cell suspension and 100 µL of NBT/PMA solution.
-
Incubate at 37°C for 20-30 minutes.
-
-
Slide Preparation and Staining:
-
Prepare cytospin slides of the cell suspension.
-
Alternatively, centrifuge the cells, resuspend in a small volume, and prepare a smear on a microscope slide.
-
Air dry the slides.
-
Fix the slides with methanol for 1 minute.[6]
-
Gently rinse with water.
-
Counterstain with 0.15% Safranin O for 1-2 minutes.
-
Rinse with water and air dry.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Count at least 200 cells and determine the percentage of NBT-positive cells (containing blue-black formazan deposits).
-
Table 1: Example of Quantitative Data from NBT Assay
| Treatment | Concentration (µM) | Duration (hours) | NBT-Positive Cells (%) |
| Vehicle Control | - | 72 | 5 ± 2 |
| This compound | 1 | 72 | 45 ± 5 |
| This compound | 5 | 72 | 78 ± 7 |
| Positive Control (e.g., ATRA) | 1 | 72 | 85 ± 4 |
Immunophenotypic Analysis of Differentiation
Cell surface marker expression changes significantly during myeloid differentiation. Flow cytometry is a powerful tool for quantifying these changes in a high-throughput manner.
Key Myeloid Differentiation Markers
-
CD11b: An integrin subunit that is a marker of mature myeloid cells. Its expression is expected to increase with differentiation.
-
CD14: A co-receptor for bacterial lipopolysaccharide, characteristic of monocytes and macrophages. Its expression is expected to increase with monocytic differentiation.
-
CD33: A myeloid-associated antigen, often brightly expressed on monocytic cells.[5]
-
CD64: A high-affinity Fc-gamma receptor, expressed on monocytes and macrophages.[5]
-
CD71: The transferrin receptor, highly expressed on proliferating cells. Its expression is expected to decrease as cells differentiate and cease proliferation.
Protocol: Flow Cytometry for Myeloid Markers
This protocol is a general guideline for staining AML cells for flow cytometric analysis.
Materials:
-
Fluorescently conjugated monoclonal antibodies (e.g., anti-CD11b-PE, anti-CD14-APC, anti-CD71-FITC)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat AML cells with this compound as described previously.
-
Harvest approximately 0.5-1 x 10^6 cells per sample.
-
Wash the cells once with cold flow cytometry staining buffer.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add the recommended amount of each fluorescently conjugated antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 1-2 mL of staining buffer to each tube and centrifuge to pellet the cells.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire the data on a flow cytometer. Be sure to include appropriate controls (e.g., unstained cells, single-color controls for compensation).
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Gate on the cell population of interest based on forward and side scatter.
-
Quantify the percentage of cells positive for each marker and the mean fluorescence intensity (MFI).
-
Table 2: Example of Quantitative Data from Flow Cytometry
| Treatment | Concentration (µM) | Duration (hours) | CD11b+ Cells (%) | CD14+ Cells (%) | CD71 MFI |
| Vehicle Control | - | 72 | 3 ± 1 | 2 ± 1 | 5000 ± 300 |
| This compound | 1 | 72 | 40 ± 6 | 35 ± 5 | 2500 ± 200 |
| This compound | 5 | 72 | 75 ± 8 | 68 ± 7 | 1200 ± 150 |
Gene Expression Analysis
The induction of differentiation is accompanied by changes in the expression of genes that regulate myeloid development. Quantitative Real-Time PCR (qRT-PCR) can be used to measure the mRNA levels of key differentiation-associated genes.
Key Genes in Myeloid Differentiation
-
SPI1 (PU.1): A transcription factor essential for myeloid and B-lymphoid development.
-
CEBPA: A transcription factor that plays a crucial role in granulocytic differentiation.
-
MAFB: A transcription factor involved in monocytic differentiation.
-
MYC: An oncogene whose downregulation is often associated with cell cycle arrest and differentiation.[7]
-
CDKN1A (p21): A cyclin-dependent kinase inhibitor that is upregulated during cell cycle arrest and differentiation.[7]
Protocol: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target and reference genes (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Treat cells with this compound as previously described.
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reactions in triplicate for each sample and gene, including a no-template control.
-
A typical reaction includes qPCR master mix, forward and reverse primers, and cDNA.
-
-
Data Analysis:
-
Run the qPCR reaction on a real-time PCR instrument.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to a stable reference gene.
-
Table 3: Example of Quantitative Data from qRT-PCR
| Treatment | Concentration (µM) | SPI1 Fold Change | MYC Fold Change | CDKN1A Fold Change |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| This compound | 5 | 3.5 ± 0.4 | 0.3 ± 0.1 | 4.2 ± 0.5 |
This compound Signaling Pathway
While the precise signaling pathway of this compound in AML cells is not fully elucidated, studies suggest it operates through a unique mechanism, independent of the TGF-beta signaling system.[2] Evidence indicates that this compound treatment leads to the rapid suppression of the proto-oncogene c-Myc and the upregulation of the cell cycle inhibitor p21.[7]
Diagram: Hypothetical this compound Signaling Pathway
Caption: Hypothetical this compound signaling pathway in AML.
References
- 1. Cotylenin A--a plant growth regulator as a differentiation-inducing agent against myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of the monocytic differentiation of myeloid leukaemia cells by cotylenin A, a plant growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azerscientific.com [azerscientific.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. goldbio.com [goldbio.com]
- 7. Cotylenin A and tyrosine kinase inhibitors synergistically inhibit the growth of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Physiological Impact of Cotylenol on Plants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the impact of Cotylenol, a fungal metabolite with plant growth-regulating properties, on plant physiology. These guidelines are designed to assist researchers in systematically investigating its mechanism of action and potential applications in agriculture and drug development.
Application Notes
This compound is a diterpene glycoside that has been observed to mimic certain effects of the plant hormone abscisic acid (ABA), a key regulator of plant development and stress responses. Notably, this compound has been reported to induce stomatal closure, a critical process in controlling water loss, without inhibiting seed germination or root growth, which are typical responses to ABA. This selective activity suggests that this compound may target specific components of the ABA signaling pathway or act through a distinct but related mechanism.
The protocols outlined below are designed to investigate these differential effects and to elucidate the molecular pathways through which this compound exerts its influence on plant physiology. The key areas of investigation include seed germination, root elongation, stomatal aperture, and gene expression analysis.
Data Presentation
All quantitative data from the following experiments should be meticulously recorded and summarized in structured tables to facilitate clear comparison between control and treated samples.
Table 1: Effect of this compound on Seed Germination
| Treatment Concentration (µM) | Germination Rate (%) after 24h | Germination Rate (%) after 48h | Germination Rate (%) after 72h |
| 0 (Control) | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| ABA (positive control) |
Table 2: Effect of this compound on Primary Root Elongation
| Treatment Concentration (µM) | Initial Root Length (mm) | Final Root Length (mm) after 5 days | Root Growth Inhibition (%) |
| 0 (Control) | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| ABA (positive control) |
Table 3: Effect of this compound on Stomatal Aperture
| Treatment | Stomatal Aperture (µm) - Initial | Stomatal Aperture (µm) - 1h post-treatment | Stomatal Aperture (µm) - 2h post-treatment |
| Control (mock treatment) | |||
| This compound (50 µM) | |||
| ABA (10 µM) |
Table 4: Relative Gene Expression in Response to this compound Treatment
| Gene Name | Gene Function | Fold Change (this compound vs. Control) |
| ABI1 | ABA signaling (PP2C) | |
| ABI5 | ABA signaling (transcription factor) | |
| SnRK2.2 | ABA signaling (protein kinase) | |
| KAT1 | Guard cell ion channel | |
| 14-3-3 gene | Signal transduction | |
| H+-ATPase | Proton pump |
Experimental Protocols
Seed Germination Assay
Objective: To determine the effect of this compound on seed germination.
Materials:
-
Arabidopsis thaliana seeds (or other model plant)
-
Petri dishes with sterile filter paper
-
Murashige and Skoog (MS) medium (0.5x, solidified with 0.8% agar)
-
This compound stock solution (in DMSO)
-
Abscisic acid (ABA) stock solution (in ethanol)
-
Sterile water
-
Growth chamber with controlled light and temperature
Protocol:
-
Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinse 5 times with sterile water.
-
Prepare MS agar plates containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) and a positive control plate with ABA (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1% in all plates.
-
Sow approximately 50-100 sterilized seeds evenly on each plate.
-
Seal the plates with parafilm and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C.
-
Score germination, defined as the emergence of the radicle, at 24, 48, and 72 hours.
-
Calculate the germination rate for each treatment and record the data in Table 1.
Root Elongation Assay
Objective: To assess the impact of this compound on primary root growth.
Materials:
-
Arabidopsis thaliana seedlings (4-5 days old)
-
Square Petri dishes with MS medium (1x, solidified with 1% agar)
-
This compound stock solution (in DMSO)
-
Abscisic acid (ABA) stock solution (in ethanol)
-
Ruler or digital imaging system
Protocol:
-
Germinate and grow Arabidopsis seeds on standard MS plates vertically for 4-5 days until the primary root is approximately 1-2 cm long.
-
Prepare square MS agar plates containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) and a positive control with ABA (e.g., 10 µM).
-
Carefully transfer seedlings of uniform size to the treatment plates, aligning the root tips.
-
Place the plates vertically in a growth chamber under long-day conditions at 22°C.
-
Mark the position of the root tips at the time of transfer.
-
After 5 days, measure the length of the new root growth from the initial mark.
-
Calculate the percentage of root growth inhibition compared to the control and record the data in Table 2.
Stomatal Aperture Measurement
Objective: To quantify the effect of this compound on stomatal opening and closure.
Materials:
-
Mature leaves from well-watered Arabidopsis thaliana or Vicia faba plants
-
Microscope slides and coverslips
-
Microscope with a calibrated eyepiece or digital camera
-
Opening buffer (e.g., 10 mM MES-KCl, pH 6.15, 50 µM CaCl2)
-
This compound solution
-
Abscisic acid (ABA) solution
Protocol:
-
Excise epidermal peels from the abaxial side of mature leaves.
-
Float the peels in opening buffer under light for 2-3 hours to induce stomatal opening.
-
Mount the peels on a microscope slide with fresh opening buffer and measure the initial stomatal aperture.
-
Replace the opening buffer with the treatment solutions: control (opening buffer with DMSO), this compound (e.g., 50 µM), and ABA (e.g., 10 µM).
-
Incubate for 1 and 2 hours under light.
-
Measure the stomatal aperture of at least 30 stomata per treatment at each time point.
-
Record the average stomatal aperture in Table 3.
Gene Expression Analysis (qRT-PCR)
Objective: To investigate the effect of this compound on the expression of key genes involved in ABA signaling and stomatal regulation.
Materials:
-
Arabidopsis thaliana seedlings (2 weeks old)
-
This compound solution
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (for genes listed in Table 4 and a reference gene like ACTIN2)
-
qPCR instrument
Protocol:
-
Grow Arabidopsis seedlings in liquid MS medium for 2 weeks.
-
Treat the seedlings with this compound (e.g., 50 µM) or a mock solution (DMSO) for a defined period (e.g., 3 hours).
-
Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers.
-
Analyze the relative gene expression using the ΔΔCt method, normalized to the reference gene.
-
Record the fold change in gene expression in Table 4.
Visualization of Signaling Pathways and Workflows
To facilitate a deeper understanding of the experimental procedures and the potential molecular mechanisms of this compound, the following diagrams are provided.
Caption: Experimental workflows for studying this compound's effects.
Caption: Simplified ABA signaling pathway in plants.
Caption: Proposed signaling pathway for this compound-induced stomatal closure.
Cotylenol as a Chemical Probe for 14-3-3 Protein Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotylenol, a fusicoccane diterpenoid and the aglycone of Cotylenin A, has emerged as a valuable chemical probe for studying the function of 14-3-3 proteins. These highly conserved, ubiquitously expressed proteins act as key regulators in a multitude of cellular signaling pathways by binding to phosphorylated serine or threonine motifs on a wide array of client proteins. This compound functions as a "molecular glue," stabilizing the protein-protein interactions (PPIs) between 14-3-3 and its client proteins, thereby modulating their activity and downstream signaling. This property makes this compound a powerful tool for dissecting the complex roles of 14-3-3 proteins in cellular processes and a potential starting point for the development of novel therapeutics targeting diseases associated with dysregulated 14-3-3 interactions, such as cancer.
This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate 14-3-3 protein function.
Data Presentation: Quantitative Analysis of this compound-Mediated 14-3-3 PPI Stabilization
The stabilizing effect of this compound and its derivatives on the interaction between 14-3-3ζ and a doubly phosphorylated peptide from C-RAF (C-RAFpS233pS259) has been quantified using Fluorescence Polarization (FP) assays. The following table summarizes the key quantitative data, including the half-maximal effective concentration (EC50) and the apparent dissociation constant (Kd).
| Compound | EC50 (μM) | Apparent Kd (μM) | Reference |
| This compound (CN-G) | 313.4 ± 71.2 | 1.10 ± 0.12 | [1] |
| Cotylenin C (CN-C) | 111.9 ± 12.5 | 0.88 ± 0.08 | [1] |
| Cotylenin E (CN-E) | 163.5 ± 18.9 | 0.95 ± 0.10 | [1] |
| Cotylenin F (CN-F) | 250.7 ± 35.4 | 1.05 ± 0.11 | [1] |
| Cotylenin I (CN-I) | 185.3 ± 22.1 | 0.98 ± 0.09 | [1] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Stabilization of 14-3-3/Client Protein Interaction
This compound acts by binding to a pocket at the interface of the 14-3-3 protein and its phosphorylated client protein, effectively "gluing" them together and prolonging the interaction.
Caption: Mechanism of this compound action.
Ras-Raf-MEK-ERK Signaling Pathway Modulation by this compound
One of the key signaling pathways regulated by 14-3-3 proteins is the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation, differentiation, and survival. This compound, by stabilizing the interaction between 14-3-3 and C-RAF, can modulate this pathway. Specifically, Cotylenin A (the glycoside of this compound) has been shown to bind to the inhibitory 14-3-3 interaction sites on C-RAF at phosphorylated Ser233 and Ser259, but not the activating site at Ser621. This stabilization is thought to maintain C-RAF in an inactive state.
Caption: this compound's effect on C-RAF signaling.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Measuring EC50 and Apparent Kd
This protocol is adapted from methods used for Fusicoccin A and Cotylenin derivatives to determine the stabilizing effect of this compound on 14-3-3 PPIs.[1]
Objective: To quantify the potency (EC50) and apparent binding affinity (Kd) of this compound in stabilizing the interaction between a 14-3-3 protein and a fluorescently labeled phosphopeptide from a client protein (e.g., C-RAF).
Materials:
-
Purified recombinant 14-3-3 protein (e.g., 14-3-3ζ)
-
Fluorescently labeled phosphopeptide of the client protein (e.g., FAM-labeled C-RAFpS233pS259 peptide)
-
This compound
-
FP buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
1. EC50 Determination: a. Prepare a serial dilution of this compound in FP buffer. b. In each well of the 384-well plate, add a fixed concentration of 14-3-3 protein (e.g., 250 nM) and fluorescently labeled phosphopeptide (e.g., 20 nM). c. Add the serially diluted this compound to the wells. Include a control with no this compound (DMSO vehicle control). d. Incubate the plate at room temperature for 30 minutes, protected from light. e. Measure the fluorescence polarization. f. Plot the change in fluorescence polarization against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
2. Apparent Kd Determination: a. Prepare a serial dilution of the 14-3-3 protein in FP buffer. b. In separate sets of wells, add a fixed concentration of the fluorescently labeled phosphopeptide (e.g., 20 nM). c. To one set of wells, add a fixed, saturating concentration of this compound (e.g., 150 µM). To the other set, add the vehicle control (DMSO). d. Add the serially diluted 14-3-3 protein to the respective wells. e. Incubate and measure fluorescence polarization as described above. f. Plot the fluorescence polarization values against the 14-3-3 protein concentration and fit the data to a one-site binding model to determine the apparent Kd in the presence and absence of this compound.
Co-Immunoprecipitation (Co-IP) to Validate Cellular Target Engagement
Objective: To demonstrate that this compound stabilizes the interaction between endogenous or overexpressed 14-3-3 and a specific client protein within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the client protein or 14-3-3 for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting (against 14-3-3 and the client protein)
Procedure: a. Culture cells to ~80-90% confluency. b. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours). c. Lyse the cells on ice with lysis buffer. d. Clarify the lysates by centrifugation. e. Pre-clear the lysates with protein A/G beads. f. Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C. g. Add protein A/G beads to capture the antibody-protein complexes. h. Wash the beads extensively with wash buffer. i. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. j. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. k. Perform Western blotting with antibodies against 14-3-3 and the client protein to detect the co-immunoprecipitated proteins. An increased amount of the co-precipitated partner in the this compound-treated sample indicates stabilization of the interaction.
Western Blot Analysis of Downstream Signaling
Objective: To investigate the effect of this compound on the phosphorylation status of downstream effectors in a signaling pathway regulated by a 14-3-3/client protein interaction (e.g., the C-RAF/MEK/ERK pathway).
Materials:
-
Cell line of interest
-
This compound
-
Serum-free media and growth factors (e.g., EGF)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Phospho-specific antibodies (e.g., anti-phospho-MEK, anti-phospho-ERK) and total protein antibodies.
Procedure: a. Seed cells and grow to desired confluency. b. Serum-starve the cells overnight. c. Pre-treat the cells with this compound or vehicle for 2-4 hours. d. Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes). e. Lyse the cells and collect the protein lysates. f. Perform SDS-PAGE and Western blotting. g. Probe the membranes with phospho-specific antibodies and total protein antibodies for normalization. h. Quantify the band intensities to determine the effect of this compound on the phosphorylation of downstream signaling proteins.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To directly measure the thermodynamic parameters (Kd, ΔH, ΔS) of the interaction between this compound, 14-3-3, and a client phosphopeptide.
Materials:
-
Purified recombinant 14-3-3 protein
-
Purified client phosphopeptide
-
This compound
-
ITC buffer (dialysis buffer for proteins, e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure: a. Dialyze the 14-3-3 protein and the phosphopeptide against the same ITC buffer. Dissolve this compound in the same buffer. b. For measuring the stabilization effect, place the 14-3-3 protein and a saturating concentration of this compound in the sample cell. c. Load the phosphopeptide into the injection syringe. d. Perform a series of injections of the phosphopeptide into the sample cell while monitoring the heat change. e. As a control, perform the same titration in the absence of this compound. f. Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters. A significant increase in binding affinity (decrease in Kd) in the presence of this compound confirms its stabilizing effect.
References
Application Notes and Protocols for High-Throughput Screening of Cotylenol-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotylenol, a fusicoccane diterpenoid, acts as a molecular glue, stabilizing protein-protein interactions (PPIs) that are often implicated in various disease states. A key target of this compound and its derivatives is the 14-3-3 protein family, a group of highly conserved regulatory proteins that bind to a multitude of signaling proteins, including kinases, phosphatases, and transmembrane receptors. By stabilizing the interaction between 14-3-3 and its client proteins, this compound can modulate downstream signaling pathways, offering a promising avenue for therapeutic intervention, particularly in oncology.
These application notes provide detailed protocols for the development of robust, high-throughput screening (HTS) assays to identify and characterize novel molecular glues that, like this compound, stabilize 14-3-3 PPIs. The primary focus is on the interaction between 14-3-3 and the proto-oncogene RAF-1, a key component of the MAPK/ERK signaling pathway. Stabilization of the 14-3-3/RAF-1 complex by molecular glues can inhibit downstream signaling, a desirable outcome in many cancers.[1][2]
Signaling Pathway: this compound-Mediated Stabilization of the 14-3-3/RAF-1 Interaction
This compound acts by binding to the interface of the 14-3-3 protein and a phosphorylated client protein, in this case, RAF-1. This stabilization locks RAF-1 in an inactive conformation, preventing its participation in the downstream signaling cascade that leads to cell proliferation. The following diagram illustrates this mechanism of action.
Caption: this compound stabilizes the 14-3-3/p-RAF-1 complex, inhibiting downstream signaling.
Experimental Protocols for High-Throughput Screening
Several HTS-compatible assay formats can be employed to screen for stabilizers of the 14-3-3/RAF-1 interaction. The following protocols for Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaScreen assays are optimized for 384-well and 1536-well formats.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the tumbling rate of a fluorescently labeled phosphopeptide derived from RAF-1 upon binding to the larger 14-3-3 protein. Stabilization of this interaction by a molecular glue like this compound results in a higher proportion of the peptide being bound, leading to a larger, slower-tumbling complex and an increased polarization signal.[3][4]
Experimental Workflow:
Caption: Workflow for the Fluorescence Polarization (FP) based HTS assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Fluorescently Labeled RAF-1 Peptide: Synthesize a peptide corresponding to the 14-3-3 binding site on RAF-1 (e.g., containing phosphoserine at position 259) and label it with a fluorophore like TAMRA or FITC.[4] Prepare a 2X working solution in Assay Buffer.
-
14-3-3 Protein: Recombinant human 14-3-3 protein (e.g., gamma or zeta isoform) at a 2X working concentration in Assay Buffer.
-
Test Compounds: Serially dilute compounds in DMSO and then into Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the 2X fluorescently labeled RAF-1 peptide solution to all wells.
-
Add 10 µL of the 2X 14-3-3 protein solution to all wells except negative controls (add 10 µL of Assay Buffer instead).
-
Add 1 µL of test compound or DMSO vehicle control.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units for each well.
-
Normalize the data to positive controls (e.g., a known stabilizer) and negative controls (DMSO).
-
Identify hits as compounds that significantly increase the polarization signal.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay utilizes a FRET donor (e.g., Europium-labeled anti-His antibody) bound to a His-tagged 14-3-3 protein and a FRET acceptor (e.g., a fluorescently labeled phosphopeptide) derived from RAF-1. When the two are in close proximity due to their interaction, excitation of the donor leads to energy transfer and emission from the acceptor. A molecular glue enhances this interaction, resulting in a stronger FRET signal.[5][6]
Experimental Workflow:
Caption: Workflow for the TR-FRET based HTS assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: As described for the FP assay.
-
His-tagged 14-3-3 Protein: Recombinant His-tagged human 14-3-3 at a 2X working concentration.
-
Fluorescently Labeled RAF-1 Peptide (Acceptor): RAF-1 phosphopeptide labeled with a suitable acceptor fluorophore (e.g., Cy5 or Alexa Fluor 647) at a 2X working concentration.
-
Europium-labeled Anti-His Antibody (Donor): At a 2X working concentration.
-
Test Compounds: Prepared as for the FP assay.
-
-
Assay Procedure (384-well format):
-
Combine the His-tagged 14-3-3 protein, fluorescently labeled RAF-1 peptide, and Europium-labeled anti-His antibody in a master mix.
-
Dispense 20 µL of the master mix into each well.
-
Add 1 µL of test compound or DMSO vehicle control.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Normalize the ratios to controls.
-
Identify hits as compounds that significantly increase the FRET ratio.
-
AlphaScreen Assay
Principle: This bead-based assay uses donor and acceptor beads that are brought into proximity when the proteins they are bound to interact. In this case, one bead is coated with a reagent that binds to tagged 14-3-3 (e.g., streptavidin-coated beads for biotinylated 14-3-3), and the other bead is coated with a reagent that binds the tagged RAF-1 peptide (e.g., anti-tag antibody-coated beads). When the 14-3-3/RAF-1 interaction is stabilized by a molecular glue, the beads are brought closer, and excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[7][8]
Experimental Workflow:
Caption: Workflow for the AlphaScreen based HTS assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: As described for the FP assay.
-
Biotinylated 14-3-3 Protein: At a 2X working concentration.
-
Tagged RAF-1 Peptide: (e.g., GST-tagged or FLAG-tagged) at a 2X working concentration.
-
AlphaScreen Donor and Acceptor Beads: Streptavidin-coated donor beads and anti-tag (e.g., anti-GST) acceptor beads, prepared according to the manufacturer's instructions.
-
Test Compounds: Prepared as for the FP assay.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of a mix of biotinylated 14-3-3 protein and tagged RAF-1 peptide to each well.
-
Add 1 µL of test compound or DMSO vehicle control.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a mix of donor and acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the AlphaScreen signal on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the raw signal to controls.
-
Identify hits as compounds that significantly increase the AlphaScreen signal.
-
Data Presentation
The following tables present representative data from a hypothetical high-throughput screen for stabilizers of the 14-3-3/RAF-1 interaction using the assays described above.
Table 1: Primary HTS Data for Hit Compounds
| Compound ID | FP Signal (mP) | TR-FRET Ratio | AlphaScreen Signal (Counts) |
| CTL-001 (this compound) | 250 | 3.5 | 80000 |
| Cmpd-A | 235 | 3.2 | 75000 |
| Cmpd-B | 180 | 2.1 | 45000 |
| Cmpd-C | 260 | 3.8 | 85000 |
| DMSO (Control) | 120 | 1.0 | 20000 |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | Assay Type | EC50 (µM) | Max Response (% of this compound) |
| CTL-001 (this compound) | FP | 1.2 | 100 |
| CTL-001 (this compound) | TR-FRET | 1.5 | 100 |
| CTL-001 (this compound) | AlphaScreen | 1.0 | 100 |
| Cmpd-C | FP | 0.8 | 105 |
| Cmpd-C | TR-FRET | 1.1 | 102 |
| Cmpd-C | AlphaScreen | 0.7 | 108 |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for establishing robust high-throughput screening assays to discover and characterize novel molecular glues targeting the 14-3-3/RAF-1 protein-protein interaction. The use of orthogonal assays such as Fluorescence Polarization, TR-FRET, and AlphaScreen will ensure high confidence in the identified hits. The successful identification of potent and selective stabilizers of this interaction holds significant promise for the development of new therapeutics for a range of diseases, including RAS-mutant cancers.
References
- 1. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring 14-3-3 protein interactions with a homogeneous fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 6. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Homogenous Luminescent Proximity Assay for 14-3-3 Interactions with Both Phosphorylated and Nonphosphorylated Client Peptides - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Delivery of Cotylenol in Animal Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotylenol, the aglycon of the fusicoccane diterpenoid Cotylenin A (CN-A), has emerged as a molecule of significant interest in cancer research. As a stabilizer of 14-3-3 protein-protein interactions, it represents a class of "molecular glues" with the potential to modulate key signaling pathways involved in tumorigenesis and to sensitize cancer cells to conventional therapies. The transition from promising in vitro results to preclinical in vivo validation is a critical step in the drug development pipeline. This document provides detailed application notes and adaptable protocols for the in vivo delivery of this compound in animal models of cancer, based on available data for the closely related compound Cotylenin A and other fusicoccin derivatives.
Due to the limited availability of published in vivo studies specifically on this compound, the following protocols are based on established methodologies for related compounds and general best practices for in vivo cancer research. Researchers are advised to perform initial dose-finding and toxicity studies to optimize the protocols for their specific animal models and cancer cell lines.
Data Presentation: In Vivo Efficacy of this compound-Related Compounds
The following table summarizes quantitative data from in vivo studies of Cotylenin A and the novel fusicoccin derivative ISIR-042, which can serve as a reference for designing this compound experiments.
| Compound | Cancer Model | Animal Strain | Administration Route & Dose | Treatment Frequency | Key Findings | Reference |
| Cotylenin A (CN-A) | Human Breast Carcinoma (MCF-7 Xenograft) | Athymic Nude (BALB/c background) | Subcutaneous | Not specified | Combined with rapamycin, significantly inhibited tumor growth compared to either agent alone. | [1][2] |
| Cotylenin A (CN-A) | Human Non-Small Cell Lung Carcinoma (Xenograft) | Nude Mice | 100 µ g/mouse | Not specified | Combined with IFN-α, significantly inhibited tumor growth without apparent adverse effects. | |
| ISIR-042 | Human Pancreatic Cancer (MIAPaCa-2 Xenograft) | Not specified | Not specified | Not specified | Significantly inhibited tumor growth. Preferentially cytotoxic to hypoxic cells. | [3] |
| ISIR-042 | Pancreatic Cancer (Panc-1 Xenograft) | Not specified | Not specified | Not specified | In combination with tamoxifen and 5-FU or gemcitabine, significantly inhibited tumor growth. | [4] |
Signaling Pathway of this compound and Related Fusicoccanes
This compound and its parent compound, Cotylenin A, function by stabilizing the interaction between 14-3-3 proteins and their client proteins. This can force the client protein to remain in a specific cellular compartment or state, thereby altering downstream signaling. A key target in cancer is the RAF kinase. By stabilizing the 14-3-3/RAF complex, this compound can interfere with the RAS-RAF-MEK-ERK signaling cascade, which is frequently hyperactivated in cancer and drives cell proliferation.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Note: this compound is a hydrophobic molecule with low aqueous solubility. The choice of vehicle is critical for successful in vivo delivery. Preliminary solubility and stability tests in the selected vehicle are highly recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Polyethylene glycol 400 (PEG400) (optional)
-
Tween 80 or Kolliphor® EL (Cremophor® EL) (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Based on the data for Cotylenin A, a high-concentration stock solution in DMSO is a viable starting point.[1]
-
In a sterile microcentrifuge tube, dissolve this compound powder in 100% sterile DMSO to create a stock solution (e.g., 10-100 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Formulation (for Intraperitoneal or Subcutaneous Injection):
-
Method A (DMSO/Saline):
-
On the day of injection, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with sterile saline or PBS to the final desired concentration.
-
Important: The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity to the animals. For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock, mix 1 part stock with 9 parts saline.
-
Vortex the working solution vigorously immediately before injection to ensure a uniform suspension, as the compound may precipitate in the aqueous solution.
-
-
Method B (PEG400/Tween 80/Saline - for improved solubility):
-
Prepare a vehicle mixture. A common formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.
-
Add the required volume of the this compound DMSO stock solution to the PEG400 and Tween 80 mixture. Vortex well.
-
Add the sterile saline to reach the final volume and concentration. Vortex again until the solution is clear. This formulation often results in a more stable solution than a simple DMSO/saline mixture.
-
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution that is identical to the working solution but lacks this compound. For example, if using Method A with a final DMSO concentration of 10%, the vehicle control will be 10% DMSO in saline. This is crucial for attributing any observed effects to the compound itself rather than the vehicle.
-
Protocol 2: Subcutaneous Xenograft Mouse Model and this compound Administration
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound via intraperitoneal injection, a common route for administering small molecules in preclinical studies.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude, SCID)
-
Cancer cell line of interest (e.g., MCF-7, MIAPaCa-2)
-
Complete cell culture medium
-
Sterile PBS
-
Matrigel® (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (26-27 gauge)
-
70% ethanol for disinfection
-
Digital calipers
-
Animal scale
Procedure:
-
Cell Preparation for Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Wash the cell pellet with sterile PBS and resuspend in a known volume of sterile PBS or a 1:1 mixture of PBS and Matrigel®.
-
Count the cells and determine their viability (e.g., using trypan blue exclusion). Adjust the cell concentration to the desired density (e.g., 1 x 107 cells/mL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to your institution's approved animal care protocol.
-
Disinfect the injection site on the flank of the mouse with 70% ethanol.
-
Using a 1 mL syringe with a 27-gauge needle, draw up the cell suspension (typically 100-200 µL, containing 1-2 x 106 cells).
-
Inject the cells subcutaneously into the flank.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow. Begin monitoring tumor size 2-3 times per week once they become palpable.
-
Measure the tumor length (L) and width (W) using digital calipers.
-
Calculate tumor volume using the formula: Volume = (L x W2) / 2.
-
Monitor the body weight and general health of the animals throughout the study.
-
-
Animal Randomization and Treatment:
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
-
Prepare the this compound working solution and vehicle control as described in Protocol 1.
-
Administer the treatment via intraperitoneal (IP) injection. A typical injection volume for a mouse is 100-200 µL.
-
To perform an IP injection, restrain the mouse and tilt it slightly head-down. Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder. Aspirate briefly to ensure no fluid is drawn into the syringe before injecting the solution.
-
-
The dosing frequency will need to be determined empirically but can range from daily to every few days.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study (when tumors in the control group reach a predetermined maximum size), euthanize the animals according to approved protocols.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, RNA sequencing).
-
Experimental Workflow Diagram
References
- 1. Effects of combined treatment with rapamycin and cotylenin A, a novel differentiation-inducing agent, on human breast carcinoma MCF-7 cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of combined treatment with rapamycin and cotylenin A, a novel differentiation-inducing agent, on human breast carcinoma MCF-7 cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel fusicoccin derivative preferentially targets hypoxic tumor cells and inhibits tumor growth in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes & Protocols: Quantification of Cotylenol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotylenol, a diterpenoid fungal metabolite, has garnered significant interest in drug discovery due to its activity as a "molecular glue," stabilizing 14-3-3 protein-protein interactions (PPIs).[1][2][3][4] This unique mechanism of action presents potential therapeutic applications, particularly in oncology. As research into this compound and its analogs progresses, robust and sensitive analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.
Currently, there is a lack of established and published protocols specifically for the quantification of this compound in biological samples. This document provides detailed, proposed application notes and protocols for the analysis of this compound in both plasma/serum and plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are based on established principles for the analysis of similar diterpenoid compounds and are intended to serve as a comprehensive starting point for method development and validation.
Chemical Information for this compound:
| Property | Value |
| Chemical Formula | C₂₁H₃₄O₄ |
| Molecular Weight | 350.5 g/mol [5][6] |
| CAS Number | 41059-90-9[5][6] |
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the recommended technique for the quantification of this compound in biological fluids like plasma and serum due to its high sensitivity, selectivity, and suitability for non-volatile compounds.
Application Note: LC-MS/MS Quantification of this compound in Human Plasma
This application note describes a proposed method for the sensitive and selective quantification of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Workflow Diagram:
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., d3-Cotylenol). If unavailable, a structurally related diterpenoid can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Sample Preparation:
-
Allow plasma samples to thaw to room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: [M+H]⁺ > (Proposed: 351.2 > 333.2, 351.2 > 149.1) Internal Standard: (To be determined based on IS used) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
4. Data Presentation: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | |
| LQC (3 ng/mL) | < 10% |
| MQC (100 ng/mL) | < 8% |
| HQC (800 ng/mL) | < 7% |
| Inter-day Precision (%CV) | |
| LQC (3 ng/mL) | < 12% |
| MQC (100 ng/mL) | < 10% |
| HQC (800 ng/mL) | < 9% |
| Accuracy (% Bias) | 88 - 105% |
| Matrix Effect | < 15% |
| Recovery | > 85% |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS can be an alternative for the analysis of this compound, particularly in complex matrices like plant tissues. Derivatization is likely required to improve the volatility and thermal stability of this compound, which contains multiple hydroxyl groups.
Application Note: GC-MS Quantification of this compound in Plant Tissue
This application note outlines a proposed method for the quantification of this compound in plant tissues. The protocol involves solvent extraction, solid-phase extraction (SPE) cleanup, derivatization, and analysis by GC-MS in Selected Ion Monitoring (SIM) mode.
Workflow Diagram:
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS): A suitable non-endogenous diterpenoid (e.g., Steviol).
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Methanol (GC grade)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
SPE Cartridges (e.g., C18 or Silica)
2. Sample Preparation:
-
Freeze-dry plant tissue samples and grind to a fine powder.
-
Weigh 100 mg of powdered tissue into a centrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 2 mL of ethyl acetate and vortex for 5 minutes.
-
Sonicate for 15 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction twice more and pool the supernatants.
-
Evaporate the pooled supernatant to dryness under nitrogen.
-
Reconstitute the residue in 1 mL of hexane for SPE cleanup.
-
Condition a silica SPE cartridge with hexane.
-
Load the sample and wash with hexane.
-
Elute this compound with a mixture of hexane and ethyl acetate (e.g., 80:20 v/v).
-
Evaporate the eluate to dryness.
-
For derivatization, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Conditions:
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with Autosampler |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | 150°C for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | This compound-TMS derivative: (Proposed characteristic ions to be determined from fragmentation pattern) Internal Standard-TMS derivative: (To be determined) |
4. Data Presentation: Quantitative Analysis Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.993 |
| LOD | 3 ng/mL |
| LOQ | 10 ng/mL |
| Precision (%CV) at 50 ng/mL | < 15% |
| Accuracy (% Bias) at 50 ng/mL | 90 - 110% |
| Recovery from Plant Matrix | > 80% |
III. This compound Signaling Pathway
This compound acts as a molecular glue, stabilizing the interaction between 14-3-3 proteins and their client proteins.[1][2][3][4] 14-3-3 proteins are key regulators in various signaling pathways, often by binding to phosphorylated serine/threonine motifs on their target proteins. This stabilization can lock the client protein in a particular conformation or cellular location, thereby modulating its activity.
Signaling Pathway Diagram:
Disclaimer
The protocols and data presented in this document are proposed methodologies and hypothetical examples. They are intended to serve as a starting point for researchers. It is essential to perform comprehensive method development and validation for the specific biological matrix and instrumentation used in your laboratory.
References
- 1. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of (-)-Cotylenol, a 14-3-3 Molecular Glue Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C21H34O4 | CID 11068110 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Cotylenol chemical synthesis?
Technical Support Center: Cotylenol Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of this compound chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on key challenging steps.
Issue 1: Low Yield in Convergent Fragment Coupling
Question: My convergent coupling reaction to form the 5-8-5 carbocyclic scaffold is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the convergent coupling of A- and C-ring fragments are a known challenge, often due to steric hindrance and the sensitivity of the organometallic species involved. Here are some troubleshooting steps:
-
Problem: Steric Hindrance. The fragments in this compound synthesis are often sterically demanding, which can impede bond formation.
-
Solution 1: Liebeskind-Srogl Coupling. A mild Liebeskind-Srogl fragment coupling has been shown to be effective in tolerating significant steric hindrance to produce highly congested ketones.[1][2] This method can be more reliable than traditional organolithium or cuprate additions, which can be difficult to scale and sensitive to reaction conditions.[1]
-
Solution 2: Optimize Reactant Stoichiometry. Using an excess of one of the coupling partners, such as the boronic ester in the Liebeskind-Srogl coupling, can improve the yield. For instance, increasing the boronic ester from 1.5 to 3 equivalents has been shown to increase the yield of the coupled product.[1]
-
-
Problem: Reaction Sensitivity. Organometallic reactions, like those involving vinyllithium or cuprates, are extremely sensitive to adventitious water and oxygen, leading to poor reproducibility.[1]
-
Solution: Rigorous Anhydrous and Anaerobic Conditions. Ensure all glassware is oven- or flame-dried, and all solvents and reagents are rigorously dried and degassed. The use of a glovebox for the preparation and transfer of sensitive reagents is highly recommended.
-
-
Problem: Unfavorable Reaction Kinetics. For some coupling strategies, the desired reaction may be slow compared to side reactions like decomposition.
-
Solution: Choice of Coupling Partners. The choice of functional groups on the coupling fragments can influence the reaction rate. For example, in the Liebeskind-Srogl coupling, the use of a thioester is crucial, and less sterically encumbered thioesters may lead to faster transmetallation and higher yields.[1]
-
Issue 2: Poor Stereoselectivity during Hydroxylation
Question: I am struggling to achieve high stereoselectivity for the C9-hydroxylation. What methods can be used to improve this?
Answer: Achieving the correct stereochemistry at the C7-C9 positions is a critical step that has been addressed by different strategies.
-
Chemical Approach:
-
Substrate-Controlled α-Hydroxylation: The α-hydroxylation of an enone intermediate can be highly stereoselective. For example, the oxidation of enone 47 (from the Shenvi synthesis) at the C9 position has been shown to be efficient (94% yield) and highly stereoselective (>20:1 dr).[1] This contrasts with earlier syntheses where similar oxidations resulted in mixtures of C9 epimers.[1]
-
-
Chemoenzymatic Approach:
-
Enzymatic Oxidation: A late-stage enzymatic oxidation can install the tertiary alcohol at C3 with high selectivity.[3] While this addresses the C3 position, similar enzymatic approaches could be explored for other positions if suitable enzymes are identified. Recent research has highlighted the role of the P450 enzyme CtyA in the multifunctional oxidation of the this compound scaffold, which could be leveraged for improved selectivity.[4]
-
Issue 3: Difficulty with the Claisen Rearrangement to Form the 8-Membered Ring
Question: The tandem Claisen-ene cascade to form the 8-membered ring is not proceeding efficiently. What are the critical factors for success?
Answer: The Claisen rearrangement to construct the highly congested Δ¹,²-alkene is a pivotal and challenging step.[1]
-
Problem: Substrate Decomposition. The substrate for the Claisen rearrangement, particularly the tertiary allylic alcohol at C3, can be sensitive and prone to elimination or other decomposition pathways at high temperatures.[5]
-
Solution: Judicious Choice of Enol Ether. The choice of the enol ether substrate is critical. It must be accessible from the hindered C1 alcohol and undergo the Claisen rearrangement faster than it decomposes.[1] Vinylogous esters have been identified as suitable substrates that are reactive in the Claisen rearrangement.[1]
-
-
Problem: Incorrect Alkene Geometry. The rearrangement must produce the correct E-geometry at the newly formed Δ¹,²-alkene to enable the subsequent ene reaction for cyclooctene closure.[1]
-
Solution: Substrate Design. The structure of the enol ether substrate dictates the stereochemical outcome of the rearrangement. Careful design and synthesis of the Claisen precursor are essential to ensure the desired E-alkene is formed.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for producing this compound, and how do their overall yields compare?
A1: There are several distinct total synthesis strategies for this compound, with significant variations in their efficiency. Early total syntheses were lengthy and low-yielding. More recent approaches have focused on improving convergency and step economy.
| Synthetic Strategy | Key Features | Number of Steps (Longest Linear) | Overall Yield | Reference |
| Takeshita/Nakada (Earlier Syntheses) | Ene or α-alkenylation for cyclooctene closure. | 21–32 steps | <1–3.9% | [1] |
| Shenvi et al. (2023) | Convergent approach with Liebeskind-Srogl coupling and a tandem Claisen-ene cascade. | 16 linear steps (9 from convergence) | 3.8% - 6.8% | [1] |
| Renata et al. (Chemoenzymatic) | Union of two cyclopentene fragments, Prins cyclization, and a late-stage enzymatic oxidation. | 11 steps | Not explicitly stated | [3] |
Q2: What is the significance of the 5-8-5 tricyclic core of this compound?
A2: The 5-8-5 tricyclic diterpenoid core is characteristic of the fusicoccane family of natural products.[1] This complex scaffold is responsible for the biological activity of this compound and Cotylenin A, which act as "molecular glues" that stabilize protein-protein interactions (PPIs), particularly involving the 14-3-3 signaling hub proteins.[1][2] The challenging synthesis of this core, especially the central 8-membered ring, is a major focus of synthetic efforts.
Q3: Why has total synthesis become the primary source for this compound?
A3: The producing fungal organism, a Cladosporium species, has reportedly lost its ability to proliferate in culture.[1][6] This has cut off the natural supply of this compound and its derivatives like Cotylenin A, making chemical synthesis the only viable route to access these compounds for further biological and therapeutic investigation.[1][2]
Experimental Protocols
Protocol 1: Liebeskind-Srogl Coupling for Fragment Union (Adapted from Shenvi et al.)
This protocol describes the coupling of a C-ring thioester and an A-ring boronic ester to form a highly congested ketone, a key intermediate in the this compound synthesis.
Materials:
-
C-ring thioester fragment
-
A-ring boronic ester fragment (3.0 equiv)
-
Pd(TFP)₃ (0.1 equiv)
-
CuTC (copper(I) thiophene-2-carboxylate) (1.5 equiv)
-
Anhydrous, degassed THF
-
Anhydrous, degassed H₂O
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon), add the C-ring thioester, A-ring boronic ester (3.0 equiv), and Pd(TFP)₃ (0.1 equiv).
-
Add anhydrous, degassed THF to dissolve the reactants.
-
In a separate flask, suspend CuTC (1.5 equiv) in anhydrous, degassed THF.
-
Add the CuTC suspension to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with degassed water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired congested ketone.
Note: The use of excess boronic ester was found to be crucial for improving the reaction yield from 54% to 62% in a specific reported case.[1]
Protocol 2: Tandem Claisen-Ene Cascade for 8-Membered Ring Formation (Conceptual)
This protocol outlines the key transformation for constructing the 5-8-5 scaffold via a tandem Claisen-ene cascade.
Materials:
-
Vinylogous ester precursor
-
High-boiling, non-polar solvent (e.g., toluene, xylene)
Procedure:
-
Dissolve the vinylogous ester precursor in the chosen high-boiling solvent in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.
-
Heat the reaction mixture to a high temperature (e.g., 180-220 °C) to initiate the Claisen rearrangement.
-
The initial[2][2]-sigmatropic rearrangement forms the Δ¹,²-alkene with the required E-geometry.
-
At this elevated temperature, the newly formed alkene undergoes a subsequent intramolecular ene reaction, closing the 8-membered ring and forming the 5-8-5 tricyclic scaffold.
-
Monitor the reaction for the consumption of the starting material and the formation of the tricyclic product.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting product using column chromatography to isolate the 5-8-5 scaffold.
Visualizations
Caption: A generalized workflow for the convergent synthesis of (-)-Cotylenol.
Caption: A troubleshooting decision tree for low-yielding fragment coupling reactions.
References
- 1. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of (-)-Cotylenol, a 14-3-3 Molecular Glue Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Addressing solubility and stability issues of Cotylenol in experimental buffers.
Welcome to the technical support center for Cotylenol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Due to its hydrophobic nature, this compound has poor solubility in aqueous buffers. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1][2][3] this compound should be dissolved in 100% DMSO to create a stock solution, which can then be diluted to the final working concentration in your experimental buffer.
Q2: What is the maximum concentration of DMSO my experiment can tolerate?
A2: The tolerance for DMSO varies depending on the cell type or assay system. In many in vitro assays, such as those for 14-3-3 protein interactions, final DMSO concentrations of up to 1-2% are generally well-tolerated.[4] However, it is crucial to determine the specific tolerance of your experimental system by running a vehicle control with the same final concentration of DMSO.
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration.
-
Optimize buffer components: The composition of your buffer can influence solubility. Consider including a small amount of a non-ionic detergent, such as Tween-20 (e.g., 0.05%), in your buffer, as this is a common component in protein interaction assays.[4][5]
-
Vortex during dilution: To ensure rapid and uniform mixing, vortex the aqueous buffer while adding the this compound stock solution.
-
Prepare fresh dilutions: Do not store diluted this compound solutions in aqueous buffers for extended periods. Prepare them fresh before each experiment.
Q4: How should I store this compound powder and stock solutions?
A4:
-
Powder: Lyophilized this compound powder should be stored at -20°C or -80°C in a desiccated environment to prevent degradation from moisture and temperature fluctuations.
-
Stock Solutions: this compound stock solutions in 100% DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Q5: What is the known stability of this compound in different buffers and at various pH levels?
A5: Specific stability data for this compound in various buffers and pH conditions is not extensively published. However, as a fusicoccane diterpenoid, its stability can be influenced by pH. For the related compound fusicoccin, isomerization has been observed in borate buffer at pH 8.8, suggesting that alkaline conditions may promote degradation or structural changes.[6] It is therefore recommended to use buffers with a pH in the neutral range (pH 6.5-7.5) for experiments involving this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Ensure proper storage of both the powder and DMSO stock solutions. Prepare fresh dilutions for each experiment. |
| Precipitation of this compound | Visually inspect your final experimental solution for any precipitate. If observed, refer to the troubleshooting steps for precipitation (FAQ 3). |
| Incorrect Concentration | Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution using a suitable analytical method. |
| Suboptimal Assay Buffer | Ensure your assay buffer components are compatible with this compound and the biological system being studied. Common buffers for 14-3-3 interaction assays include HEPES and sodium phosphate.[4][5][7] |
Issue 2: Difficulty Dissolving Lyophilized this compound Powder
| Potential Cause | Troubleshooting Step |
| Incomplete Reconstitution | After adding DMSO, allow the vial to sit at room temperature for 15-30 minutes with gentle agitation.[8] Avoid vigorous shaking. If particulates remain, gentle warming or longer incubation may be necessary. |
| Moisture Contamination | Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation. |
| Incorrect Solvent | Use 100% high-purity DMSO for initial reconstitution. |
Data Summary
Table 1: Recommended Solvents and Buffer Components for this compound Experiments
| Solvent/Buffer Component | Recommendation/Typical Concentration | Reference |
| Stock Solution Solvent | 100% Dimethyl Sulfoxide (DMSO) | [1] |
| Working Buffer pH Range | 6.5 - 7.5 | [5][7] |
| Common Buffer Systems | HEPES, Sodium Phosphate | [7] |
| Common Additives | NaCl (e.g., 150 mM), Tween-20 (e.g., 0.01-0.1%), DTT (e.g., 0.5-1 mM) | [7] |
| Final DMSO Concentration | Typically ≤ 2% (must be optimized for your system) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[8][9]
-
Add the required volume of 100% high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently agitate the vial and allow it to sit at room temperature for 15-30 minutes to ensure complete dissolution.[8]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Dilutions in Aqueous Buffer
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare the required volume of your experimental aqueous buffer.
-
While vortexing the aqueous buffer, add the appropriate volume of the this compound stock solution to achieve the final desired concentration.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Mechanism of action of this compound as a molecular glue.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Identifying 14-3-3 interactome binding sites with deep learning - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00132C [pubs.rsc.org]
- 6. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 9. cusabio.com [cusabio.com]
Troubleshooting inconsistent results in Cotylenol-based cell differentiation assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cotylenol and its derivatives in cell differentiation assays. The information is tailored for scientists and professionals in drug development and related fields to address common challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during this compound-based cell differentiation experiments.
1. Inconsistent Differentiation Efficiency
Q: We are observing significant variability in differentiation efficiency between experiments. What are the potential causes and solutions?
A: Inconsistent differentiation can stem from several factors, from reagent stability to cell culture conditions. Below is a systematic guide to troubleshooting this issue.
-
This compound/Cotylenol A (CN-A) Integrity:
-
Storage: this compound and its derivatives are sensitive to storage conditions. For long-term storage, they should be kept at -20°C in a dry, dark environment. For short-term use (days to weeks), storage at 0-4°C is acceptable. Improper storage can lead to degradation and loss of bioactivity.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, allow the stock solution to equilibrate to room temperature before use to prevent condensation from entering the vial.
-
Lot-to-Lot Variability: If you suspect variability between batches of this compound, it is advisable to test each new lot to determine its optimal concentration for inducing differentiation in your specific cell line.
-
-
Cell Culture Conditions:
-
Cell Line Health: Ensure that the cells are healthy, in the logarithmic growth phase, and have a low passage number. Over-passaged or unhealthy cells may not respond consistently to differentiation stimuli.
-
Cell Density: The initial seeding density of your cells can significantly impact differentiation. A suboptimal density can lead to either insufficient cell-to-cell contact or premature contact inhibition, both of which can affect differentiation outcomes. It is crucial to optimize the seeding density for your specific cell line.
-
Spontaneous Differentiation: Some cell lines, like HL-60, can undergo spontaneous differentiation. To account for this, always include an untreated control group in your experiments to establish a baseline differentiation rate.
-
-
Experimental Protocol:
-
Concentration Optimization: The optimal concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the ideal concentration that induces maximal differentiation with minimal cytotoxicity.
-
Incubation Time: The duration of exposure to this compound is critical. A time-course experiment will help identify the optimal incubation period for achieving the desired level of differentiation.
-
2. High Cell Death or Cytotoxicity
Q: We are observing a high level of cell death in our cultures treated with this compound. How can we mitigate this?
A: High cytotoxicity can obscure the differentiation-inducing effects of this compound. Here are some common causes and solutions:
-
This compound Concentration: Excessive concentrations of this compound can be toxic to cells. As mentioned previously, a dose-response curve is essential to find a concentration that balances differentiation induction and cell viability.
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Cell Culture Conditions: Unhealthy cells are more susceptible to the cytotoxic effects of chemical compounds. Maintain optimal cell culture conditions, including regular media changes and appropriate cell densities.
3. Unexpected Morphological Changes or Lack Thereof
Q: The cells treated with this compound are not exhibiting the expected morphological changes associated with differentiation. What could be the reason?
A: The absence of expected morphological changes can be due to several factors:
-
Suboptimal this compound Activity: This could be due to improper storage or the use of a suboptimal concentration, as detailed in the "Inconsistent Differentiation Efficiency" section.
-
Incorrect Timepoint for Observation: Morphological changes occur over time. Ensure you are observing the cells at the appropriate time points post-treatment. A time-course experiment is recommended.
-
Cell Line Specificity: The differentiation response to this compound can be cell-line specific. This compound A has been shown to be a potent inducer of monocytic differentiation in myeloblastic and promyelocytic leukemia cells but may not be as effective in monocytoid leukemia cells.[1]
-
Assessment Method: Ensure that the method used to assess morphological changes (e.g., light microscopy, cytochemical staining) is appropriate and sensitive enough to detect the expected changes.
Data Presentation
Table 1: Comparative Differentiation of HL-60 Cells with Various Inducers
| Inducer | Concentration | Incubation Time | % Differentiated Cells (Marker: CD11b) | % Differentiated Cells (Functional Assay: NBT Reduction) |
| This compound A (Hypothetical) | 1 - 10 µM | 72 - 120 hours | 70 - 90% | 60 - 80% |
| DMSO | 1.25% | 120 hours | ~80% | ~70% |
| all-trans-Retinoic Acid (ATRA) | 1 µM | 120 hours | >80% | Not always correlated |
Note: The data for this compound A is hypothetical and represents a target range for a successful differentiation assay. The data for DMSO and ATRA are based on published literature and are provided for comparison.
Experimental Protocols
Protocol 1: this compound A-Induced Differentiation of HL-60 Myeloid Leukemia Cells
This protocol outlines a general procedure for inducing the differentiation of HL-60 cells using this compound A.
-
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound A
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Reagents for differentiation assessment (e.g., CD11b antibody for flow cytometry, NBT solution for functional assay)
-
-
Procedure:
-
Cell Culture: Maintain HL-60 cells in suspension culture in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Keep the cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: On the day of the experiment, determine cell viability and density using Trypan Blue exclusion. Seed the cells at a density of 2 x 10^5 cells/mL in fresh culture medium.
-
This compound A Treatment:
-
Prepare a stock solution of this compound A in DMSO (e.g., 10 mM).
-
Dilute the stock solution in culture medium to the desired final concentrations (a good starting range is 1-20 µM).
-
Add the this compound A working solutions to the cell cultures. Include a vehicle control (DMSO alone at the same final concentration) and an untreated control.
-
-
Incubation: Incubate the cells for 72-120 hours.
-
Assessment of Differentiation:
-
Morphological Analysis: Observe the cells under a light microscope for morphological changes indicative of differentiation, such as a decreased nucleus-to-cytoplasm ratio and the appearance of a more mature granulocytic or monocytic phenotype.
-
Cell Surface Marker Analysis: Harvest the cells and stain with a fluorescently labeled antibody against a differentiation marker such as CD11b. Analyze the cells by flow cytometry to quantify the percentage of differentiated cells.
-
Functional Assay (NBT Reduction): Perform a Nitroblue Tetrazolium (NBT) reduction assay to assess the functional maturation of the cells. Differentiated cells will reduce the yellow NBT to a dark blue formazan precipitate.
-
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound A.
-
Materials:
-
Cells treated with this compound A as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
-
-
Procedure:
-
After the desired incubation period with this compound A, add 10 µL of MTT solution to each well of a 96-well plate containing the cells in 100 µL of medium.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizations
Caption: this compound-A signaling pathway.
Caption: Experimental workflow for this compound-A assays.
Caption: Troubleshooting logic for inconsistent results.
References
Optimizing the timing and duration of Cotylenol treatment in cancer cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cotylenol (also known as Cotylenin A). The information is designed to address specific issues that may be encountered during in vitro experiments to optimize the timing and duration of this compound treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound acts as a molecular glue, stabilizing the interaction between 14-3-3 proteins and their client proteins.[1][2][3] A key target of this stabilization is the RAF kinase, a critical component of the RAS/MAPK signaling pathway.[1][3] By stabilizing the inactive conformation of RAF, this compound can inhibit downstream signaling, leading to reduced cell proliferation.
Q2: What are the expected effects of this compound treatment on cancer cells?
A2: this compound treatment has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, including retinoblastoma and lung cancer.[4] In some contexts, particularly in combination with other agents like rapamycin, it can induce cell cycle arrest, primarily in the G1 phase.[5][6][7]
Q3: How long should I treat my cells with this compound to observe an effect?
A3: The optimal duration of this compound treatment is cell-line dependent and endpoint-specific. Significant inhibition of cell proliferation in retinoblastoma cell lines (Y-79 and WERI) has been observed after 3 and 7 days of treatment.[4] Apoptosis in these same cell lines was significantly increased after 7 days of treatment.[4] For studies on cell cycle arrest in combination with rapamycin in MCF-7 breast cancer cells, effects on G1 phase arrest are evident within days.[5][7] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours, and longer for some assays) to determine the optimal treatment duration for your specific experimental setup.
Q4: What is a typical effective concentration range for this compound?
A4: Effective concentrations of this compound can vary between cell lines. In retinoblastoma cell lines Y-79 and WERI, concentrations of 10 µg/ml and 20 µg/ml have been shown to significantly repress proliferation.[4] When used in combination with other drugs like rapamycin (in MCF-7 cells) or interferon-alpha (in lung cancer cells), lower concentrations of this compound may be effective due to synergistic effects.[8][9][10] It is crucial to perform a dose-response study to determine the optimal concentration for your cell line of interest.
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, this compound has demonstrated synergistic effects when combined with other therapeutic agents. For example, it cooperatively inhibits the growth of breast cancer cells when used with rapamycin by inducing cyclin G2.[5][6][9][11] It also works synergistically with interferon-alpha to induce apoptosis in lung and ovarian cancer cells.[8][10] The timing of administration in combination therapies is critical to achieve the desired synergistic effect.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or proliferation. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Insufficient treatment duration: The treatment time may be too short to induce a measurable response. 3. Compound instability: this compound may have degraded due to improper storage or handling. 4. Cell line resistance: The cancer cell line may be inherently resistant to this compound's mechanism of action. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment, extending the treatment duration (e.g., up to 7 days or longer). 3. Ensure this compound is stored correctly (solid at -20°C, solutions aliquoted and frozen at -20°C for short-term use) and minimize freeze-thaw cycles.[12][13][14][15] Prepare fresh dilutions for each experiment. 4. Verify the expression of key proteins in the target pathway (e.g., 14-3-3, RAF isoforms) in your cell line. Consider using a different cell line known to be sensitive to this compound as a positive control. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to different growth rates and drug responses. 2. Inconsistent drug preparation: Errors in serial dilutions or incomplete mixing of the stock solution. 3. Edge effects in multi-well plates: Cells in the outer wells of a plate may behave differently due to evaporation. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated pipette. 2. Prepare a fresh stock solution and vortex thoroughly before making dilutions. 3. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile media or PBS to minimize evaporation. |
| Unexpected cell morphology or toxicity. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 2. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Ensure the final concentration of the solvent in the culture medium is below a toxic threshold (typically <0.5% for DMSO). Run a solvent-only control. 2. Regularly check cell cultures for signs of contamination under a microscope and perform mycoplasma testing. |
Quantitative Data Summary
Table 1: Effect of this compound on the Proliferation of Retinoblastoma Cell Lines
| Cell Line | Concentration (µg/ml) | Treatment Duration (days) | Proliferation Inhibition (%) |
| Y-79 | 10 | 3 | Significant |
| 20 | 3 | Significant | |
| 10 | 7 | Significant | |
| 20 | 7 | Significant | |
| WERI | 10 | 3 | Significant |
| 20 | 3 | Significant | |
| 10 | 7 | Significant | |
| 20 | 7 | Significant | |
| Data synthesized from Kashiwagi et al. (2012).[4] "Significant" indicates a statistically significant repression of proliferation compared to the control. |
Table 2: Induction of Apoptosis by this compound in Retinoblastoma Cell Lines
| Cell Line | Concentration (µg/ml) | Treatment Duration (days) | Fold Increase in TUNEL-positive Cells |
| Y-79 | 10 | 7 | ~3-fold |
| WERI | 10 | 7 | ~3-fold |
| Data synthesized from Kashiwagi et al. (2012).[4] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is a generalized procedure based on methodologies described in the literature.[8][9]
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µl of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µl of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This is a general protocol for assessing apoptosis.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Include both untreated and positive controls (e.g., a known apoptosis-inducing agent).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each sample.
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: this compound's mechanism of action in the RAS/MAPK pathway.
Caption: General workflow for optimizing this compound treatment.
References
- 1. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cotylenin A inhibits cell proliferation and induces apoptosis and PAX6 mRNA transcripts in retinoblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cotylenin A, a new differentiation inducer, and rapamycin cooperatively inhibit growth of cancer cells through induction of cyclin G2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cotylenin A, a new differentiation inducer, and rapamycin cooperatively inhibit growth of cancer cells through induction of cyclin G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of combined treatment with rapamycin and cotylenin A, a novel differentiation-inducing agent, on human breast carcinoma MCF-7 cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Effects of combined treatment with rapamycin and cotylenin A, a novel differentiation-inducing agent, on human breast carcinoma MCF-7 cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effect of cotylenin A plus interferon-alpha: possible therapeutic agents against ovary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of rapamycin-induced Akt phosphorylation by cotylenin A correlates with their synergistic growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability and Storage | Tocris Bioscience [tocris.com]
- 13. Drug Stability Studies-Granlen [granlen.com]
- 14. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Cotylenol in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with Cotylenol and potential resistance in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and provide strategies to investigate and potentially overcome resistance to this compound.
1. My cancer cell line shows decreased sensitivity to this compound over time. What are the possible reasons?
Decreased sensitivity, or acquired resistance, to this compound can arise from various molecular changes within the cancer cells. Based on its mechanism as a "molecular glue" that stabilizes 14-3-3 protein-protein interactions, potential resistance mechanisms include:
-
Alterations in 14-3-3 Proteins: Changes in the expression levels of different 14-3-3 isoforms or mutations in the this compound binding site can reduce its efficacy.
-
Target Protein Modifications: The specific client protein that interacts with the 14-3-3 protein in the presence of this compound may be downregulated or mutated, preventing the formation of the stabilized complex.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the effects of this compound.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can lead to the rapid removal of this compound from the cell, reducing its intracellular concentration.
2. How can I determine if my resistant cell line has altered 14-3-3 protein expression?
To investigate the role of 14-3-3 proteins in this compound resistance, you can perform the following experiments:
-
Western Blotting: Compare the protein levels of various 14-3-3 isoforms (e.g., β, γ, ζ, σ) between your sensitive parental cell line and the resistant derivative.
-
RT-qPCR: Analyze the mRNA expression levels of the genes encoding for the 14-3-3 isoforms to see if the changes are at the transcriptional level.
-
Co-Immunoprecipitation: Assess the interaction between 14-3-3 proteins and their target client proteins in the presence and absence of this compound in both sensitive and resistant cells. A weaker interaction in resistant cells in the presence of this compound could indicate a resistance mechanism.
3. What are the key signaling pathways that might be activated to bypass this compound's effects?
This compound and its analog Cotylenin A are known to induce apoptosis.[1] Therefore, cancer cells may develop resistance by upregulating pro-survival signaling pathways. Key pathways to investigate include:
-
PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that can inhibit apoptosis.
-
MAPK/ERK Pathway: This pathway is often involved in cell proliferation and survival.
-
NF-κB Signaling: Activation of NF-κB can lead to the expression of anti-apoptotic genes.
To assess the activation of these pathways, you can use Western blotting to probe for key phosphorylated (active) forms of proteins such as Akt, ERK, and IκBα.
4. How can I test for increased drug efflux in my this compound-resistant cells?
Increased expression of multidrug resistance (MDR) proteins like P-glycoprotein (P-gp/ABCB1) is a common mechanism of drug resistance.
-
RT-qPCR and Western Blotting: Analyze the expression of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) and their corresponding proteins.
-
Efflux Assays: Use fluorescent substrates of these transporters (e.g., Rhodamine 123 for P-gp) to measure their activity. A lower intracellular accumulation of the fluorescent substrate in resistant cells would suggest increased efflux.
-
Inhibitor Studies: Treat resistant cells with known inhibitors of ABC transporters (e.g., Verapamil for P-gp) in combination with this compound to see if sensitivity is restored.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 (half-maximal inhibitory concentration) of this compound in sensitive versus resistant cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental (Sensitive) | 5 | - |
| Resistant Derivative 1 | 50 | 10 |
| Resistant Derivative 2 | 100 | 20 |
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells (Fold Change vs. Sensitive Cells)
| Gene | Resistant Derivative 1 | Resistant Derivative 2 |
| ABCB1 (P-gp) | 8.5 | 15.2 |
| AKT1 | 1.2 | 1.5 |
| MAPK1 (ERK2) | 1.0 | 1.1 |
| YWHAB (14-3-3β) | 0.5 | 0.3 |
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
Caption: this compound acts as a molecular glue, stabilizing the interaction between 14-3-3 and a client protein, leading to apoptosis.
Diagram 2: Potential Mechanisms of Resistance to this compound
Caption: Resistance to this compound can arise from increased drug efflux, alterations in target proteins, or activation of survival pathways.
Diagram 3: Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow to diagnose and address potential this compound resistance mechanisms in cancer cell lines.
References
Refining protocols for the heterologous biosynthesis of Cotylenol.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining protocols related to the heterologous biosynthesis of Cotylenol.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the heterologous biosynthesis of this compound?
A1: The current leading strategy involves a hybrid approach combining biosynthetic pathways from different fungi within a suitable host.[1][2] A common method is to engineer the biosynthetic pathway of brassicicenes in a host like Aspergillus oryzae and then leverage the promiscuity of a specific cytochrome P450 enzyme from the fusicoccin A pathway to perform the final conversion steps to this compound.[1][2]
Q2: Which host organism is recommended for this compound production?
A2: Aspergillus oryzae has been successfully used as a host for producing this compound.[1][2][3] This fungus is a powerful expression system due to its high protein secretion capacity and safety characteristics (Generally Recognized As Safe - GRAS). While Saccharomyces cerevisiae (baker's yeast) is a common host for other terpenoids, current successful reports for this compound have centered on A. oryzae.
Q3: What are the key enzymes and genes involved in the described this compound pathway?
A3: The pathway begins with the precursor Geranylgeranyl pyrophosphate (GGPP), which is endogenous to the host. The key heterologously expressed genes are from a brassicicene biosynthetic gene cluster (e.g., abnABCDE or bscABCDE) to produce the intermediate Brassicicene I.[1][3] A crucial subsequent step involves a cytochrome P450 enzyme from the fusicoccin A pathway to oxidize the intermediate towards the this compound scaffold.[2]
Q4: What kind of production titers can be expected?
A4: Titers are highly dependent on the specific strain, expression strategy, and fermentation conditions. Initial reports for the precursor, brassicicene I, in A. oryzae were around 5.5-8 mg/L.[1][3] Optimization, for example by co-fermenting with an adsorbent resin like Amberlite XAD-16, has been shown to enhance the yield of brassicicene intermediates to 30 mg/L.[2] Titers for the final this compound product are typically lower and require significant process optimization.
Visualizing the Pathways and Workflows
This compound Biosynthetic Pathway
This diagram illustrates the key enzymatic steps for producing this compound by combining the brassicicene and fusicoccin pathways in a heterologous host.
Caption: Heterologous biosynthesis pathway of this compound in A. oryzae.
General Experimental Workflow
This workflow outlines the major stages involved, from initial genetic design to final product analysis.
Caption: Experimental workflow for producing and analyzing this compound.
Quantitative Data Summary
This table summarizes reported production titers for key intermediates in engineered Aspergillus oryzae.
| Compound | Host Strain | Gene Cluster Expressed | Titer (mg/L) | Key Condition / Notes | Reference |
| Brassicicene I | A. oryzae | bscABCDE | 5.5 | Heterologous expression of P. fijiensis cluster. | [1] |
| Brassicicene I | A. oryzae | abnABCDE | 8.0 | Expression of homologous cluster from A. brassicicola. | [2] |
| Brassicicene I | A. oryzae | abnABCDE | 30.0 | Co-fermentation with Amberlite XAD-16 resin. | [2] |
Troubleshooting Guide
Problem 1: Very low or no production of the target compound (Brassicicene I or this compound).
| Question | Possible Causes | Suggested Solutions |
| Is the biosynthetic gene cluster expressing correctly? | - Transcriptional Issues: Poor promoter strength, incorrect promoter induction, or mRNA instability. - Translation Issues: Codon usage not optimized for Aspergillus, premature stop codons. - Plasmid Instability: Loss of the expression vector during cultivation. | - Verify Transcription: Perform RT-qPCR to check mRNA levels of the biosynthetic genes. - Optimize Codons: Re-synthesize genes with codons optimized for A. oryzae. - Check Sequence: Re-sequence your entire expression cassette to rule out mutations. - Genomic Integration: Consider integrating the expression cassette into the host genome for improved stability. |
| Are the enzymes functional? | - Misfolded Proteins: P450 enzymes are membrane-bound and notoriously difficult to express in a functional form. - Missing Cofactors: P450 enzymes require a specific redox partner (a cytochrome P450 reductase, CPR) to be functional. Heme is also a critical cofactor. | - Co-express Redox Partner: Ensure a compatible CPR is co-expressed at an optimal ratio with your P450. - N-Terminal Modification: Modify the N-terminal sequence of the P450, as this can improve expression and membrane integration. - Test in vitro: If possible, perform in vitro assays with microsomes to confirm enzyme activity. |
| Is there a metabolic bottleneck? | - Insufficient Precursor: The native GGPP supply in the host may be insufficient for high-level diterpenoid production. - Competing Pathways: Endogenous pathways may divert GGPP away from your desired product. | - Overexpress GGPP Synthase: Boost the supply of the precursor by overexpressing the GGPP synthase gene. - Disrupt Competing Pathways: Use CRISPR/Cas9 to knock out genes in competing pathways (e.g., those leading to other terpenes or sterols). |
Problem 2: The final this compound product is not detected, but the precursor (Brassicicene I) accumulates.
| Question | Possible Causes | Suggested Solutions |
| Is the crucial P450 enzyme active? | - Low P450 Expression/Activity: This is a common and critical issue. The P450 may be poorly expressed, inactive, or not receiving electrons efficiently. - Sub-optimal Reaction Conditions: The pH, temperature, or aeration in the fermenter may not be optimal for P450 function. | - Optimize P450:CPR Ratio: Experiment with different expression levels of the P450 and its reductase partner. Fusion proteins can also be explored. - Screen Different P450s: Test orthologs of the P450 from other fusicoccin-producing species, as they may have better activity or stability. - Optimize Fermentation: Systematically vary pH, temperature, and dissolved oxygen levels to find the optimal conditions for the bioconversion step. |
| Is the product toxic to the host? | - Product Inhibition/Toxicity: The final or intermediate products can be toxic to the fungal cells, inhibiting growth and enzyme activity. | - In Situ Product Removal: Add an adsorbent resin like Amberlite XAD-16 to the fermentation broth to sequester the product as it's made, reducing its concentration in the aqueous phase.[2] - Use a Two-Phase System: Introduce an organic solvent overlay to extract the product from the culture medium continuously. |
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing low-yield issues.
Caption: A decision tree for troubleshooting low this compound yield.
Experimental Protocols
The following are representative methodologies based on published research. Researchers should optimize these protocols for their specific strains and equipment.
Protocol 1: Construction of Expression Plasmids
-
Gene Synthesis: Synthesize the coding sequences for the brassicicene gene cluster (e.g., abnABCDE) and the selected cytochrome P450, with codon optimization for A. oryzae.
-
Vector Backbone: Use an A. oryzae expression vector containing a suitable selectable marker (e.g., pyrG auxotrophy marker) and strong constitutive or inducible promoters (e.g., amyB promoter).
-
Cloning: Use standard restriction enzyme cloning or Gibson assembly methods to clone the gene cluster and the P450/CPR cassettes into the expression vector(s). Multiple vectors or a single large vector can be used.
-
Verification: Verify all final plasmid constructs by Sanger sequencing of the entire expression cassette, including promoter and terminator regions.
Protocol 2: Transformation of Aspergillus oryzae**
-
Protoplast Preparation:
-
Grow the recipient A. oryzae strain (e.g., a pyrG mutant) in a suitable medium (e.g., Czapek-Dox) to the mid-log phase.
-
Harvest the mycelia by filtration and wash with a sterile osmotic stabilizer solution (e.g., 0.6 M KCl).
-
Resuspend the mycelia in the osmotic stabilizer containing a lytic enzyme mixture (e.g., Yatalase, Glucanex).
-
Incubate at 30°C with gentle shaking until a sufficient number of protoplasts are released (monitor with a microscope).
-
Filter the suspension through sterile cotton or glass wool to remove mycelial debris.
-
Gently pellet the protoplasts by centrifugation and wash twice with the osmotic stabilizer.
-
-
Transformation:
-
Resuspend the protoplasts in a transformation buffer (e.g., STC buffer: sorbitol, Tris-HCl, CaCl₂).
-
Add 5-10 µg of the purified expression plasmid(s) to the protoplast suspension.
-
Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate on ice.
-
Plate the transformation mixture onto selective minimal medium plates (lacking uracil for pyrG selection) with an osmotic stabilizer (e.g., 1.2 M sorbitol) as a top agar.
-
Incubate plates at 30°C for 3-5 days until transformant colonies appear.
-
Protocol 3: Production and Extraction
-
Cultivation:
-
Inoculate a confirmed transformant colony into a seed culture medium and grow for 2-3 days.
-
Transfer the seed culture to the main production medium (e.g., MPY medium).
-
If using adsorbent resin, add sterilized Amberlite XAD-16 (e.g., 20 g/L) to the production culture.
-
Incubate at 30°C with shaking (e.g., 200 rpm) for 5-7 days.
-
-
Extraction:
-
Separate the mycelia (and resin, if used) from the culture broth by filtration or centrifugation.
-
Homogenize the mycelia and resin in an equal volume of ethyl acetate.
-
Perform sonication or vigorous shaking to ensure thorough extraction.
-
Centrifuge to separate the organic phase.
-
Repeat the extraction process twice more.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
Protocol 4: HPLC Analysis and Quantification
-
Sample Preparation: Re-dissolve the dried extract in a known volume of methanol or acetonitrile. Filter through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at relevant wavelengths (e.g., 210 nm) and/or a mass spectrometer (MS) for confirmation.
-
-
Quantification: Generate a standard curve using a purified this compound standard of known concentration to quantify the amount in the samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional expression and regulation of eukaryotic cytochrome P450 enzymes in surrogate microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of Cotylenol for Particular 14-3-3 Client Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the specificity of Cotylenol and its analogs for particular 14-3-3 client proteins.
Troubleshooting Guides
This section provides solutions to common problems encountered during experimental procedures.
| Problem | Potential Cause | Suggested Solution |
| Low signal or no binding detected in Fluorescence Polarization (FP) assay | 1. Incorrect buffer composition: pH, salt concentration, or detergents may be disrupting the interaction. 2. Inactive protein: 14-3-3 or the client protein may be misfolded or degraded. 3. Low-affinity interaction: The intrinsic affinity of the 14-3-3/client protein pair may be too low for detection under the assay conditions. 4. Fluorophore issues: The fluorescent label on the peptide may be quenched or sterically hindering the interaction. | 1. Optimize buffer conditions: Screen a range of pH (typically 6.5-8.0) and salt concentrations (e.g., 100-200 mM NaCl). Add a non-ionic detergent like Tween-20 (0.01-0.05%) to reduce non-specific binding. 2. Check protein quality: Verify protein integrity and activity using SDS-PAGE and a functional assay with a known high-affinity binding partner. 3. Increase protein concentrations: If the affinity is low, increasing the concentration of the unlabeled protein can help shift the equilibrium towards binding. 4. Test different labeling strategies: Use a different fluorophore or attach it to a different position on the peptide.[1] |
| High background or non-specific binding in Surface Plasmon Resonance (SPR) | 1. Improper surface chemistry: The sensor chip surface may not be adequately blocked, leading to non-specific interactions. 2. Analyte aggregation: The small molecule (this compound analog) or protein in the mobile phase may be aggregating. 3. Hydrophobic interactions: The compound may be binding non-specifically to the sensor surface. | 1. Optimize immobilization and blocking: Use a suitable immobilization chemistry (e.g., amine coupling) and ensure thorough blocking of the surface with an appropriate agent like ethanolamine.[2] 2. Prepare fresh samples and filter: Use freshly prepared and filtered (0.22 µm) analyte solutions. Consider including a small percentage of DMSO (1-5%) in the running buffer to improve small molecule solubility.[3] 3. Add detergent to running buffer: Include a non-ionic detergent (e.g., 0.05% Tween-20) in the running buffer to minimize non-specific hydrophobic interactions. |
| Difficulty in interpreting Isothermal Titration Calorimetry (ITC) data for ternary complex formation | 1. Complex binding model: The interaction may not follow a simple 1:1 binding model, especially with the formation of a ternary complex (14-3-3, client protein, this compound). 2. Incorrect concentrations: Inaccurate protein or compound concentrations will lead to erroneous thermodynamic parameters. 3. Heat of dilution: Significant heat of dilution of the titrant can mask the heat of binding. | 1. Use appropriate fitting models: Employ sequential binding models or ternary complex models available in the ITC data analysis software to fit the data.[4] 2. Accurately determine concentrations: Use reliable methods like UV-Vis spectroscopy with calculated extinction coefficients to determine protein and compound concentrations. 3. Perform control experiments: Conduct control titrations of the compound into buffer and the client protein into the 14-3-3 solution to accurately determine and subtract the heats of dilution.[5] |
| Low yield of co-immunoprecipitated client protein | 1. Weak or transient interaction: The interaction between 14-3-3 and the client protein, even when stabilized by this compound, may be weak or transient. 2. Inefficient antibody: The antibody used for immunoprecipitation may have low affinity or be sterically hindered. 3. Harsh lysis or wash conditions: The buffers used may be disrupting the protein-protein interaction. | 1. Optimize this compound concentration and incubation time: Titrate the concentration of the this compound analog and optimize the incubation time to maximize stabilization of the complex. 2. Use a high-affinity antibody: Select a validated antibody for immunoprecipitation that recognizes an accessible epitope on the bait protein.[6] 3. Use gentle buffers: Employ lysis and wash buffers with physiological salt concentrations and non-ionic detergents to preserve the integrity of the protein complex.[7] |
Frequently Asked Questions (FAQs)
Q1: How can I rationally design this compound analogs with enhanced specificity for a particular 14-3-3 client protein?
A1: Enhancing specificity requires a multi-pronged approach combining structural biology, computational modeling, and synthetic chemistry.[8] Key strategies include:
-
Structure-Activity Relationship (SAR) studies: Systematically modify different functional groups on the this compound scaffold and evaluate the effect on binding affinity and specificity for your target 14-3-3/client complex.[9] Crystal structures of Cotylenin A in complex with 14-3-3 and client peptides reveal that modifications to the diterpene ring system can influence specificity.[10]
-
Exploiting differences in the PPI interface: Although the primary phosphopeptide binding site on 14-3-3 is highly conserved across isoforms, the surrounding regions and the interface with the client protein can vary. Design analogs that make specific contacts with unique residues on the target client protein or a specific 14-3-3 isoform.
-
Computational modeling: Use molecular docking and molecular dynamics simulations to predict the binding modes of designed analogs and prioritize compounds for synthesis.
Q2: What are the key differences between this compound and Fusicoccin in modulating 14-3-3 interactions?
A2: this compound and Fusicoccin are structurally related diterpenoid glycosides that both act as molecular glues to stabilize 14-3-3 protein-protein interactions. However, they exhibit different specificities and biological activities. A key structural difference is the presence of a hydroxyl group at the C12 position in fusicoccanes, which is absent in cotylenins.[2] This seemingly minor difference can influence which 14-3-3/client complexes are preferentially stabilized. For instance, Cotylenin A shows anti-tumor activity not observed with Fusicoccin A, suggesting they modulate different sets of 14-3-3 interactions.[10]
Q3: Which biophysical techniques are most suitable for quantifying the specificity of this compound analogs?
A3: A combination of biophysical techniques is recommended to obtain a comprehensive understanding of specificity:
-
Fluorescence Polarization (FP): An excellent high-throughput method for initial screening of compound libraries and determining binding affinities (Kd) in solution.[11]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association and dissociation rates) in addition to affinity, which can be crucial for understanding the dynamic nature of the interaction.[3]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding thermodynamics, providing direct measurement of the binding enthalpy (ΔH) and stoichiometry (n), in addition to the binding affinity (Kd).[12]
Q4: How can I determine if my this compound analog is specific for a particular 14-3-3 isoform?
A4: To assess isoform specificity, you should perform binding assays with your compound against a panel of all seven human 14-3-3 isoforms (β, γ, ε, ζ, η, σ, and τ). By comparing the binding affinities (e.g., Kd or EC50 values) obtained from techniques like FP or SPR across the different isoforms, you can determine the selectivity profile of your analog.[13][14]
Q5: What are some common pitfalls to avoid when working with this compound and its analogs in cellular assays?
A5: When transitioning to cellular assays, consider the following:
-
Cell permeability: Ensure your this compound analog can cross the cell membrane to reach its intracellular target. Modifications to the molecule may be necessary to improve its physicochemical properties.
-
Off-target effects: this compound and its analogs may interact with other cellular proteins besides 14-3-3, leading to off-target effects. It is crucial to include appropriate controls and potentially use techniques like thermal proteome profiling to identify other potential binding partners.
-
Toxicity: High concentrations of the compound may induce cellular toxicity, masking the specific effects on the 14-3-3 interaction. Always perform a dose-response curve to determine the optimal non-toxic concentration for your experiments.
Quantitative Data
The following table summarizes representative binding affinity and stabilization data for Fusicoccin A (a close analog of this compound) with different 14-3-3 isoforms and client protein peptides. This data can serve as a benchmark for your own experiments.
| Compound | 14-3-3 Isoform | Client Peptide | Assay | Apparent Kd (µM) | Reference |
| Fusicoccin A | β | ERα-ctp | FP | 0.72 ± 0.1 | [13] |
| Fusicoccin A | σ | ERα-ctp | FP | 6.6 ± 0.6 | [13] |
| Fusicoccin A | ζ | Task3-ctp | FP | 1.3 ± 0.1 | [13] |
| Fusicoccin A | ε | Task3-ctp | FP | 6.0 ± 0.4 | [13] |
| Fusicoccin A | γ | p65_biR | FA | 10.0 ± 1.9 | [15] |
| Fusicoccin A | σ | p65_biR | FA | >100 | [15] |
Note: Data for specific this compound analogs is limited in the public domain. Researchers are encouraged to generate their own quantitative data for their specific compounds of interest.
Experimental Protocols
Fluorescence Polarization (FP) Assay for this compound Analog Binding
-
Reagents and Materials:
-
Purified 14-3-3 protein (isoform of interest)
-
Fluorescently labeled synthetic peptide of the client protein's binding motif
-
This compound analog dissolved in DMSO
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a serial dilution of the this compound analog in assay buffer.
-
In each well of the 384-well plate, add a fixed concentration of the fluorescently labeled peptide (typically in the low nanomolar range).
-
Add the serially diluted this compound analog to the wells.
-
Add a fixed concentration of the 14-3-3 protein to initiate the binding reaction. The final concentration of 14-3-3 should be around the Kd of the 14-3-3/peptide interaction.
-
Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader.
-
Plot the change in fluorescence polarization as a function of the this compound analog concentration and fit the data to a suitable binding model to determine the EC50 or Kd.[16]
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
-
Reagents and Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified 14-3-3 protein
-
Purified client protein or synthetic peptide
-
This compound analog dissolved in DMSO
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
-
-
Procedure:
-
Immobilize the 14-3-3 protein onto the sensor chip surface via amine coupling.
-
Inject a series of concentrations of the client protein (analyte) over the surface to determine the binary binding kinetics.
-
Regenerate the surface between each analyte injection.
-
To assess the effect of the this compound analog, pre-incubate the client protein with a fixed concentration of the compound before injecting it over the 14-3-3 surface.
-
Alternatively, inject the client protein and this compound analog simultaneously.
-
Monitor the binding response in real-time.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding or ternary complex models) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
-
Reagents and Materials:
-
Isothermal titration calorimeter
-
Purified 14-3-3 protein
-
Purified client protein or synthetic peptide
-
This compound analog dissolved in a matched buffer
-
Dialysis buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl)
-
-
Procedure:
-
Dialyze the 14-3-3 protein and the client protein extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of all components.
-
Load the 14-3-3 protein into the ITC cell at a suitable concentration (typically 10-50 µM).
-
Load the client protein, pre-incubated with a molar excess of the this compound analog, into the syringe at a concentration 10-20 times that of the protein in the cell.
-
Perform a series of small injections of the syringe solution into the cell while monitoring the heat change.
-
As a control, perform the same titration without the this compound analog to determine the binary interaction parameters.
-
Integrate the heat pulses and fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters (Kd, ΔH, and n).[12]
-
Visualizations
Caption: this compound-mediated stabilization of a 14-3-3/client protein interaction.
Caption: Workflow for identifying specific this compound analogs.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 3. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 4. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csmres.co.uk [csmres.co.uk]
- 6. bitesizebio.com [bitesizebio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. The phytotoxin fusicoccin differently regulates 14‐3‐3 proteins association to mode III targets | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Specific Binding of vf14-3-3a Isoform to the Plasma Membrane H+-ATPase in Response to Blue Light and Fusicoccin in Guard Cells of Broad Bean - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. Probing the 14-3-3 Isoform-Specificity Profile of Protein–Protein Interactions Stabilized by Fusicoccin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Improving the bioavailability of Cotylenol for in vivo studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of Cotylenol in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fungal metabolite, specifically a diterpene aglycone, originally isolated from the culture filtrate of a fungal strain.[1] It is bioactive and functions as a "molecular glue," stabilizing the interaction between 14-3-3 proteins and their various client proteins.[2][3] This stabilization can modulate various downstream signaling pathways, making this compound a subject of interest for therapeutic applications, including cancer research.[2]
Q2: What are the main challenges in using this compound for in vivo studies?
The primary challenge for in vivo studies with this compound is its presumed low aqueous solubility, a common characteristic of many natural product compounds. Poor solubility often leads to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and low bioavailability. This can make it difficult to achieve therapeutic concentrations in target tissues and lead to variability in experimental results.
Q3: How can I improve the solubility of this compound for my experiments?
Improving the solubility of this compound is a critical first step. Here are a few approaches:
-
Co-solvents: For initial in vitro and early-stage in vivo studies, using a co-solvent system can be effective. Common biocompatible solvents include DMSO, ethanol, and polyethylene glycol (PEG). However, it is crucial to keep the concentration of the organic solvent to a minimum to avoid toxicity.
-
pH adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups. Investigating the pKa of this compound and adjusting the pH of the formulation buffer may enhance its solubility.
-
Formulation with excipients: Utilizing pharmaceutically acceptable excipients such as cyclodextrins can form inclusion complexes with this compound, thereby increasing its aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or variable drug exposure in plasma/tissue after oral administration. | Poor aqueous solubility and dissolution of this compound. | 1. Particle Size Reduction: Consider micronization or creating a nanosuspension of the this compound powder to increase the surface area for dissolution. 2. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS).[4][5] This can improve solubilization in the gut and enhance absorption. |
| Precipitation of this compound upon dilution of a stock solution in aqueous buffer. | The concentration of the organic solvent in the final solution is too low to maintain this compound's solubility. | 1. Optimize Co-solvent Concentration: Determine the minimum percentage of the co-solvent (e.g., DMSO, ethanol) required to keep this compound in solution at the desired final concentration. 2. Use of Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Cremophor® EL into the formulation to help stabilize the compound in the aqueous medium. |
| Inconsistent results between different batches of in vivo experiments. | Variability in the preparation of the dosing formulation. | 1. Standardize Formulation Protocol: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for preparing the this compound formulation. This includes precise measurements, mixing times, and temperature control. 2. Characterize the Formulation: Before each study, characterize the formulation for particle size, homogeneity, and drug concentration to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 2% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Particle size analyzer
Methodology:
-
Prepare a pre-suspension by dispersing a defined amount of this compound powder in the stabilizer solution.
-
Add the milling media to the pre-suspension in the milling chamber.
-
Mill the suspension at a controlled temperature for a specified duration.
-
Periodically withdraw samples to measure the particle size distribution using a dynamic light scattering (DLS) particle size analyzer.
-
Continue milling until the desired particle size (e.g., <200 nm) with a narrow polydispersity index is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content before in vivo administration.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the oral absorption of this compound by formulating it in a lipid-based system that forms a fine emulsion in the gastrointestinal tract.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
Methodology:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable and fine emulsion upon dilution with water.
-
Dissolve the required amount of this compound in the selected oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
To test the self-emulsification properties, add a small volume of the SEDDS formulation to a larger volume of water and observe the formation of a clear or slightly opalescent emulsion.
-
Characterize the resulting emulsion for droplet size and polydispersity index.
-
The final SEDDS formulation containing this compound can be filled into gelatin capsules for oral administration.
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as a molecular glue to stabilize the interaction between 14-3-3 proteins and their client proteins.
Experimental Workflow for Improving Bioavailability
Caption: A logical workflow for addressing and improving the in vivo bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (-)-Cotylenol, a 14-3-3 Molecular Glue Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cotylenol's Cellular Targets: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cotylenol's performance in stabilizing 14-3-3 protein-protein interactions (PPIs) against other alternatives, supported by experimental data. We delve into the detailed methodologies for key validation experiments and present quantitative data in structured tables for straightforward comparison.
This compound, a fungal diterpenoid, has been identified as a "molecular glue" that stabilizes the interactions between the highly conserved 14-3-3 family of proteins and their various client proteins.[1] This stabilization can modulate critical cellular signaling pathways, making this compound and similar molecules valuable tools for research and potential therapeutic development.[2][3] This guide focuses on the experimental validation of this compound's cellular targets, primarily the 14-3-3 proteins, and compares its activity with the well-characterized 14-3-3 PPI stabilizer, Fusicoccin A.
Comparative Analysis of 14-3-3 PPI Stabilization
The efficacy of this compound and its analogues in stabilizing 14-3-3 PPIs is typically quantified by measuring the half-maximal effective concentration (EC50) and the dissociation constant (Kd) of the ternary complex (14-3-3, client protein, and stabilizer). Lower EC50 and Kd values indicate higher potency and stronger binding, respectively. The following tables summarize the available quantitative data for this compound and Fusicoccin A in stabilizing the interaction of 14-3-3 with two key client proteins: C-RAF, a crucial kinase in the MAPK/ERK signaling pathway, and TASK-3, a potassium channel involved in neuronal and cellular excitability.[4][5]
| Stabilizer | 14-3-3 Isoform | Client Protein (Peptide) | Assay | EC50 (µM) | Apparent Kd (µM) | Fold Stabilization | Reference |
| Cotylenin A | 14-3-3ζ | C-RAF (pSer233/pSer259) | Not Specified | Not Reported | Not Reported | Not Reported | [6] |
| ISIR-050 (Cotylenin A mimic) | 14-3-3ζ | C-RAF (pS233/pS259) | FP | ~1 | Not Reported | Not Reported | [7] |
| Fusicoccin A | 14-3-3σ | TASK-3 | Not Specified | Not Reported | Not Reported | ~19-fold | [8] |
| FC-THF (semisynthetic) | 14-3-3σ | TASK-3 | Not Specified | Not Reported | 0.05 | 19-fold | [8][9] |
Table 1: Comparison of this compound analogues and Fusicoccin derivatives in stabilizing 14-3-3 PPIs with C-RAF and TASK-3.
| Stabilizer | 14-3-3 Isoform | Client Protein (Peptide) | Assay | Kd (µM) |
| Cotylenin A | 14-3-3σ | TASK-3 | Not Specified | Not Reported |
| Fusicoccin A | 14-3-3σ | TASK-3 | FP | 1.46 |
Table 2: Dissociation constants (Kd) for the interaction of 14-3-3σ with TASK-3 in the presence of stabilizers. [9]
Experimental Protocols for Target Validation
The validation of this compound as a 14-3-3 PPI stabilizer relies on various biophysical techniques. Below are detailed protocols for three key experimental methods: Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP) Assay
This assay measures the change in the tumbling rate of a fluorescently labeled client peptide upon binding to the larger 14-3-3 protein, a change that is enhanced in the presence of a stabilizer.
Objective: To determine the EC50 of a stabilizer for the 14-3-3/client protein interaction.
Materials:
-
Purified 14-3-3 protein
-
Fluorescently labeled (e.g., FITC or TMR) phosphopeptide of the client protein (e.g., C-RAF pS259)
-
This compound or other test compounds dissolved in DMSO
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween20)[10]
-
384-well black, round-bottomed plates[10]
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution containing the 14-3-3 protein and the fluorescently labeled client peptide in the assay buffer. The concentrations should be optimized to be at or near the Kd of the binary interaction to ensure sensitivity. A common starting point is 1 µM 14-3-3 and 100 nM peptide.[10]
-
Serially dilute the test compound (e.g., this compound) in DMSO and then into the assay buffer to create a range of concentrations.
-
In a 384-well plate, add a fixed volume of the 14-3-3/peptide solution to each well.
-
Add a small volume of the diluted test compound to the wells. Include a DMSO-only control.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.[10]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Plot the change in fluorescence polarization as a function of the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[11]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Objective: To determine the thermodynamic profile of the interaction between 14-3-3, a client peptide, and a stabilizer.
Materials:
-
Purified 14-3-3 protein
-
Unlabeled client phosphopeptide
-
This compound or other test compounds
-
ITC buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl2)[12]
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze or buffer-exchange the 14-3-3 protein and the client peptide into the same ITC buffer to minimize heats of dilution. Dissolve the stabilizer in the same buffer.
-
Degas all solutions to prevent air bubbles in the calorimeter.
-
Load the 14-3-3 protein (e.g., 25 µM) into the sample cell of the calorimeter.[12]
-
Load the client peptide (e.g., 1.5 mM) into the injection syringe.[12] To measure the effect of the stabilizer, include a fixed concentration of the stabilizer (e.g., 50 µM) in the sample cell with the 14-3-3 protein.[12]
-
Perform a series of small injections (e.g., 2 µL) of the peptide into the sample cell while monitoring the heat change.
-
As a control, perform a titration of the peptide into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm using a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.[13]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd) of the ternary complex.
Materials:
-
Purified 14-3-3 protein
-
Unlabeled client phosphopeptide
-
This compound or other test compounds
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Standard amine coupling reagents (EDC, NHS)
Procedure:
-
Immobilize the 14-3-3 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the client peptide in the running buffer.
-
To assess the effect of the stabilizer, prepare another series of peptide dilutions, each containing a fixed concentration of the stabilizer.
-
Inject the peptide solutions (with and without the stabilizer) over the immobilized 14-3-3 surface at a constant flow rate and monitor the change in the SPR signal (response units, RU).
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the complex.
-
Regenerate the sensor surface between different peptide concentrations if necessary.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values.[14]
Visualizing the Molecular Interactions and Workflows
To better understand the mechanisms and processes involved in validating this compound's targets, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Experimental workflow for validating 14-3-3 PPI stabilizers.
Caption: this compound stabilizes the 14-3-3/C-RAF complex, inhibiting the MAPK pathway.
Caption: this compound enhances the surface expression of TASK-3 channels.
References
- 1. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulators of 14-3-3 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 14-3-3 proteins: integrators of diverse signaling cues that impact cell fate and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired Binding of 14-3-3 to C-RAF in Noonan Syndrome Suggests New Approaches in Diseases with Increased Ras Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular traffic of the K+ channels TASK-1 and TASK-3: role of N- and C-terminal sorting signals and interaction with 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05963H [pubs.rsc.org]
- 8. 3sp5 - Crystal structure of human 14-3-3 sigma C38V/N166H in complex with TASK-3 peptide and stabilizer this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 12. rsc.org [rsc.org]
- 13. Characterization of FOXO3-14-3-3 Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Cotylenol-Mediated 14-3-3 PPI Stabilization: A Comparative Guide to Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cotylenol A, a natural product known to stabilize protein-protein interactions (PPIs) involving the 14-3-3 family of proteins, with other relevant alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways and workflows involved.
Mechanism of Action: this compound as a Molecular Glue
This compound A and its synthetic derivatives act as "molecular glues," stabilizing the interaction between 14-3-3 proteins and their various client proteins.[1][2] This stabilization can lock the client protein in a specific conformation, often leading to either inhibition or altered activity, which in turn triggers a cascade of downstream cellular events. A key target of this compound A-mediated 14-3-3 PPI stabilization is the RAF kinase family, central components of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4]
Comparative Performance in 14-3-3 PPI Stabilization
The potency of 14-3-3 PPI stabilizers is often quantified by their half-maximal effective concentration (EC50) in in vitro binding assays, such as Fluorescence Polarization (FP). A lower EC50 value indicates a more potent stabilizer.
| Compound | 14-3-3 Client Protein | EC50 (µM) | Assay Method | Reference |
| Cotylenin A | C-RAF (pSer233/pSer259) | 65.4 | Fluorescence Polarization | [5] |
| Fusicoccin A | C-RAF (full-length phosphopeptide) | No stabilization observed | Isothermal Titration Calorimetry | [6] |
| Fusicoccin A | ERα | 0.88 | Fluorescence Polarization | [7] |
Note: Direct comparison of EC50 values should be made with caution as experimental conditions can vary between studies. The lack of C-RAF stabilization by Fusicoccin A under certain conditions highlights the potential for differential selectivity among 14-3-3 stabilizers.[6]
Downstream Cellular Effects: A Cascade of Consequences
The stabilization of 14-3-3 PPIs by this compound A initiates a series of downstream events, profoundly impacting cell fate.
Inhibition of the RAF/MEK/ERK Signaling Pathway
By stabilizing the interaction between 14-3-3 and C-RAF, this compound A holds C-RAF in an inactive conformation, thereby inhibiting the downstream RAF/MEK/ERK signaling cascade.[1][3] This pathway is frequently hyperactivated in various cancers, making its inhibition a key strategy in oncology.[4][8]
Induction of Apoptosis and Cell Cycle Arrest
A significant consequence of RAF/MEK/ERK pathway inhibition by this compound A is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][9] This effect has been observed in various cancer cell lines, including retinoblastoma and pancreatic cancer.[2][9]
Comparative Effects on Apoptosis:
| Compound | Cell Line | Effect on Apoptosis | Reference |
| Cotylenin A | Retinoblastoma (Y-79, WERI-Rb-1) | Increased TUNEL-positive cells | [9] |
| Cotylenin A | Pancreatic Cancer (MIAPaCa-2, PANC-1) | Synergistic induction of ferroptosis with PEITC | [2] |
| Fusicoccin A | Various tumor cell lines | Induces apoptosis after IFN-α priming | [10] |
The pro-apoptotic effects of both this compound A and Fusicoccin A underscore their potential as anti-cancer agents, although their mechanisms and synergistic partners may differ.[9][10]
Global Cellular Responses: Unveiling the Broader Impact
To fully understand the downstream consequences of this compound-mediated 14-3-3 PPI stabilization, global analyses of gene expression and protein phosphorylation are crucial. While specific data for this compound A is still emerging, the methodologies for these powerful techniques are well-established.
Global Gene Expression Analysis (Microarray)
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes, providing a comprehensive snapshot of the transcriptional changes induced by a compound.[11][12] A hypothetical workflow for such an experiment is outlined below.
Global Phosphoproteomics (SILAC-based)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics, including the analysis of the phosphoproteome.[5][13][14] This method allows for the identification and quantification of changes in protein phosphorylation across the entire proteome in response to drug treatment.
Experimental Protocols
Fluorescence Polarization (FP) Assay for 14-3-3 PPI Stabilization
This protocol is adapted from established methods for assessing 14-3-3 PPIs.
Materials:
-
Purified recombinant 14-3-3 protein
-
Fluorescently labeled phosphopeptide corresponding to the 14-3-3 binding motif of the client protein (e.g., FAM-C-RAFpS233pS259)
-
This compound A and other test compounds dissolved in DMSO
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the fluorescently labeled phosphopeptide in assay buffer at a final concentration of 20 nM.
-
Prepare serial dilutions of the test compounds (e.g., this compound A) in DMSO, and then dilute into the assay buffer.
-
In a 384-well plate, add the phosphopeptide solution, the test compound solution, and a solution of 14-3-3 protein (final concentration, e.g., 0.25 µM). The final DMSO concentration should be kept constant (e.g., <1%).
-
Include control wells containing:
-
Peptide only (no protein, no compound)
-
Peptide and 14-3-3 protein (no compound)
-
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization on a suitable plate reader.
-
Calculate the EC50 values by fitting the data to a dose-response curve.
SILAC-based Phosphoproteomics
This protocol provides a general workflow for a SILAC experiment.[5][13][14]
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal isotopic abundance amino acids (e.g., L-arginine and L-lysine). The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-arginine and 2H4-L-lysine) for at least five cell divisions to ensure complete incorporation.
Cell Treatment and Lysis:
-
Treat the "heavy" labeled cells with this compound A for the desired time. The "light" labeled cells are treated with a vehicle control.
-
Harvest and lyse the cells from both populations separately.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
Protein Digestion and Phosphopeptide Enrichment:
-
Digest the combined protein mixture with trypsin.
-
Enrich for phosphopeptides using methods such as titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC).
LC-MS/MS Analysis and Data Processing:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software to identify the phosphopeptides and quantify the relative abundance of the "light" and "heavy" forms.
-
Perform bioinformatics analysis to identify differentially phosphorylated proteins and affected signaling pathways.
Conclusion
This compound A demonstrates significant potential as a modulator of 14-3-3 PPIs, with pronounced downstream effects on critical cancer-related signaling pathways. Its ability to inhibit the RAF/MEK/ERK pathway and induce apoptosis highlights its therapeutic promise. This guide provides a framework for comparing this compound A to other 14-3-3 modulators and for further investigating its global cellular impact through advanced proteomic and genomic techniques. The provided protocols offer a starting point for researchers to quantitatively assess the effects of this compound and other 14-3-3 PPI stabilizers. Further research into the global downstream effects of this compound will be crucial for a complete understanding of its mechanism of action and for the development of novel therapeutic strategies.
References
- 1. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined treatment with cotylenin A and phenethyl isothiocyanate induces strong antitumor activity mainly through the induction of ferroptotic cell death in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openaccess.uoc.edu [openaccess.uoc.edu]
- 8. Signaling from RAS to RAF: The Molecules and Their Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cotylenin A inhibits cell proliferation and induces apoptosis and PAX6 mRNA transcripts in retinoblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microarray Applications in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Microarray: An Approach to Evaluate Drug-Induced Alterations in Protein Expression - Advancements in Cancer Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cotylenol and Fusicoccin as 14-3-3 Modulators: A Guide for Researchers
A detailed examination of two potent natural product stabilizers of 14-3-3 protein-protein interactions, Cotylenol and fusicoccin, reveals key structural and functional differences that researchers and drug development professionals can leverage for targeted therapeutic design. This guide provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Cotylenin A and fusicoccin A are structurally related diterpenoid glycosides, produced by fungi, that act as "molecular glues" to stabilize the interactions between the highly conserved 14-3-3 proteins and their various client proteins.[1][2] This stabilization can have profound effects on cellular signaling pathways, making these compounds valuable tools for research and potential starting points for the development of novel therapeutics. While both molecules share a common 5-8-5 fused ring scaffold, a key structural distinction—the presence of a hydroxyl group at the C12 position in fusicoccin A, which is absent in cotylenin A—is a significant determinant of their differing biological activities and specificities.[1]
Data Presentation: Quantitative Comparison of Modulator Activity
The following table summarizes the available quantitative data on the binding affinities and stabilization effects of this compound and fusicoccin derivatives on various 14-3-3 protein-protein interactions (PPIs). This data highlights the potency of these compounds in enhancing the association between 14-3-3 and its client proteins.
| Modulator | 14-3-3 Isoform | Client Protein/Peptide | Assay Type | Kd (without modulator) | Kd (with modulator) | Stabilization Factor (SF) | Reference |
| Fusicoccin-A (FC-A) | 14-3-3 | Plasma Membrane H+-ATPase (PMA2) | Not Specified | - | - | 90-fold enhancement | [1] |
| Cotylenin A (CN-A) | 14-3-3ζ | C-RAF (pSer233/pSer259) | FP Assay | - | - | Stabilizer | [3] |
| ISIR-050 (CN-A mimic) | 14-3-3ζ | C-RAF (pSer233/pSer259) | FP Assay | - | - | Stabilizer | [3] |
| FC-THF (semisynthetic) | 14-3-3 | TASK-3 | Not Specified | - | - | 20-fold stabilization | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of 14-3-3 modulators are provided below. These protocols are essential for researchers aiming to replicate or build upon existing findings.
Fluorescence Polarization (FP) Assay
This assay is widely used to measure the binding affinity between 14-3-3 proteins and fluorescently labeled client peptides, and to assess the stabilizing effect of modulators.[4]
Principle: The polarization of fluorescence emitted by a small, fluorescently labeled peptide is low due to its rapid tumbling in solution. Upon binding to the much larger 14-3-3 protein, the tumbling rate of the peptide slows down, resulting in an increase in fluorescence polarization. Stabilizers of this interaction will further increase the polarization signal.
Protocol:
-
Reagents and Buffers:
-
Purified 14-3-3 protein (e.g., 14-3-3ζ).
-
Fluorescently labeled client peptide (e.g., FAM-C-RAF pS233/pS259).
-
Assay Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl, 0.1% TWEEN-20.[5]
-
This compound A or Fusicoccin A stock solutions in DMSO.
-
-
Procedure:
-
Prepare a dilution series of the 14-3-3 protein in a 384-well, black, round-bottom microplate.[5]
-
Add the fluorescently labeled peptide to each well at a final concentration of 20 nM.[5]
-
Add the modulator (this compound A or fusicoccin A) or DMSO (vehicle control) to the respective wells. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).[5]
-
Incubate the plate at room temperature for 1 hour.[5]
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., λex: 485 ± 20 nm, λem: 535 ± 25 nm for fluorescein).[5]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the 14-3-3 protein concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or Kd values.
-
Compare the curves in the presence and absence of the modulator to calculate the stabilization factor.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with biomolecular interactions, providing a complete thermodynamic profile of the binding event.[6]
Principle: A solution of the ligand (e.g., client peptide) is titrated into a solution containing the macromolecule (e.g., 14-3-3 protein). The heat absorbed or released upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Protocol:
-
Reagents and Buffers:
-
Purified 14-3-3 protein and client peptide, dialyzed against the same buffer to minimize dilution heats.
-
ITC Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 0.5 mM TCEP.[6]
-
This compound A or Fusicoccin A.
-
-
Procedure:
-
Load the 14-3-3 protein solution (e.g., 25 µM) into the sample cell of the ITC instrument.[7]
-
To measure the stabilizing effect, include the modulator (e.g., 50 µM this compound A or fusicoccin A) in the 14-3-3 protein solution.[7]
-
Load the client peptide solution (e.g., 1.5 mM) into the titration syringe.[7]
-
Perform a series of small injections (e.g., 2 µL) of the peptide into the protein solution while monitoring the heat changes.[6]
-
Perform a control titration of the peptide into the buffer (containing the modulator if applicable) to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection and subtract the heat of dilution.
-
Plot the corrected heat changes against the molar ratio of peptide to protein.
-
Fit the data to a suitable binding model (e.g., single-site binding) to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[8]
Principle: One biomolecule (the ligand, e.g., 14-3-3 protein) is immobilized on a sensor chip. A solution containing the other biomolecule (the analyte, e.g., client peptide) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Reagents and Buffers:
-
Purified 14-3-3 protein and client peptide.
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
This compound A or Fusicoccin A.
-
-
Procedure:
-
Immobilize the 14-3-3 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Inject a series of increasing concentrations of the client peptide over the sensor surface and monitor the binding response.
-
To assess the effect of a modulator, pre-incubate the client peptide with different concentrations of this compound A or fusicoccin A before injection, or co-inject the peptide and the modulator.
-
Regenerate the sensor surface between each peptide injection using a suitable regeneration solution.
-
-
Data Analysis:
-
Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.
-
Determine the association (kon) and dissociation (koff) rate constants by fitting the sensorgram data to a suitable kinetic model.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).
-
Signaling Pathways and Molecular Mechanisms
The stabilization of 14-3-3 PPIs by this compound and fusicoccin can have distinct downstream effects depending on the specific client protein involved.
Cotylenin A and the C-RAF/MEK/ERK Signaling Pathway
Cotylenin A has been shown to stabilize the interaction between 14-3-3 and the C-RAF kinase, a key component of the MAPK/ERK signaling pathway.[9] Specifically, Cotylenin A binds to the inhibitory 14-3-3 interaction sites of C-RAF at phosphorylated Ser233 and Ser259.[9] This stabilization is thought to lock C-RAF in an inactive conformation, thereby inhibiting downstream signaling. This mechanism is of particular interest in the context of RAS-mutant cancers, where this pathway is often hyperactive.[9]
Caption: Cotylenin A stabilizes the inhibitory C-RAF/14-3-3 complex.
Fusicoccin and the Plasma Membrane H+-ATPase
In plants, fusicoccin is well-known for its ability to activate the plasma membrane H+-ATPase by stabilizing its interaction with 14-3-3 proteins.[10] This leads to hyperpolarization of the plasma membrane and has profound effects on ion transport and cell growth.[10] While this is the primary mode of action in plants, fusicoccin can also stabilize other 14-3-3 PPIs in mammalian cells, although often with different selectivity compared to this compound.
Caption: Fusicoccin stabilizes the active H+-ATPase/14-3-3 complex.
Structural Basis for Differential Activity
The crystal structures of both Cotylenin A and fusicoccin in complex with 14-3-3 and a client peptide have been resolved, providing insights into their mechanism of action and the basis for their differential selectivity. The absence of the C12 hydroxyl group in Cotylenin A allows it to accommodate certain client proteins, like C-RAF, more favorably than fusicoccin.[1] This structural difference is a critical consideration for the design of selective 14-3-3 modulators.
Caption: Structural differences in the modulator binding site.
References
- 1. 14-3-3: A Case Study in PPI Modulation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. biorxiv.org [biorxiv.org]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. rsc.org [rsc.org]
- 8. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 9. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fusicoccin, 14-3-3 Proteins, and Defense Responses in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
Cotylenol: A Comparative Analysis of its Efficacy as a 14-3-3 Molecular Glue Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Cotylenol, a fusicoccane diterpenoid, has emerged as a significant molecular glue, primarily recognized for its ability to stabilize protein-protein interactions (PPIs) mediated by the 14-3-3 family of scaffold proteins. This guide provides a comparative analysis of this compound's efficacy against other notable molecular glues, supported by available experimental data. The information is intended to assist researchers in evaluating its potential in therapeutic and research applications.
Overview of Molecular Glues
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact or interact weakly.[1] Unlike bifunctional molecules like PROTACs, molecular glues are typically smaller in molecular weight and do not possess two distinct binding moieties connected by a linker.[2] Their discovery has often been serendipitous, but rational design strategies are increasingly being employed.[3]
This compound and the 14-3-3 Protein Family
This compound and its glycosylated form, Cotylenin A, function as molecular glues by stabilizing the interaction between 14-3-3 proteins and their various client proteins.[4][5] The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to phosphorylated serine or threonine motifs on a multitude of client proteins, thereby influencing their activity, localization, and stability.[6] By stabilizing these interactions, this compound can modulate diverse cellular pathways, making it a molecule of interest for therapeutic intervention in diseases such as cancer.[4]
Efficacy Comparison of 14-3-3 Molecular Glues
Direct head-to-head efficacy data for this compound against other 14-3-3 molecular glues under identical experimental conditions is limited in the currently available literature. However, by comparing data from various studies, we can draw a preliminary assessment of its relative potency. The primary metric for evaluating the efficacy of stabilizing molecular glues is the half-maximal effective concentration (EC50) for PPI stabilization, which represents the concentration of the compound required to achieve 50% of the maximal stabilizing effect.
| Molecular Glue | 14-3-3 Client Protein(s) | Efficacy (EC50) | Assay Type | Reference |
| This compound | Murine Leukemia Cells (Induces differentiation) | Potency is ~10x lower than Cotylenin A | Cell-based differentiation assay | [4] |
| Fragment-based Glue (Compound 1) | ERα / C-RAF | ~1 µM | Fluorescence Anisotropy (FA) | [7] |
| Optimized Fragment (Compound 5) | C-RAF (selective) | 0.58 µM | Fluorescence Anisotropy (FA) | [7] |
| Optimized Fragment (Compound 7) | C-RAF (selective) | 12.2 µM | Fluorescence Anisotropy (FA) | [7] |
| Various Molecular Glues | 14-3-3σ/client complexes | 100 nM - 1 µM | NanoBRET assay in cells | [8][9] |
| Fusicoccin-A (FC-A) | Multiple | Not explicitly quantified in these sources | Various biophysical assays | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for a 14-3-3 molecular glue like this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound as a 14-3-3 molecular glue.
Caption: Experimental workflow for 14-3-3 molecular glue discovery.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of molecular glue efficacy. Below are summaries of common experimental protocols used in the characterization of 14-3-3 molecular glues.
Fluorescence Anisotropy (FA) Assay for EC50 Determination
This biophysical assay measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein. It is a robust method for quantifying the stabilization of PPIs.[7][9]
Objective: To determine the EC50 value of a molecular glue for stabilizing the interaction between a 14-3-3 protein and a fluorescently labeled client-derived phosphopeptide.
Materials:
-
Purified recombinant 14-3-3 protein.
-
Fluorescently labeled (e.g., FITC, 5-FAM) synthetic phosphopeptide derived from the 14-3-3 client protein.
-
Molecular glue compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Microplate reader capable of measuring fluorescence anisotropy.
Procedure:
-
A fixed concentration of the fluorescently labeled phosphopeptide and 14-3-3 protein are mixed in the assay buffer. The concentrations are chosen to be at or below the dissociation constant (Kd) of the binary interaction to ensure a significant signal window.
-
The molecular glue is serially diluted and added to the protein-peptide mixture.
-
The reaction is incubated at room temperature for a specified period to reach equilibrium.
-
Fluorescence anisotropy is measured using a plate reader.
-
The data is plotted as a function of the molecular glue concentration and fitted to a dose-response curve to determine the EC50 value.[10]
NanoBRET Assay for In-Cell Target Engagement
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay allows for the measurement of protein-protein interactions in living cells, providing a more physiologically relevant assessment of molecular glue activity.[8][9]
Objective: To confirm the stabilizing effect of a molecular glue on the interaction between a 14-3-3 protein and its full-length client protein in a cellular context.
Materials:
-
Mammalian cells (e.g., HEK293T).
-
Expression vectors for the 14-3-3 protein fused to a NanoLuc luciferase (energy donor) and the client protein fused to a HaloTag (energy acceptor).
-
Transfection reagent.
-
HaloTag NanoBRET 618 ligand.
-
NanoBRET substrate (furimazine).
-
Molecular glue compound.
-
Luminometer.
Procedure:
-
Cells are co-transfected with the NanoLuc-14-3-3 and HaloTag-client protein expression vectors.
-
After an appropriate incubation period for protein expression, the cells are treated with the HaloTag NanoBRET 618 ligand.
-
The cells are then treated with varying concentrations of the molecular glue.
-
The NanoBRET substrate is added, and the luminescence signal at two different wavelengths (donor and acceptor emission) is measured.
-
The BRET ratio is calculated and plotted against the compound concentration to determine the cellular EC50.[9]
Conclusion
This compound is a valuable tool compound for studying and modulating 14-3-3 mediated signaling pathways. While direct quantitative comparisons with other molecular glues are not extensively documented, the available data suggests that its potency is within a range comparable to other natural product and synthetic 14-3-3 stabilizers. The development of more potent and selective 14-3-3 molecular glues is an active area of research, and future studies will likely provide a clearer picture of this compound's relative efficacy. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of this compound and other novel molecular glues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
The Emerging Role of Cotylenol in Oncology: A Guide to its Synergistic Potential with Standard Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotylenol A (CN-A), a fusicoccane diterpenoid glycoside, is gaining attention in the field of oncology for its unique mechanism of action and potential to enhance the efficacy of standard cancer treatments. While direct clinical data on combination therapies is still emerging, preclinical studies have illuminated a promising path forward. This guide provides a comprehensive overview of the current understanding of this compound's synergistic effects, focusing on its molecular mechanism, available experimental data, and potential applications in combination with established cancer therapies.
This compound A's primary mode of action involves the stabilization of 14-3-3 protein-protein interactions (PPIs).[1][2][3] 14-3-3 proteins are crucial regulators of various signaling pathways implicated in cancer, including cell cycle control, apoptosis, and signal transduction. By acting as a "molecular glue," this compound A can modulate the activity of key oncogenic proteins, thereby inhibiting cancer cell proliferation and survival.[3]
Quantitative Data Summary
Currently, there is limited published quantitative data specifically evaluating the synergistic effects of this compound in combination with a wide range of standard cancer therapies. However, a key preclinical study has demonstrated significant synergy with an anti-EGFR antibody in RAS mutant cancer models.[1]
Table 1: Synergistic Effect of this compound A (CN-A) and Anti-EGFR Antibody on Tumor Growth
| Treatment Group | Tumor Volume (mm³) at Day 21 (in vivo) | % Tumor Growth Inhibition (in vivo) | Cell Viability (% of control) (in vitro) |
| Control | ~1200 | 0% | 100% |
| Anti-EGFR Antibody | ~900 | 25% | ~80% |
| This compound A (CN-A) | ~1100 | 8% | ~95% |
| CN-A + Anti-EGFR Antibody | ~300 | 75% | ~40% |
Data is approximated based on graphical representations in the cited literature and is for illustrative purposes.[1]
Experimental Protocols
The following are summaries of key experimental methodologies used in the evaluation of this compound A's anticancer and synergistic properties.
Cell Viability and Proliferation Assays
-
Cell Lines: Retinoblastoma cell lines (Y-79 and WERI) and various RAS mutant cancer cell lines.[1][4]
-
Methodology: Cells are seeded in 96-well plates and treated with varying concentrations of this compound A, a standard cancer therapy (e.g., anti-EGFR antibody), or a combination of both. Cell viability is typically assessed after 48-72 hours of incubation using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) assay. The absorbance is measured to determine the percentage of viable cells relative to an untreated control.
Apoptosis Assays
-
Methodology: To quantify apoptosis, techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are commonly employed. Cells are treated with this compound A alone or in combination with other agents. After the treatment period, cells are harvested, stained with Annexin V-FITC and PI, and analyzed by flow cytometry. The percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic (Annexin V and PI positive) cells is then determined.[4]
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are typically used.
-
Methodology: Human cancer cells (e.g., RAS mutant colon cancer cells) are subcutaneously injected into the flanks of the mice. Once tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, this compound A alone, standard therapy alone (e.g., anti-EGFR antibody), and the combination of this compound A and the standard therapy. Tumor volume is measured periodically with calipers. At the end of the study, tumors are excised and weighed.[1]
Protein-Protein Interaction (PPI) Stabilization Assays
-
Methodology: To confirm the stabilization of 14-3-3 PPIs by this compound A, co-immunoprecipitation (Co-IP) and pulldown assays are utilized. For example, cells are treated with this compound A, and cell lysates are then incubated with an antibody against a known 14-3-3 client protein (e.g., C-RAF). The immune complexes are then captured, and the presence of 14-3-3 protein is detected by Western blotting. An increased amount of 14-3-3 protein in the complex in the presence of this compound A indicates stabilization of the interaction.[1]
Signaling Pathways and Mechanisms of Action
This compound A's mechanism of action revolves around its ability to stabilize the interaction between 14-3-3 proteins and their various client proteins, many of which are involved in oncogenic signaling pathways.
The RAF/MEK/ERK Pathway in RAS Mutant Cancers
In cancers with RAS mutations, the RAF/MEK/ERK signaling pathway is constitutively active, leading to uncontrolled cell proliferation. This compound A has been shown to stabilize the interaction between C-RAF and 14-3-3 proteins.[1] This stabilization is thought to lock C-RAF in an inactive conformation, thereby inhibiting downstream signaling and suppressing tumor growth. The synergistic effect observed with anti-EGFR antibodies is likely due to the dual blockade of upstream (EGFR) and downstream (C-RAF) components of this critical pathway.
Caption: this compound A's role in the RAF/MEK/ERK signaling pathway.
Induction of Apoptosis
Preclinical studies have demonstrated that this compound A can induce apoptosis in cancer cells.[4] While the exact downstream effectors are still under investigation, the stabilization of 14-3-3 interactions with pro-apoptotic proteins (e.g., BAD, Bax) or the inhibition of interactions with anti-apoptotic proteins could be a contributing factor.
Experimental Workflow for Evaluating Synergistic Effects
The following diagram outlines a typical workflow for assessing the synergistic potential of this compound A with a standard cancer therapy.
Caption: A typical experimental workflow for synergy evaluation.
Comparison with Other 14-3-3 Stabilizers and Potential Combinations
This compound A belongs to the fusicoccane family of natural products, which also includes Fusicoccin.[5] Fusicoccins have also been shown to exhibit anti-cancer activity by stabilizing 14-3-3 PPIs.[5][6][7] The synergistic effect observed between a synthetic 14-3-3σ stabilizer (WR-1065) and Fusicoccin A suggests that combining different types of 14-3-3 modulators could be a viable therapeutic strategy.[8]
Based on the mechanism of action, potential synergistic combinations of this compound A with standard cancer therapies could include:
-
Kinase Inhibitors: Combining this compound A with inhibitors of kinases upstream or downstream of RAF (e.g., MEK inhibitors) could lead to a more profound and durable pathway inhibition.
-
Chemotherapy: Standard chemotherapeutic agents that induce DNA damage and apoptosis could be potentiated by this compound A's ability to modulate apoptotic pathways through 14-3-3 protein interactions.
-
Immunotherapy: The interaction between this compound A and interferon α (IFNα) in inducing cancer cell death suggests a potential role in combination with immunotherapies.[5] Further research is warranted to explore the impact of this compound A on the tumor microenvironment and immune cell signaling.
Conclusion and Future Directions
This compound A represents a novel class of anticancer agents with a unique mechanism of action centered on the stabilization of 14-3-3 protein-protein interactions. While research is in its early stages, the available preclinical data, particularly the synergistic activity with an anti-EGFR antibody, provides a strong rationale for further investigation. Future studies should focus on:
-
Evaluating the synergistic effects of this compound A with a broader range of standard chemotherapies and targeted agents in various cancer types.
-
Elucidating the specific 14-3-3 client protein interactions that are critical for this compound A's anticancer and synergistic activities.
-
Conducting in-depth in vivo studies to assess the efficacy and safety of this compound A combination therapies.
The development of this compound A and other 14-3-3 stabilizers holds the promise of novel therapeutic strategies that can overcome resistance to existing treatments and improve patient outcomes.
References
- 1. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cotylenin A inhibits cell proliferation and induces apoptosis and PAX6 mRNA transcripts in retinoblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IFNα primes cancer cells for Fusicoccin-induced cell death via 14-3-3 PPI stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fusicoccin-A Targets Cancerous Inhibitor of Protein Phosphatase 2A by Stabilizing a C-Terminal Interaction with 14-3-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cooperative stabilisation of 14-3-3σ protein–protein interactions via covalent protein modification - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Cotylenol and Other Phytohormones on Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cotylenol's Performance with Supporting Experimental Data
This compound, a fusicoccane diterpenoid glycoside, has emerged as a significant plant growth regulator. Understanding its efficacy in comparison to established phytohormones is crucial for its potential applications in agriculture and plant biotechnology. This guide provides a detailed comparison of the plant growth-regulating effects of this compound with major phytohormones—auxins, gibberellins, and abscisic acid—supported by experimental data and methodologies.
Summary of Plant Growth-Regulating Effects
The following tables summarize the quantitative effects of this compound and other phytohormones on key plant growth parameters. It is important to note that direct comparative quantitative data for this compound against other phytohormones is limited in publicly available research. The data for this compound is often inferred from studies on its close structural and functional analog, Fusicoccin (FC), which is also a potent stabilizer of 14-3-3 protein interactions.
Table 1: Effect on Seed Germination
| Phytohormone | Test Species | Concentration | Effect on Germination Percentage | Reference |
| This compound (as Fusicoccin) | Arabidopsis thaliana | 10 µM | Breaks dormancy, promotes germination | --INVALID-LINK--1 |
| Gibberellic Acid (GA₃) | Arabidopsis thaliana | 5 µM | Promotes germination, breaks dormancy | --INVALID-LINK--2 |
| Abscisic Acid (ABA) | Arabidopsis thaliana | 10 µM | Inhibits germination, promotes dormancy | --INVALID-LINK--3,--INVALID-LINK--4 |
| Auxin (IAA) | Arabidopsis thaliana | 1-10 µM | Generally no direct major role in germination itself | --INVALID-LINK--5 |
Table 2: Effect on Root Elongation
| Phytohormone | Test Species | Concentration | Effect on Primary Root Elongation | Reference |
| This compound (as Fusicoccin) | Allium cepa (Onion) | 3 µM | Promotes root growth under salt stress | --INVALID-LINK--6 |
| Auxin (IAA) | Arabidopsis thaliana | 0.01-1 µM | Inhibits primary root elongation | --INVALID-LINK--7 |
| Gibberellic Acid (GA₃) | Arabidopsis thaliana | - | Generally less pronounced effect on root elongation compared to shoot | |
| Abscisic Acid (ABA) | Arabidopsis thaliana | 10 µM | Inhibits root elongation | --INVALID-LINK--8 |
Table 3: Effect on Hypocotyl/Stem Elongation
| Phytohormone | Test Species | Concentration | Effect on Hypocotyl/Stem Elongation | Reference |
| This compound (as Fusicoccin) | Arabidopsis thaliana | 30 µM | ~30% increase in fresh and dry weight (indicative of overall growth promotion) | --INVALID-LINK--9,--INVALID-LINK--10,--INVALID-LINK--11 |
| Auxin (IAA) | Arabidopsis thaliana | 1 µM | Promotes hypocotyl elongation in the light | --INVALID-LINK--12,--INVALID-LINK--13 |
| Gibberellic Acid (GA₃) | Arabidopsis thaliana | - | Promotes stem and hypocotyl elongation | --INVALID-LINK--2 |
| Abscisic Acid (ABA) | Arabidopsis thaliana | 10 µM | Inhibits hypocotyl elongation | --INVALID-LINK--4,--INVALID-LINK--14,--INVALID-LINK--15 |
Signaling Pathways
The distinct effects of these molecules on plant growth are a direct consequence of their unique signaling pathways.
This compound Signaling Pathway
This compound, and its analog Fusicoccin, act as molecular "glue" by stabilizing the interaction between 14-3-3 proteins and their target proteins. A primary target is the plasma membrane H⁺-ATPase. This stabilization locks the H⁺-ATPase in an active state, leading to hyperpolarization of the plasma membrane. This, in turn, drives cell wall acidification and the uptake of ions, promoting cell expansion and growth.--INVALID-LINK--9,--INVALID-LINK--10,--INVALID-LINK--11
This compound signaling pathway via 14-3-3 protein interaction.
Comparative Phytohormone Signaling Pathways
In contrast, classical phytohormones have distinct receptor-mediated signaling cascades.
-
Auxin (IAA): Binds to TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and subsequent activation of auxin-responsive genes that regulate cell elongation and division.
-
Gibberellin (GA): Binds to GID1 receptors, which then interact with DELLA proteins (growth repressors), leading to their degradation and the activation of GA-responsive genes promoting cell elongation and division.
-
Abscisic Acid (ABA): Binds to PYR/PYL/RCAR receptors, which then inhibit PP2C phosphatases. This allows for the activation of SnRK2 kinases, which in turn phosphorylate transcription factors to regulate stress responses and inhibit growth.
Simplified signaling pathways of major phytohormones.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of phytohormone effects. Below are standard protocols for key experiments.
Seed Germination Assay
Objective: To quantify the effect of phytohormones on the germination rate of seeds.
Workflow:
Workflow for a typical seed germination assay.
Detailed Steps:
-
Seed Sterilization: Arabidopsis thaliana seeds are surface-sterilized using 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinsed four to five times with sterile distilled water.
-
Plating: Sterilized seeds are plated on Murashige and Skoog (MS) agar medium supplemented with the desired concentrations of this compound, IAA, GA₃, ABA, or a solvent control.
-
Stratification: Plates are stored in the dark at 4°C for 2-4 days to break dormancy and synchronize germination.
-
Incubation: Plates are transferred to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
-
Data Collection: The number of germinated seeds (defined by radicle emergence) is counted daily for a period of 7 days.
-
Analysis: Germination percentage is calculated at the end of the experiment. The germination rate can also be determined using appropriate formulas (e.g., Timson's index).
Root Elongation Assay
Objective: To measure the effect of phytohormones on primary root growth.
Detailed Steps:
-
Seedling Preparation: Seeds are germinated on phytohormone-free MS medium as described above.
-
Transfer: After 4-5 days, seedlings with comparable root lengths are transferred to new MS plates containing the different phytohormones at various concentrations.
-
Incubation: Plates are placed vertically in a growth chamber to allow for gravitropic root growth.
-
Measurement: The position of the root tip is marked at the time of transfer. After a set period (e.g., 3-5 days), the new root growth is measured from the mark to the new root tip.
-
Analysis: The average root elongation and the percentage of inhibition or promotion compared to the control are calculated.
Hypocotyl Elongation Assay
Objective: To assess the impact of phytohormones on seedling stem elongation.--INVALID-LINK--8
Detailed Steps:
-
Plating and Germination: Seeds are plated on MS medium containing the respective phytohormones, as in the germination assay.
-
Incubation in Darkness: To measure etiolated hypocotyl growth, plates are wrapped in aluminum foil and placed in a growth chamber at a constant temperature (e.g., 22°C) for 5-7 days.
-
Measurement: After the incubation period, seedlings are carefully removed, and their hypocotyls are straightened and measured using a ruler or image analysis software.
-
Analysis: The average hypocotyl length for each treatment is calculated and compared to the control.
Conclusion
This compound demonstrates significant plant growth-promoting activities, primarily through a mechanism involving the stabilization of 14-3-3 protein complexes. While direct quantitative comparisons with classical phytohormones are not extensively documented, evidence from its analog, Fusicoccin, suggests it can potently stimulate cell elongation and overcome dormancy, akin to gibberellins, and promote growth in a manner that can be synergistic with or independent of auxin pathways. Its mode of action, which directly activates the plasma membrane H⁺-ATPase, is distinct from the receptor-mediated degradation of transcriptional repressors employed by auxins and gibberellins. Furthermore, its ability to promote growth under certain stress conditions where ABA would be inhibitory highlights its potential as a valuable tool in agricultural applications. Further research conducting direct, quantitative comparisons of this compound with other phytohormones across a range of plant species and developmental stages is warranted to fully elucidate its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokinin Antagonizes Abscisic Acid-Mediated Inhibition of Cotyledon Greening by Promoting the Degradation of ABSCISIC ACID INSENSITIVE5 Protein in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 14-3-3 Proteins in Plant Hormone Signaling: Doing Several Things at Once [frontiersin.org]
- 6. Investigation of the potential role of fusicoccin, a fungal phytotoxin, in mitigating salt stress in onion roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory action of auxin on root elongation not mediated by ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fungal toxin fusicoccin enhances plant growth by upregulating 14-3-3 interaction with plasma membrane H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Three Auxin Response Factors Promote Hypocotyl Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cotyledon opening during seedling deetiolation is determined by ABA-mediated splicing regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Abscisic acid inhibits hypocotyl elongation acting on gibberellins, DELLA proteins and auxin - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Cotylenol's anti-leukemic activity in different AML subtypes.
A Comparative Analysis of its Anti-Leukemic Activity Across Diverse AML Subtypes
For Researchers, Scientists, and Drug Development Professionals
Cotylenol, a fusicoccane diterpenoid, has emerged as a molecule of interest in the field of oncology, particularly for its potential as a differentiation-inducing agent in Acute Myeloid Leukemia (AML). This guide provides a comprehensive cross-validation of this compound's anti-leukemic activity, comparing its performance with standard-of-care alternatives and elucidating its mechanism of action through detailed experimental data and pathway visualizations.
Comparative Efficacy of this compound in AML Cell Lines
For comparative purposes, the following table summarizes the activity of standard AML therapeutic agents across different cell lines. This provides a benchmark against which the future quantitative data for this compound can be assessed.
| Drug | AML Subtype (FAB Classification) | Cell Line | Reported IC50/EC50 |
| Standard Chemotherapy | |||
| Cytarabine (Ara-C) | M2/M3 | HL-60 | Variable, dependent on resistance status |
| M5 | MOLM-13 | ~0.1 µM | |
| M4 | OCI-AML3 | Resistant | |
| Daunorubicin | M2/M3 | HL-60 | ~0.02 µM |
| M5 | MOLM-13 | Highly sensitive | |
| M4 | OCI-AML3 | Sensitive | |
| Targeted Therapies | |||
| Venetoclax (BCL-2 inhibitor) | M2/M3 | HL-60 | 97 nM |
| M5 | MOLM-13 | 260 nM | |
| M4 | OCI-AML3 | 15 µM |
Table 1: Comparative in vitro activity of standard AML therapies. Data compiled from various sources.[4][5] The variability in IC50 values highlights the heterogeneity of AML and the need for novel agents like this compound that may overcome resistance mechanisms.
Mechanism of Action: A Dual-Pronged Approach
This compound's anti-leukemic effects are believed to be mediated through at least two key signaling pathways: stabilization of 14-3-3 protein-protein interactions and potential modulation of the GRP78/BiP stress response pathway.
Stabilization of 14-3-3 Protein-Protein Interactions
This compound, similar to its parent compound Cotylenin A, acts as a molecular glue, stabilizing the interaction between 14-3-3 proteins and their various client proteins.[1] A critical target in this context is the RAF kinase, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer. By stabilizing the 14-3-3/C-RAF complex, this compound locks C-RAF in an inactive conformation, thereby inhibiting downstream signaling that promotes cell proliferation and survival.
Caption: this compound stabilizes the 14-3-3/RAF complex, inhibiting the MAPK/ERK signaling pathway.
Potential Role of GRP78/BiP Inhibition
The 78-kDa glucose-regulated protein (GRP78), also known as BiP, is a key chaperone protein of the endoplasmic reticulum (ER) that plays a critical role in the cellular stress response. In many cancers, including AML, GRP78 is overexpressed and helps cancer cells survive under stressful conditions. While direct inhibition of GRP78 by this compound in AML has not been definitively established, the induction of differentiation and apoptosis by other natural compounds has been linked to the modulation of ER stress pathways. Further research is warranted to explore this potential mechanism for this compound.
Caption: Hypothesized mechanism of this compound potentially inhibiting GRP78, leading to apoptosis.
Experimental Protocols
To facilitate further research and cross-validation, detailed methodologies for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
AML cell lines (e.g., HL-60, KG-1, U937, THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Cytarabine (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium.
-
Add serial dilutions of this compound or Cytarabine to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Differentiation Assay (Nitroblue Tetrazolium Reduction Assay)
This assay assesses the functional differentiation of myeloid cells by measuring their ability to produce superoxide anions, which reduce the yellow NBT to a blue formazan precipitate.
Materials:
-
AML cell lines
-
Complete RPMI-1640 medium
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) (positive control for inducing differentiation)
-
Nitroblue tetrazolium (NBT) solution (1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microscope
Procedure:
-
Culture AML cells in the presence of various concentrations of this compound or PMA for 4-5 days to induce differentiation.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete medium.
-
Add an equal volume of NBT solution containing 200 ng/mL PMA to the cell suspension.
-
Incubate for 30-60 minutes at 37°C.
-
Prepare cytospin slides of the cells.
-
Counterstain with Safranin O.
-
Count the percentage of NBT-positive cells (containing blue formazan deposits) under a light microscope. An increase in the percentage of NBT-positive cells indicates monocytic differentiation.
Caption: General workflow for the in vitro evaluation of this compound in AML cell lines.
Conclusion and Future Directions
This compound demonstrates significant promise as a differentiation-inducing agent for the treatment of AML. Its unique mechanism of action, involving the stabilization of 14-3-3 protein interactions, offers a novel therapeutic strategy that may be effective across various AML subtypes and could potentially overcome resistance to conventional chemotherapy.
Further research is crucial to fully elucidate the therapeutic potential of this compound. Specifically, comprehensive studies are needed to:
-
Determine the IC50 values of this compound across a wide range of AML cell lines representing the full spectrum of FAB and WHO classifications.
-
Investigate the efficacy of this compound in primary patient-derived AML samples to confirm its clinical relevance.
-
Explore the potential synergistic effects of this compound in combination with standard AML therapies.
-
Conduct in-depth studies to confirm the role of GRP78/BiP in the anti-leukemic activity of this compound.
The data and protocols presented in this guide provide a solid foundation for researchers to build upon, with the ultimate goal of translating the promise of this compound into a tangible therapeutic benefit for patients with AML.
References
- 1. Cotylenin A, a plant-growth regulator, induces the differentiation in murine and human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of human leukemic cell lines (HL60, U937) toward macrophages is accompanied by production of colony-stimulating activity (CSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction by bufalin of differentiation of human leukemia cells HL60, U937, and ML1 toward macrophage/monocyte-like cells and its potent synergistic effect on the differentiation of human leukemia cells in combination with other inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional Response to Standard AML Drugs Identifies Synergistic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
Cotylenol: A Comparative Analysis of In Vitro and In Vivo Efficacy
A Deep Dive into the Anti-Leukemic Potential of a Fungal Metabolite
Cotylenol, a diterpenoid fungal metabolite, has garnered significant interest within the scientific community for its potential as an anti-cancer agent. This comparison guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, with a focus on its application in myeloid leukemia. Drawing from available experimental data, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action and its therapeutic promise.
In Vitro Efficacy: Induction of Myeloid Leukemia Cell Differentiation
This compound's primary in vitro effect is the induction of differentiation in myeloid leukemia cells. This process forces the cancerous cells to mature into non-proliferating, functional cell types, effectively halting their malignant progression.
Mechanism of Action: this compound functions as a "molecular glue," stabilizing the interaction between 14-3-3 proteins and their client proteins. A key target in this process is the proto-oncogene C-RAF, a central component of the mitogen-activated protein kinase (MAPK) signaling pathway. By stabilizing the 14-3-3/C-RAF complex, this compound modulates downstream signaling, including the MEK and ERK pathways, ultimately leading to cell cycle arrest and differentiation.
Quantitative Analysis: While a precise IC50 value for this compound-induced differentiation in human myeloid leukemia cells is not definitively established in the literature, studies on its closely related compound, Cotylenin A, provide valuable insights. Cotylenin A induces differentiation in murine and human myeloid leukemia (M1 and HL-60) cells at concentrations above 20 µM[1]. It has been noted that this compound's aglycon is also bioactive, inducing differentiation in murine leukemia cells with a potency approximately 10 times lower than Cotylenin A. This suggests that the effective concentration for this compound in vitro is likely in the range of 200 µM.
| Cell Line | Compound | Reported Effective Concentration | Effect |
| HL-60 (Human Myeloid Leukemia) | Cotylenin A | > 20 µM | Induction of Differentiation[1] |
| M1 (Murine Myeloid Leukemia) | Cotylenin A | > 20 µM | Induction of Differentiation[1] |
| Murine Leukemia Cells | This compound | Estimated ~200 µM | Induction of Differentiation |
In Vivo Efficacy: An Unexplored Frontier
Despite the promising in vitro data, there is a notable absence of published studies on the in vivo efficacy of this compound in animal models of leukemia or other cancers. This represents a significant gap in the current understanding of this compound's therapeutic potential and highlights a critical area for future research. The development of leukemia xenograft models in immunocompromised mice would be a crucial next step to evaluate the anti-leukemic effects of this compound in a whole-organism context.
Experimental Protocols
To facilitate further research, this section outlines the detailed methodology for a key in vitro experiment used to assess myeloid differentiation.
Nitroblue Tetrazolium (NBT) Reduction Assay for Cell Differentiation
This assay is a well-established method for determining the functional differentiation of myeloid cells, such as HL-60, into mature granulocytes or monocytes/macrophages. Differentiated cells exhibit an enhanced respiratory burst, which can be measured by the reduction of the yellow, water-soluble NBT to a dark blue, insoluble formazan precipitate.
Materials:
-
HL-60 cells
-
This compound (or other inducing agent)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) solution (1 mg/mL in DMSO)
-
Nitroblue tetrazolium (NBT) solution (1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microscope
-
96-well plate
-
Spectrophotometer (for quantitative analysis)
Procedure:
-
Cell Culture and Treatment:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 2 x 10^5 cells/mL in a 96-well plate.
-
Treat the cells with the desired concentrations of this compound (e.g., 50, 100, 200, 400 µM) for 72-96 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., all-trans retinoic acid, ATRA).
-
-
NBT Reduction:
-
After the incubation period, centrifuge the cells and resuspend the pellet in fresh medium.
-
Add 100 µL of the cell suspension to each well of a new 96-well plate.
-
Add 100 µL of NBT solution (1 mg/mL) and 1 µL of PMA solution (1 mg/mL) to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Quantification of Formazan:
-
During the incubation, observe the cells under a microscope for the formation of blue formazan deposits within the cells.
-
To quantify the NBT reduction, centrifuge the plate, discard the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of NBT-positive cells can be determined by counting at least 200 cells under a microscope.
-
The absorbance values from the spectrophotometer are directly proportional to the amount of formazan produced and can be used to compare the level of differentiation between different treatment groups.
-
Conclusion and Future Directions
This compound demonstrates clear in vitro efficacy in inducing the differentiation of myeloid leukemia cells through the stabilization of the 14-3-3/C-RAF protein complex. This positions it as a promising candidate for differentiation-based cancer therapy. However, the lack of in vivo data is a major hurdle in its development pathway. Future research should prioritize conducting in vivo studies using leukemia xenograft models to assess the therapeutic potential, toxicity, and pharmacokinetic profile of this compound. Furthermore, a more detailed elucidation of the downstream signaling events following 14-3-3/C-RAF stabilization would provide a more complete understanding of its mechanism of action and could reveal biomarkers for predicting treatment response. The synthesis of this compound analogs and their screening could also lead to the discovery of more potent and selective compounds. Addressing these research gaps will be critical in translating the in vitro promise of this compound into a viable clinical strategy.
References
Safety Operating Guide
Proper Disposal Procedures for Cotylenol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Cotylenol in a laboratory setting. The following procedures are based on general best practices for chemical waste management in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
When handling this compound, standard laboratory safety protocols should be followed to minimize exposure and ensure a safe working environment.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle solid this compound and solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Spill Management: In case of a spill, isolate the area and prevent the spread of the material. For small spills of solid this compound, carefully sweep the material into a designated waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound depends on its form (solid, in solution, or as contaminated labware) and the specific regulations of your institution.
1. Waste Identification and Segregation:
-
Solid this compound: Unused or expired solid this compound should be considered chemical waste. Do not mix it with other waste streams.
-
This compound Solutions: Aqueous or solvent-based solutions containing this compound must be collected as liquid chemical waste. Segregate halogenated and non-halogenated solvent waste if applicable.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and empty containers that have come into direct contact with this compound should be managed as hazardous waste. Non-disposable glassware must be decontaminated before reuse.
2. Waste Collection and Labeling:
-
Containers: Use only approved, chemically compatible containers for waste collection. Ensure containers are in good condition and have tightly sealing lids.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Include the date when the waste was first added to the container.
3. On-Site Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) as per your institution's policy.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
Do not accumulate more than the permitted quantity of hazardous waste in your laboratory.
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and regulatory violations.
Quantitative Data on Chemical Waste
While specific quantitative data for this compound disposal is not available, the following table provides general guidelines for the classification of laboratory chemical waste.
| Waste Characteristic | EPA Hazardous Waste Code (Typical) | Disposal Consideration |
| Ignitability | D001 | Keep away from ignition sources. |
| Corrosivity | D002 | Store in corrosion-resistant containers. |
| Reactivity | D003 | Store away from incompatible materials. |
| Toxicity | D004-D043 | Requires careful handling to prevent exposure. |
Note: The specific hazardous waste code for this compound has not been determined. It is prudent to manage it as a chemical waste until a formal hazard determination is made.
Experimental Protocols and Visualizations
Signaling Pathway of this compound as a 14-3-3 Molecular Glue
This compound functions as a "molecular glue" that stabilizes the interaction between 14-3-3 proteins and their client proteins. One such client is the C-RAF kinase, a key component of the RAS/MAPK signaling pathway. This compound A, a closely related compound, has been shown to stabilize the interaction between 14-3-3 and phosphorylated C-RAF at inhibitory sites (pSer233 and pSer259), thereby modulating downstream signaling.[1]
Experimental Workflow: Assessing this compound's Effect on Plant Seedling Root Growth
The following is a generalized workflow for a typical experiment to evaluate the effect of a plant growth regulator like this compound on the root growth of a model plant such as Arabidopsis thaliana.
-
Seed Sterilization: Arabidopsis thaliana seeds are surface-sterilized using a 70% ethanol wash for 1 minute, followed by a 10-minute incubation in a 50% bleach solution with 0.05% Triton X-100, and then rinsed three to five times with sterile distilled water.
-
Media Preparation and Plating: Murashige and Skoog (MS) medium with 0.8% agar is prepared. After autoclaving and cooling, this compound is added from a stock solution to achieve the desired final concentrations. The sterilized seeds are then plated on these media.
-
Stratification and Incubation: The plates are sealed and kept at 4°C in the dark for 2-3 days to synchronize germination. Subsequently, the plates are placed vertically in a controlled environment growth chamber.
-
Data Acquisition and Analysis: The plates are photographed daily. The primary root length of each seedling is measured from the images using appropriate software. The data is then statistically analyzed to determine the effect of different this compound concentrations on root growth.
References
Essential Safety and Handling Protocols for Cotylenol
For laboratory personnel, including researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Cotylenol, a substance identified in some formulations as a combination of dextromethorphan, pseudoephedrine, acetaminophen, and chlorpheniramine. Given the limited specific data on "this compound" as a standalone laboratory chemical, this document focuses on the safe handling principles for its primary hazardous component, acetaminophen, and general protocols for hazardous pharmaceutical compounds.
Personal Protective Equipment (PPE)
When handling this compound or its components in a laboratory setting, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated gloves (ASTM D6978). Powder-free. | Protects against skin contact and absorption. Double gloving provides an extra layer of protection, especially during compounding, administering, and disposing of hazardous drugs.[1][2][3] |
| Gown | Disposable, impermeable gown made of polyethylene-coated polypropylene or similar laminate material. Long-sleeved with tight-fitting cuffs.[1][3] | Prevents contamination of personal clothing and skin. The gown should close in the back to provide a solid front.[4] |
| Eye/Face Protection | Safety goggles and a face shield, or a full face-piece respirator.[3][5] | Protects against splashes, aerosols, and dust particles that can cause serious eye irritation.[6] |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when there is a risk of inhaling aerosols or dust, particularly when handling powdered forms of the compound or during spill cleanup.[7] |
| Head and Shoe Covers | Disposable head, hair, and shoe covers.[3][5] | Prevents the spread of contamination to other areas.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety during the handling of potentially hazardous compounds.
1. Preparation:
-
Designate a specific area for handling, ideally a containment primary engineering control (C-PEC) like a chemical fume hood or a Class II Biological Safety Cabinet, especially for sterile compounding.[8]
-
Ensure the work area is clean and free of unnecessary equipment.
-
Gather all necessary materials and equipment before starting.
-
Verify that a spill kit is readily accessible.[4]
2. Donning PPE:
-
Wash hands thoroughly with soap and water.[1]
-
Don shoe covers, head/hair covers, and gown.
-
Don the first pair of gloves, tucking the gown cuffs underneath.
-
Don the second pair of gloves, pulling them over the gown cuffs.[1]
-
Don eye and face protection. If required, don respiratory protection.
3. Handling and Compounding:
-
Perform all manipulations that may generate dust or aerosols within the C-PEC.
-
Handle the substance with care to avoid creating dust.
-
Do not eat, drink, or smoke in the designated handling area.[6][9]
4. Doffing PPE:
-
Remove the outer pair of gloves first.
-
Remove the gown, turning it inside out as it is removed.
-
Remove shoe covers and head/hair covers.
-
Remove the inner pair of gloves, again turning them inside out.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water.
Below is a workflow diagram illustrating the key steps for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Trace Contaminated Waste: Items such as used gloves, gowns, and empty vials should be disposed of in properly labeled, covered, and sealed disposal containers.[8]
-
Bulk Contaminated Waste: This includes unused or expired this compound.
Disposal Procedures:
-
Drug Take-Back Programs: The preferred method for disposing of unused medicines is through a drug take-back program.[10][11] These programs ensure that the drugs are disposed of safely and in an environmentally sound manner.
-
Household Trash Disposal (if take-back is unavailable):
-
Remove the drug from its original container.
-
Mix the medicine with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets.[10][12]
-
Place the mixture in a sealed container, such as a resealable plastic bag, to prevent leakage.[10][12]
-
Dispose of the sealed container in the household trash.[12]
-
Scratch out all personal information on the empty prescription bottle to protect privacy before recycling or discarding it.[10][12]
-
-
Environmental Considerations: Do not flush this compound down the toilet or drain unless specifically instructed to do so, as this can harm the environment.
By adhering to these safety and logistical guidelines, researchers and laboratory professionals can minimize the risks associated with handling this compound and ensure a safe working environment.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. pppmag.com [pppmag.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. ashp.org [ashp.org]
- 8. osha.gov [osha.gov]
- 9. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 10. fda.gov [fda.gov]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
